2-Dibenzofurancarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKPZVGCVIWBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329104 | |
| Record name | 2-Dibenzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-48-1 | |
| Record name | 2-Dibenzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-dibenzofurancarboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Dibenzofurancarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both a conceptual understanding and practical, field-proven methodologies. We will explore core strategies for constructing the dibenzofuran nucleus, including modern palladium-catalyzed C-H activation and classical Ullmann-type couplings. Subsequently, we delve into regioselective methods for introducing the C2-carboxylic acid moiety, with a focus on organometallic intermediates. Each section is grounded in mechanistic principles, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. Detailed protocols, comparative analyses, and visual diagrams are provided to serve as a robust resource for laboratory application.
Introduction: The Significance of the this compound Scaffold
The dibenzofuran framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for developing agents targeting a range of biological targets, including kinases and microbial enzymes. The introduction of a carboxylic acid group at the 2-position provides a crucial synthetic handle. This functional group is readily converted into a wide array of derivatives, such as amides, esters, and ketones, making this compound a versatile building block for constructing libraries of complex molecules for screening and drug discovery campaigns.
Synthesizing this target molecule, however, presents distinct challenges. The primary hurdles involve the efficient construction of the tricyclic dibenzofuran core and the subsequent regioselective functionalization at the C2 position over other potential sites (C3, C4, etc.). This guide will systematically address these challenges by dissecting the most effective synthetic strategies available.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential precursor molecules and conceptualize the primary synthetic strategies. For this compound, two major disconnection paradigms emerge, focusing on either the formation of the central furan ring or the late-stage introduction of the carboxyl group.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Formation of the Grignard Reagent The reaction of 2-bromodibenzofuran with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), generates the corresponding Grignard reagent, 2-dibenzofuranylmagnesium bromide. [1][2]
-
Expertise & Experience: The absolute requirement for anhydrous conditions cannot be overstated. Grignard reagents are exceptionally strong bases and will be rapidly protonated and destroyed by even trace amounts of water, alcohols, or other protic species. [3][4]Glassware must be oven- or flame-dried, and anhydrous solvents are mandatory. A small crystal of iodine is often added to activate the surface of the magnesium turnings.
Step 2: Carboxylation The newly formed Grignard reagent is a potent carbon nucleophile. It readily attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. [5]
-
Expertise & Experience: Carbon dioxide is typically introduced in its solid form (dry ice) or by bubbling CO₂ gas through the solution. Using a large excess of crushed dry ice helps to maintain a low temperature and minimize side reactions, such as the Grignard reagent reacting with the newly formed ketone product (if the carboxylate were to react further).
Step 3: Acidic Workup The final step is the protonation of the carboxylate salt by adding a dilute aqueous acid (e.g., HCl or H₂SO₄), which yields the final this compound product. [2]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound from 2-bromodibenzofuran via a Grignard reaction.
Materials and Reagents:
-
2-Bromodibenzofuran
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Preparation of Grignard Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Add 20 mL of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromodibenzofuran (1.0 eq) in 50 mL of anhydrous THF.
-
Add approximately 5 mL of the 2-bromodibenzofuran solution to the magnesium suspension. The solution should become warm and cloudy, indicating the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 2-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.
-
-
Carboxylation and Work-up:
-
In a separate beaker, crush a significant excess of dry ice.
-
Carefully and slowly pour the Grignard solution over the crushed dry ice with vigorous stirring. A thick white precipitate will form.
-
Allow the mixture to warm to room temperature, at which point the excess CO₂ will have sublimed.
-
Slowly add 50 mL of 2 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a white crystalline solid.
-
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route depends on various factors, including the availability of starting materials, desired scale, and functional group tolerance. The following table provides a comparative summary of the discussed approaches.
| Strategy | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Pd-catalyzed C-H Activation | Diaryl Ether | Pd(OAc)₂, Oxidant (Air, BQ) | High atom economy, convergent. [6][7] | Can require expensive catalysts, potential for regioselectivity issues with complex substrates. | 60-90% |
| Ullmann Condensation | 2-Arylphenol | CuI, Ligand, Base (K₂CO₃) | Utilizes readily available starting materials, well-established. [8] | Harsh reaction conditions (high temp), often requires stoichiometric copper, limited functional group tolerance. [9] | 40-75% |
| Grignard Carboxylation | 2-Halodibenzofuran | Mg, CO₂, Acid | High-yielding, reliable, excellent regioselectivity, scalable. [1][5] | Requires strictly anhydrous conditions, sensitive to protic functional groups. | 75-95% |
| Directed Lithiation & Carboxylation | Dibenzofuran | n-BuLi/s-BuLi, CO₂, Acid | Direct functionalization of the core. [10] | Can be difficult to control regioselectivity, requires cryogenic temperatures. | 50-80% |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process with several viable pathways. For laboratory-scale synthesis requiring high purity and yield, the Grignard carboxylation of 2-bromodibenzofuran remains the most robust and reliable method. Its operational simplicity and high efficiency make it the preferred choice for many applications.
For larger-scale industrial applications or for building libraries with diverse substitution patterns on the aromatic rings, modern C-H activation strategies are becoming increasingly attractive. [11]These methods offer a more convergent approach, potentially reducing the number of synthetic steps. Future research will likely focus on developing more active and cost-effective catalysts for direct C-H carboxylation, which would represent the most atom-economical route to this valuable synthetic intermediate.
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physicochemical properties of 2-dibenzofurancarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Dibenzofurancarboxylic Acid
Introduction
This compound (CAS No. 22439-48-1) is a heterocyclic aromatic compound built upon a robust dibenzofuran core.[] This structure, consisting of a central furan ring fused to two flanking benzene rings, is a privileged scaffold in medicinal chemistry and materials science. The addition of a carboxylic acid moiety at the 2-position introduces a critical functional handle for synthetic elaboration and modulates the molecule's physicochemical properties, influencing its solubility, acidity, and potential for intermolecular interactions.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized analysis of the core , explains the causality behind experimental methodologies for its characterization, and offers field-proven insights into its handling and stability. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide establishes a robust profile through expert analysis of its structural components and data from closely related analogues.
Section 1: Core Physicochemical Properties
A molecule's behavior in both chemical and biological systems is fundamentally dictated by its physical and chemical properties. The following section details the key descriptors for this compound, providing a foundation for its application in research and development.
Chemical Identity and Molecular Structure
-
IUPAC Name: dibenzofuran-2-carboxylic acid[]
-
CAS Number: 22439-48-1[]
-
Molecular Formula: C₁₃H₈O₃[]
-
Molecular Weight: 212.20 g/mol []
-
Canonical SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)O[]
The planar, rigid structure of the dibenzofuran backbone combined with the polar, acidic carboxylic acid group results in an amphiphilic character that governs its interactions and bulk properties.
Data Summary: Known and Predicted Properties
The quantitative properties of this compound are summarized below. Where direct experimental data is unavailable, values from closely related structural analogues are provided for authoritative estimation.
| Property | Value / Expected Behavior | Basis & Rationale |
| Molecular Weight | 212.20 g/mol | Calculated from molecular formula C₁₃H₈O₃.[] |
| Melting Point (°C) | > 200 °C (Predicted) | The melting point of the smaller analogue, benzofuran-2-carboxylic acid, is 193-196 °C.[2][3][4] The addition of a second benzene ring increases molecular weight and crystal lattice energy, leading to an expected elevation in the melting point. |
| Aqueous Solubility | Poorly soluble | The large, hydrophobic dibenzofuran core dominates, limiting interaction with water despite the polar carboxylic acid group. |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Acetone, and Alcohols | Based on data for benzofuran-2-carboxylic acid[5][6] and 2,5-furandicarboxylic acid,[7] polar organic solvents are effective. The carboxylic acid group facilitates dissolution in polar solvents, while the aromatic system aids solubility in others like dichloromethane and ethyl acetate. |
| Acidity (pKa) | ~3.1 (Predicted) | The predicted pKa for benzofuran-2-carboxylic acid is approximately 3.12.[4][6] The electronic environment of the carboxylic acid is highly similar, suggesting a comparable pKa value, characteristic of an aromatic carboxylic acid. |
| LogP | ~2.4 (Predicted) | The LogP for benzofuran-2-carboxylic acid is 2.41.[4] This indicates a moderate lipophilicity, which is a critical parameter for predicting membrane permeability and pharmacokinetic behavior. |
Section 2: Spectroscopic and Analytical Characterization
Purity and identity are confirmed through a combination of spectroscopic and chromatographic techniques. Understanding the expected analytical signature is crucial for any researcher working with this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The dibenzofuran core is a strong chromophore. Based on spectral data for related compounds like dibenzofuran-2-yl ethanoate, one can anticipate strong absorbance in the UV region.[8]
-
Expected λmax: Multiple absorption bands are expected between 250-350 nm, characteristic of the π→π* transitions within the extended aromatic system.
-
Mechanistic Insight (pH Dependence): The UV-Vis spectrum of an ionizable compound like this compound is pH-dependent. In a basic medium (pH > pKa), the carboxylic acid is deprotonated to the carboxylate anion. This change in the electronic structure of the substituent often leads to a bathochromic shift (shift to a longer wavelength) of the absorption maxima. This phenomenon can be leveraged to confirm the pKa of the compound spectrophotometrically.[9]
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method is most appropriate.
-
Expertise-Driven Method Selection: Reverse-phase HPLC is chosen because the molecule possesses significant nonpolar character, allowing for strong retention on a C18 stationary phase.
-
Typical Conditions:
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase: A gradient elution using 0.1% formic or trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[10] The acidic modifier is critical; it suppresses the ionization of the carboxylic acid, leading to a single, well-defined chromatographic peak and improved peak shape.
-
Detection: UV detection at a wavelength corresponding to one of its absorption maxima, typically around 280 nm, provides high sensitivity.[10]
-
Alternative Detection: For higher sensitivity and specificity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[10]
-
Section 3: Experimental Protocols for Property Determination
The following protocols are presented as self-validating systems, providing researchers with robust, step-by-step methodologies to determine key physicochemical properties.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., glass vial). Causality: Using an excess of solid ensures that the solution reaches saturation.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality: This step is critical to prevent solid particulates from artificially inflating the measured concentration of the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze its concentration using a validated reverse-phase HPLC-UV method as described in Section 2.2.
-
Calculation: Determine the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Experimental Workflow: Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration provides a direct and highly accurate measurement of a compound's pKa by monitoring pH changes during neutralization.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. Causality: Due to poor aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) is often required. The results will yield an apparent pKa (pKaapp) specific to that solvent system.
-
System Calibration: Calibrate a pH meter using at least two standard pH buffers that bracket the expected pKa.
-
Titration: Place the sample solution in a jacketed beaker at a constant temperature. Submerge the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This point can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.
Experimental Workflow: pKa Determination
Caption: Workflow for Potentiometric Titration for pKa.
Section 4: Stability and Handling
Proper storage and handling are paramount to ensure the integrity of the compound throughout its experimental lifecycle.
Chemical Stability
-
Light Sensitivity: Polycyclic aromatic systems like dibenzofuran are often susceptible to photodegradation.[11] It is strongly recommended to protect the compound from light.
-
Thermal Stability: While specific data is lacking, the high melting point suggests good thermal stability under typical laboratory conditions. Avoid prolonged exposure to high temperatures.[12]
-
pH Stability: While stable around neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.
-
Storage Recommendations: For long-term integrity, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[12] Solutions should be freshly prepared or stored frozen in tightly sealed containers, protected from light.[12]
Safety and Handling
No specific safety data sheet (SDS) for this compound was found in the search results. However, based on data for analogous acidic, aromatic compounds like 2-furancarboxylic acid and benzofuran-2-carboxylic acid, the following precautions are advised:
-
Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract.[13][14]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
Disclaimer: This safety information is based on analogous structures. The user must consult a specific, verified Safety Data Sheet (SDS) for this compound from their supplier before handling.
Conclusion
This compound is a moderately lipophilic, acidic compound with poor aqueous solubility but good solubility in common polar organic solvents. Its robust aromatic structure provides thermal stability but also makes it a strong UV chromophore that may be sensitive to light. The protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize, characterize, and handle this valuable chemical building block in their scientific endeavors.
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An In-depth Technical Guide to 2-Dibenzofurancarboxylic Acid
This guide provides a comprehensive technical overview of 2-dibenzofurancarboxylic acid (CAS No. 22439-48-1), a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, analytical characterization, and the burgeoning therapeutic applications of this molecule and its derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
Introduction: The Significance of the Dibenzofuran Scaffold
Dibenzofuran is a robust heterocyclic aromatic compound, comprising two benzene rings fused to a central furan ring.[1] This structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. The dibenzofuran core is found in a variety of natural products and has been identified as a precursor for pharmacologically active molecules.[1] Specifically, this compound serves as a critical building block for synthesizing more complex derivatives with potential therapeutic value. Derivatives of the broader benzofuran and dibenzofuran families have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, underscoring the importance of understanding and manipulating this core structure.[1][2][3][4][5]
The addition of a carboxylic acid group at the 2-position provides a versatile chemical handle for further synthetic modifications, such as amidation or esterification, allowing for the exploration of a vast chemical space in the pursuit of novel drug candidates.[6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is foundational to its application. This section outlines the key physical and spectroscopic data for this compound.
Core Properties
Quantitative data for the parent compound, dibenzofuran, and the related benzofuran-2-carboxylic acid are presented below to provide context.
| Property | Value (Predicted or Experimental) | Source |
| CAS Number | 22439-48-1 | - |
| Molecular Formula | C₁₃H₈O₃ | - |
| Molecular Weight | 212.20 g/mol | - |
| IUPAC Name | Dibenzofuran-2-carboxylic acid | - |
| Parent Compound (Dibenzofuran) | C₁₂H₈O, MW: 168.19 g/mol | [7] |
| Related Compound (Benzofuran-2-carboxylic acid) | C₉H₆O₃, MW: 162.14 g/mol | [8][9] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the dibenzofuran core will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O. For the parent dibenzofuran, aromatic protons are observed between δ 7.3 and 8.0 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear further downfield, typically between δ 165-185 ppm.[12]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[12]
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[13]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid will be present, typically around 1680-1710 cm⁻¹.[13]
-
C-O Stretch: A band for the C-O stretching vibration of the carboxylic acid and the furan ether linkage will appear in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent [M-H]⁻ ion. In positive ion mode, the [M+H]⁺ ion would be observed. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Fragmentation patterns for related benzofuran structures often involve losses of CO and CO₂ from the parent ion.[14][15]
Synthesis and Purification
The synthesis of dibenzofuran derivatives can be approached through various strategies. Palladium-catalyzed cross-coupling reactions are particularly powerful for constructing the core structure.[16] A plausible and efficient laboratory-scale synthesis for this compound is detailed below, adapted from established methodologies for creating dibenzofurans and introducing carboxyl groups.
Synthetic Workflow Overview
The proposed synthesis involves an initial palladium-catalyzed intramolecular cyclization to form the dibenzofuran core, followed by carboxylation. This multi-step process is designed for efficiency and control over the final product's regiochemistry.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Palladium-Catalyzed Cyclization Route
This protocol is a representative method based on modern organometallic chemistry.[16]
Step 1: Synthesis of Dibenzofuran from an o-Iododiaryl Ether
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the appropriate o-iododiaryl ether (1.0 eq).
-
Catalyst and Solvent: Add a palladium catalyst, such as Pd(OAc)₂ (3 mol%) or a reusable Pd/C catalyst.[16] The solvent of choice is typically a high-boiling point, polar aprotic solvent like DMF or a more reproducible solvent like pivalic acid under an air atmosphere.[16]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude dibenzofuran intermediate via column chromatography on silica gel.
Step 2: Carboxylation of Dibenzofuran
Direct carboxylation of aromatic C-H bonds is a challenging but increasingly feasible green chemistry approach.[17] A more traditional and reliable method involves a two-step sequence via lithiation.
-
Directed Lithiation: Dissolve the purified dibenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C. Add a strong base, typically n-butyllithium (1.1 eq), dropwise. The lithium is directed to the 2-position. Stir for 1-2 hours at this temperature.
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature. The lithiated intermediate will react with CO₂ to form the lithium carboxylate salt.
-
Acidification and Work-up: Quench the reaction by carefully adding 1 M HCl (aq) until the solution is acidic (pH ~1-2). This protonates the carboxylate salt, precipitating the carboxylic acid.
-
Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.
Protocol Validation and Causality
-
Choice of Catalyst: Palladium catalysts are chosen for their high efficiency in forming C-C and C-O bonds via oxidative addition and reductive elimination cycles, which is the core mechanism of the intramolecular cyclization.[16]
-
Inert Atmosphere: The use of an inert atmosphere during lithiation is critical because organolithium reagents are extremely reactive with atmospheric oxygen and moisture, which would quench the reaction.
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium reagent, preventing side reactions and decomposition.
-
Acidic Work-up: Acidification is a necessary final step to convert the non-isolable lithium carboxylate salt into the stable, neutral carboxylic acid product.
Analytical Quality Control
Ensuring the purity and identity of the synthesized this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Reverse-Phase HPLC (RP-HPLC) Method
A robust RP-HPLC method can be developed for the simultaneous determination of the final product and related process impurities.[18]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar aromatic compounds.[19] |
| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile | Formic acid is MS-compatible and ensures the carboxylic acid is protonated for good peak shape.[19] |
| Gradient | Start with a higher percentage of A, gradually increasing B | A gradient elution is necessary to elute both polar impurities and the less polar product with good resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 280 nm | The aromatic dibenzofuran core provides strong chromophores for sensitive UV detection. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Method Validation Workflow
A validated analytical method ensures trustworthy and reproducible results.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Applications in Drug Discovery and Development
The dibenzofuran scaffold is a cornerstone in the development of new therapeutic agents. Its rigid, planar structure and electronic properties make it an ideal framework for interacting with biological targets.
Anticancer Activity
Derivatives of benzofuran and dibenzofuran have shown significant cytotoxic activities against various human cancer cell lines.[2][3][20] One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][20] NF-κB is a protein complex that controls transcription of DNA and is critically involved in cancer cell proliferation and survival. By inhibiting NF-κB, dibenzofuran derivatives can induce apoptosis in cancer cells. This compound provides a starting point for creating amides and esters that can be optimized for potent and selective NF-κB inhibition.[4][20]
Neurodegenerative Diseases
The benzofuran framework is also being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[5] Compounds based on this scaffold have been designed as inhibitors of key enzymes such as acetylcholinesterase and β-secretase, and as agents that can prevent the aggregation of amyloid-β peptides and tau proteins, which are pathological hallmarks of Alzheimer's.[5] The carboxylic acid moiety of this compound can be used to attach other pharmacophores, creating multi-target-directed ligands that address the complex pathology of such diseases.
Logical Pathway for Drug Development
The journey from a core scaffold like this compound to a clinical candidate follows a structured path.
Caption: Logical pathway from a core scaffold to a clinical drug candidate.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a rich field of medicinal chemistry. Its robust and tunable structure, combined with the versatile reactivity of the carboxylic acid group, makes it an invaluable tool for researchers. The synthesis and analytical methodologies outlined in this guide provide a solid foundation for producing and characterizing this compound with high purity. As our understanding of diseases like cancer and Alzheimer's deepens, the strategic application of privileged scaffolds such as dibenzofuran will continue to be a critical component in the development of the next generation of targeted therapeutics.
References
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An In-Depth Technical Guide to 2-Dibenzofurancarboxylic Acid: Molecular Structure, Bonding, and Synthetic Insights for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dibenzofurancarboxylic acid, a derivative of the heterocyclic compound dibenzofuran, represents a scaffold of significant interest in medicinal chemistry. The dibenzofuran nucleus, consisting of two benzene rings fused to a central furan ring, is a structural motif found in various biologically active natural products and synthetic compounds. The addition of a carboxylic acid group at the 2-position introduces a key functional handle for molecular modification and interaction with biological targets. Benzofuran and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive technical overview of the molecular structure, bonding, physicochemical properties, synthesis, and characterization of this compound, with a focus on its relevance to drug discovery and development.
Molecular Structure and Bonding
The foundational structure of this compound is the dibenzofuran ring system. This tricyclic structure is planar and aromatic, with the oxygen atom of the furan ring participating in the delocalized π-electron system.[1] The carboxylic acid substituent at the 2-position influences the electronic distribution and reactivity of the entire molecule.
Aromaticity and Electron Delocalization
The dibenzofuran core is an aromatic system with 14 π-electrons (following Hückel's rule for polycyclic systems). The lone pair of electrons on the oxygen atom participates in the resonance, contributing to the overall aromaticity and stability of the ring system. This electron delocalization is crucial for the molecule's chemical properties and its ability to engage in π-π stacking interactions with biological macromolecules.
Bond Lengths and Angles
The overall planarity of the dibenzofuran ring system is a key structural feature. The carboxylic acid group may be slightly twisted out of the plane of the ring system to minimize steric hindrance.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Haloform Reaction of 2-Acetyldibenzofuran
Disclaimer: This is a generalized protocol based on the haloform reaction and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
2-Acetyldibenzofuran
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or commercial bleach (NaOCl solution)
-
Hydrochloric acid (HCl)
-
Dioxane (solvent)
-
Water
-
Sodium bisulfite (for quenching excess halogen)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the Haloform Reagent: In a flask cooled in an ice bath, slowly add bromine to a solution of sodium hydroxide in water. Alternatively, a commercial bleach solution can be used directly.
-
Reaction: Dissolve 2-acetyldibenzofuran in dioxane in a separate reaction flask. Slowly add the prepared haloform reagent to the solution of the ketone while stirring. The reaction is typically exothermic and should be maintained at a controlled temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any excess halogen by adding a solution of sodium bisulfite until the color of the halogen disappears.
-
Isolation of the Carboxylate Salt: The reaction mixture is typically partitioned between water and an organic solvent. The aqueous layer containing the sodium salt of the carboxylic acid is separated.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid until the this compound precipitates out of solution.
-
Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the dibenzofuran ring system. The protons in the vicinity of the carboxylic acid group will be deshielded and appear at a higher chemical shift. The carboxylic acid proton itself will appear as a broad singlet at a very high chemical shift (typically >10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be highly deshielded and appear at a chemical shift in the range of 165-185 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the carboxylic acid will also be present in the region of 2500-3300 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.20 g/mol ).
Applications in Drug Development
The benzofuran and dibenzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of these ring systems have been investigated for a range of therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. [2]These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases. The carboxylic acid functionality of this compound provides a crucial point for interaction with the active sites of these enzymes, often through the formation of hydrogen bonds or salt bridges.
Enzyme Inhibition
The carboxylic acid group is a common pharmacophore for interacting with the active sites of many enzymes. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of enzymes such as Pim-1 kinase, a target in oncology. [5]The planar aromatic structure of the dibenzofuran ring can engage in hydrophobic and π-stacking interactions within the enzyme's binding pocket, while the carboxylic acid group can form critical hydrogen bonds with key amino acid residues.
Caption: Schematic of this compound interacting with an enzyme active site.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its rigid, planar structure, combined with the versatile carboxylic acid functionality, makes it an attractive scaffold for the design of novel therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging, the available data on related compounds, coupled with computational predictions, provide a strong foundation for its further investigation. The synthetic route via the haloform reaction of 2-acetyldibenzofuran offers a practical approach for its preparation, enabling the exploration of its biological activities and the development of new derivatives with enhanced therapeutic properties. As research into the medicinal applications of dibenzofurans continues, this compound is poised to be a valuable building block in the development of next-generation therapies.
References
- Choi, Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2555-2560.
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PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
- Choi, Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2555-2560.
-
ResearchGate. (2025). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. Retrieved from [Link]
- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
-
Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
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Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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Spectroscopic Unveiling of 2-Dibenzofurancarboxylic Acid: A Technical Guide for Researchers
Introduction
2-Dibenzofurancarboxylic acid, a key heterocyclic aromatic compound, and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The arrangement of the carboxylic acid group on the rigid, planar dibenzofuran scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. An unambiguous structural confirmation and a deep understanding of its electronic environment are paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As Senior Application Scientist, my aim is to not only present the data but to also provide insights into the experimental rationale and the interpretation of the spectral features, empowering researchers to confidently identify and characterize this important molecule.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The dibenzofuran ring system is numbered as shown below, with the carboxylic acid group at the 2-position. This numbering convention is crucial for assigning NMR signals to specific protons and carbons.
Caption: Molecular structure and numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton of the carboxyl group is readily observed.[1] The spectrum is typically recorded on a 400 MHz or higher field spectrometer to achieve good signal dispersion. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.6 | d | ~1.8 |
| H-3 | ~8.1 | dd | ~8.5, 1.8 |
| H-4 | ~7.9 | d | ~8.5 |
| H-6 | ~8.2 | d | ~7.7 |
| H-7 | ~7.5 | t | ~7.5 |
| H-8 | ~7.7 | t | ~7.6 |
| H-9 | ~7.6 | d | ~8.2 |
| -COOH | ~13.0 | br s | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
The downfield region of the spectrum (δ 7.0-9.0 ppm) is characteristic of aromatic protons. The proton H-1, being ortho to the electron-withdrawing carboxylic acid group and adjacent to the furan oxygen, is expected to be the most deshielded and appears at the lowest field. The protons on the same benzene ring as the carboxyl group (H-1, H-3, and H-4) exhibit characteristic coupling patterns. H-3 shows a doublet of doublets due to coupling with both H-1 (meta-coupling, small J value) and H-4 (ortho-coupling, larger J value). The protons on the other benzene ring (H-6, H-7, H-8, and H-9) also show distinct signals. The broad singlet observed at a very downfield position (~13.0 ppm) is a classic signature of a carboxylic acid proton, which is highly deshielded due to the anisotropic effect of the carbonyl group and hydrogen bonding.[2]
Caption: Major functional group absorptions in the IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Data Summary:
| m/z | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| 195 | [M - OH]⁺ |
| 184 | [M - CO]⁺ |
| 167 | [M - COOH]⁺ |
| 139 | Dibenzofuran radical cation |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will show a prominent molecular ion peak at m/z 212, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of aromatic carboxylic acids. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a peak at m/z 195, and the loss of carbon monoxide (-CO) from the acylium ion to give a peak at m/z 184. The loss of the entire carboxyl group as a radical (-COOH) results in a peak at m/z 167, corresponding to the dibenzofuran radical cation. The fragmentation of the dibenzofuran ring itself will lead to smaller fragment ions.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This guide serves as a valuable resource for researchers, enabling them to confidently identify this compound and providing a framework for the spectroscopic analysis of related dibenzofuran derivatives. The presented protocols and interpretations are grounded in established spectroscopic principles and offer a self-validating system for the structural elucidation of this important molecule.
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An In-depth Technical Guide to Dibenzofurancarboxylic Acids: Synthesis, Biological Potential, and Applications
Foreword: Unveiling the Potential of a Niche Scaffold
In the vast landscape of heterocyclic chemistry, the dibenzofuran scaffold stands out as a privileged structure, underpinning the architecture of various natural products and synthetic molecules with significant biological activities. The fusion of two benzene rings to a central furan core imparts a rigid, planar geometry and unique electronic properties, making it an attractive platform for drug discovery and materials science. The introduction of a carboxylic acid functionality to this scaffold further enhances its potential, offering a handle for modulating physicochemical properties and enabling diverse derivatization strategies.
This technical guide provides a comprehensive overview of dibenzofurancarboxylic acids, a class of compounds that, despite their potential, remain relatively underexplored. We will delve into the synthetic intricacies of constructing this specific scaffold, explore its known and potential biological activities with a focus on antiviral applications, and touch upon its emerging role in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to expand their knowledge and explore the untapped opportunities presented by dibenzofurancarboxylic acids.
The Dibenzofuran Core: A Foundation of Rigidity and Aromaticity
The dibenzofuran skeleton is a tricyclic aromatic ether with the chemical formula C₁₂H₈O. Its planar structure and electron-rich nature make it an excellent starting point for the development of functional molecules. The numbering of the dibenzofuran ring system is crucial for unambiguous communication of substituent positions.
Dibenzofuran itself is a relatively non-toxic compound. However, the introduction of various functional groups can dramatically alter its biological profile. The addition of a carboxylic acid group is a common strategy in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic properties, and provide a reactive site for the synthesis of amides, esters, and other derivatives.
Synthetic Strategies for Dibenzofurancarboxylic Acids
The synthesis of dibenzofurancarboxylic acids can be approached in two primary ways: by constructing the dibenzofuran ring system with the carboxylic acid group (or a precursor) already in place, or by functionalizing a pre-existing dibenzofuran scaffold.
Construction of the Dibenzofuran Ring
Modern synthetic methods for constructing the dibenzofuran core often rely on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. A general and powerful approach involves the intramolecular C-H activation/C-O cyclization of phenols.
A general workflow for the synthesis of a dibenzofurancarboxylic acid is depicted below:
Figure 2: Antiviral screening cascade for dibenzofurancarboxylic acids.
Other Potential Biological Activities
Dibenzofuran derivatives have been reported to possess a wide range of biological activities, including anticancer and antibacterial properties. The introduction of a carboxylic acid moiety could potentially enhance these activities or introduce new ones. For instance, the carboxylic acid group could serve as a pharmacophore that interacts with specific enzyme active sites or as a means to improve the pharmacokinetic profile of the molecule.
Table 1: Reported Biological Activities of Dibenzofuran Derivatives
| Derivative Class | Biological Activity | Reference |
| Polychlorinated Dibenzofurans | Toxic, Dioxin-like | |
| Dicationic Dibenzofurans | Antimicrobial | |
| Substituted Dibenzofurans | Anticancer, Antibacterial | |
| 2-hydroxy-3-dibenzofurancarboxylic acid | Antiviral | Implied by chemical database listings |
| Benzofuran Derivatives | Antiviral (STING agonists) |
Applications in Materials Science
The rigid and planar structure of the dibenzofuran core, combined with its rich electronic properties, makes it a valuable building block for advanced materials, particularly in the field of organic electronics. Dibenzofuran derivatives have been utilized in the development of:
-
Organic Light-Emitting Diodes (OLEDs): The high thermal stability and fluorescence quantum yields of some dibenzofuran derivatives make them suitable for use as emitters or host materials in OLEDs.
-
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The extended π-conjugation of the dibenzofuran system can facilitate charge transport, a crucial property for these applications.
The presence of a carboxylic acid group on the dibenzofuran scaffold can be leveraged to tune the electronic properties of the material, improve processability, or provide a reactive handle for polymerization or surface functionalization.
Analytical Characterization
The structural elucidation and purity assessment of dibenzofurancarboxylic acids are typically achieved through a combination of spectroscopic and spectrometric techniques.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Aromatic protons in the range of 7-9 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |
| ¹³C NMR | Carbon skeleton determination | Aromatic carbons in the range of 110-160 ppm. A signal for the carboxylic carbon around 165-185 ppm. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Functional group identification | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and biological evaluation of dibenzofurancarboxylic acids.
Protocol for Palladium-Catalyzed Synthesis of a Dibenzofuran Core
This protocol is a general representation based on palladium-catalyzed C-H activation/C-O cyclization reactions.
Materials:
-
Substituted diaryl ether (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the substituted diaryl ether, palladium(II) acetate, and copper(II) acetate.
-
Add anhydrous DMSO via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran.
Protocol for Cytopathic Effect (CPE) Reduction Antiviral Assay
This protocol is a general method for assessing the antiviral activity of a compound against a virus that causes a visible cytopathic effect in cell culture.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Test compound (dibenzofurancarboxylic acid derivative)
-
Positive control antiviral drug
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red or MTT)
Procedure:
-
Seed a 96-well plate with host cells at a density that will result in a confluent monolayer the following day.
-
On the day of the assay, prepare serial dilutions of the test compound and the positive control drug in cell culture medium.
-
Remove the growth medium from the cell monolayer and add the compound dilutions to the appropriate wells in triplicate. Include wells with medium only as cell controls and virus controls.
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plate at 37 °C in a humidified CO₂ incubator until the virus control wells show >80% CPE (typically 2-5 days).
-
Assess cell viability in all wells using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Conclusion and Future Outlook
Dibenzofurancarboxylic acids represent a promising, yet underexplored, class of compounds with potential applications in both medicine and materials science. The inherent properties of the dibenzofuran scaffold, combined with the versatility of the carboxylic acid functional group, provide a rich platform for the design and synthesis of novel molecules with tailored functions.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The development of efficient and regioselective synthetic routes to a diverse library of dibenzofurancarboxylic acid derivatives is crucial.
-
Systematic Biological Screening: A comprehensive evaluation of these compounds against a broad range of biological targets, including viruses, bacteria, and cancer cell lines, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the rational design of more potent and selective analogues.
-
Exploration in Materials Science: The synthesis and characterization of novel dibenzofurancarboxylic acid-based polymers and functional materials could lead to advancements in organic electronics.
By addressing these areas, the scientific community can unlock the full potential of this intriguing class of molecules and pave the way for new discoveries in drug development and materials innovation.
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The Biological Potential of 2-Dibenzofurancarboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community due to their wide array of biological activities.[1] This technical guide delves into the latent biological potential of a specific, yet under-investigated molecule: 2-dibenzofurancarboxylic acid. While direct extensive research on this compound is nascent, this document serves as a foundational resource, extrapolating from the well-documented activities of its structural analogues to provide a roadmap for future investigation. We will explore the potential for anticancer, antimicrobial, and anti-inflammatory applications, underpinned by a discussion of relevant signaling pathways and detailed experimental protocols to empower researchers in their quest for novel therapeutic agents.
The Dibenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The dibenzofuran core, a tricyclic aromatic ether, is a recurring motif in numerous naturally occurring and synthetic compounds exhibiting potent biological effects.[2] Its rigid, planar structure provides a unique scaffold for molecular interactions with various biological targets. The derivatization of this core, particularly with functional groups such as carboxylic acids, has been shown to modulate and enhance these activities, making this compound a compelling candidate for further pharmacological evaluation.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
While specific data for this compound is limited, a wealth of information on its derivatives allows for informed hypotheses regarding its potential biological activities.
Anticancer Potential
Derivatives of the closely related benzofuran-2-carboxylic acid have demonstrated significant cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3][4] The mechanism of action for some of these derivatives has been linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a critical regulator of cancer cell proliferation and survival.[3][4]
Hypothesized Mechanism of Action: It is plausible that this compound could exert anticancer effects through the modulation of key cellular pathways. The presence of the carboxylic acid moiety may influence its interaction with biological targets.
Caption: Hypothesized anticancer signaling pathway of this compound.
Antimicrobial Activity
Benzofuran and dibenzofuran derivatives have a long history of investigation for their antimicrobial properties.[1][2] Studies on various substituted benzofuran-2-carboxylic acids have revealed activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1] The introduction of halogens into the benzofuran system has been shown to increase its biological activity.[1]
Structure-Activity Relationship Insights: The specific substitution pattern on the dibenzofuran ring of this compound will be a critical determinant of its antimicrobial spectrum and potency.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[5] The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[5]
Potential for Synergistic Activity: Given the intricate links between inflammation and cancer, compounds with dual anti-inflammatory and anticancer properties are of significant therapeutic interest.
A Practical Guide to Investigating Biological Activity
To rigorously assess the therapeutic potential of this compound, a systematic experimental approach is essential. The following protocols are adapted from established methodologies for related compounds and provide a robust framework for investigation.
General Experimental Workflow
Caption: A generalized workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity in cancer cell lines.[3][4]
-
Cell Culture: Plate cells (e.g., HCT116, MCF-7, A549) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (and a vehicle control) and incubate for 48-72 hours.
-
Cell Fixation: Gently wash the cells and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization and Measurement: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curve.
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of NO production (IC50).
Quantitative Data Summary (Hypothetical)
While experimental data for this compound is not yet available, the following table illustrates how such data would be presented for clear comparison.
| Biological Activity | Assay | Cell Line / Organism | IC50 / MIC (µM) |
| Anticancer | SRB | HCT116 (Colon) | Data to be determined |
| SRB | MCF-7 (Breast) | Data to be determined | |
| Antimicrobial | Broth Microdilution | S. aureus | Data to be determined |
| Broth Microdilution | E. coli | Data to be determined | |
| Anti-inflammatory | NO Inhibition | RAW 264.7 | Data to be determined |
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the frontier of drug discovery. Based on the robust biological activities of its structural congeners, it holds considerable promise as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The experimental frameworks provided in this guide offer a clear and actionable path for the scientific community to unlock the full therapeutic potential of this intriguing dibenzofuran derivative. Future research should focus on its synthesis, comprehensive biological evaluation, and the elucidation of its precise mechanisms of action.
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Choi, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2599-2604. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Request PDF. [Link]
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Sławiński, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
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thermal stability of 2-dibenzofurancarboxylic acid
An In-depth Technical Guide to the Thermal Stability of 2-Dibenzofurancarboxylic Acid
Abstract
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter that dictates its viability in high-temperature synthesis, purification processes, formulation, and storage, ultimately impacting product quality, safety, and efficacy. This guide provides a comprehensive framework for assessing the . Due to the absence of extensive public data on this specific molecule, this document synthesizes theoretical principles with field-proven analytical methodologies, drawing comparisons with structurally related analogs. We present detailed, self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in authoritative standards, to empower researchers to generate robust and reliable stability profiles. This guide explains the causality behind experimental design, the interpretation of thermal data, and proposes the most probable decomposition pathways.
Introduction: The Imperative of Thermal Stability
In the landscape of drug development and materials science, the dibenzofuran scaffold is a privileged structure, appearing in numerous biologically active compounds and high-performance materials. This compound serves as a key intermediate or a final active molecule. The thermal stability of such a compound is not merely an academic data point; it is a cornerstone of process safety, chemical purity, and long-term product integrity.
An unstable compound may decompose upon heating, leading to:
-
Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API).
-
Formation of Toxic Impurities: Decomposition byproducts can be toxic, posing a significant safety risk.
-
Process Failures: Uncontrolled decomposition can lead to exothermic events, causing pressure buildup and potential runaway reactions in manufacturing.
-
Reduced Shelf-Life: Gradual degradation at storage temperatures compromises the product's viability over time.
This guide provides the scientific rationale and actionable protocols to thoroughly characterize the thermal behavior of this compound, enabling researchers to mitigate these risks and make data-driven decisions.
Physicochemical Properties and Theoretical Assessment
While direct experimental thermal data for this compound is scarce, an initial assessment can be made by examining its structure and comparing it to relevant analogs. The molecule consists of a rigid, aromatic dibenzofuran core with a carboxylic acid substituent. This structure suggests high thermal stability, with decomposition likely initiated at the more reactive carboxylic acid moiety.
| Property | This compound | Dibenzofuran (Parent Core) | Benzofuran-2-carboxylic acid (Analog) |
| Molecular Formula | C₁₃H₈O₃[] | C₁₂H₈O | C₉H₆O₃[2] |
| Molecular Weight | 212.20 g/mol [] | 168.19 g/mol | 162.14 g/mol [2] |
| Melting Point (°C) | Not reported | ~86.5 °C | 193-196 °C[3][4] |
| Predicted Behavior | High melting point, likely >200°C. Stable up to melting, with decomposition initiated by decarboxylation at higher temperatures. | Thermally stable aromatic core. | The addition of the carboxyl group significantly increases the melting point and introduces a potential site for thermal decomposition. |
The high melting point of the benzofuran-2-carboxylic acid analog (193-196°C) strongly suggests that this compound, with its larger, more rigid ring system, will also have a high melting point, likely exceeding 200°C. The primary anticipated thermal event is decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂), a common decomposition pathway for aromatic carboxylic acids.[5][6][7][8]
Core Analytical Techniques for Thermal Stability
A comprehensive thermal stability profile is generated by combining insights from two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10][11] It is the definitive method for quantifying mass loss associated with decomposition, degradation, or desolvation. For this compound, TGA will precisely identify the temperature at which decarboxylation or other degradation events causing mass loss begin.
Caption: TGA experimental workflow for thermal decomposition analysis.
-
Instrument Calibration: Verify the temperature calibration of the TGA instrument using certified reference materials (e.g., Indium, Tin, Zinc). Verify mass response according to manufacturer guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (ceramic or platinum is recommended for high temperatures).
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature accurately reflects the sample temperature and improving data resolution.[12]
-
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min for at least 15 minutes before starting the analysis.
-
Causality: An inert atmosphere prevents oxidative decomposition, which is a different and often more complex pathway.[13] This allows for the study of the intrinsic thermal stability of the molecule itself.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp.
-
Heat the sample from 30°C to a temperature beyond complete decomposition (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Causality: A 10°C/min heating rate is a standard practice that provides a good balance between experimental throughput and resolution of thermal events. Faster rates can shift decomposition to artificially high temperatures.[12]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature (Tₒₙₛₑₜ) of decomposition, typically defined by the intersection of the baseline tangent with the tangent of the mass loss curve. This represents the temperature at which significant degradation begins.
-
Calculate the total mass loss. For this compound (MW = 212.20), the theoretical mass loss for one equivalent of CO₂ (MW = 44.01) is (44.01 / 212.20) * 100% = 20.74%. A measured mass loss close to this value strongly validates decarboxylation as the primary decomposition event.
-
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] It detects thermal events such as melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes.
Caption: DSC experimental workflow for phase transitions and decomposition.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard. The melting onset of indium should be 156.6°C and its heat of fusion is 28.45 J/g.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Causality: A smaller mass ensures better thermal contact and minimizes temperature lags, leading to sharper peaks and more accurate onset temperatures.
-
-
Pan Sealing: Hermetically seal the pan. If the TGA experiment indicates decomposition with gas evolution, use a pinhole-vented lid.
-
Causality: A sealed pan prevents mass loss due to sublimation before melting. A vented lid prevents pan rupture from the pressure of evolved gases (e.g., CO₂) during decomposition, which would create a significant artifact in the data.
-
-
Atmosphere and Reference: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen) at 20-50 mL/min.
-
Causality: The reference pan allows for the subtraction of the heat capacity of the pan itself, isolating the heat flow to and from the sample.
-
-
Thermal Program:
-
Equilibrate at 30°C.
-
Heat the sample from 30°C to a temperature that encompasses both melting and decomposition (e.g., 400°C, guided by TGA results) at 10°C/min.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify a sharp endothermic peak corresponding to melting. The peak onset provides the melting point (Tₘ), and the integrated peak area gives the enthalpy of fusion (ΔHբᵤₛ).
-
At higher temperatures, observe for additional peaks corresponding to decomposition. Decomposition can be endothermic (bond breaking) or exothermic (formation of more stable bonds/products). Correlate the onset of this event with the TGA mass loss onset.
-
Synthesized Data Interpretation
By combining TGA and DSC data, a clear picture of thermal stability emerges.
| Parameter | Technique | Expected Result for this compound | Interpretation |
| Melting Point (Tₘ) | DSC | Sharp endotherm, likely > 200°C. | The temperature at which the solid-to-liquid phase transition occurs. A sharp peak indicates high purity. |
| Decomposition Onset (Tₒₙₛₑₜ) | TGA | Onset of mass loss, likely > 250°C. | The minimum temperature at which the material begins to undergo irreversible chemical degradation with loss of mass. |
| Mass Loss (%) | TGA | A single-step loss of ~20.7%. | Confirms that the primary decomposition pathway is the loss of one CO₂ molecule (decarboxylation). |
| Decomposition Energy | DSC | Endothermic or exothermic peak following melting. | Characterizes the energetic nature of the decomposition reaction. This should correlate with the Tₒₙₛₑₜ from TGA. |
Proposed Thermal Decomposition Pathway
The most plausible thermal decomposition mechanism for this compound is initiated by decarboxylation. This reaction proceeds by cleaving the C-C bond between the dibenzofuran ring and the carboxyl group, releasing carbon dioxide and forming a dibenzofuranyl intermediate.
Caption: Proposed primary thermal decomposition pathway via decarboxylation.
The initial and rate-limiting step is the loss of CO₂. The resulting highly reactive dibenzofuranyl intermediate can then undergo several secondary reactions, such as hydrogen abstraction from trace impurities or other molecules to form the stable parent dibenzofuran, or potentially react with other molecules to form dimeric or oligomeric species.
Conclusion
This guide establishes a robust, scientifically-grounded framework for the complete thermal stability characterization of this compound. While specific experimental data for this compound is not yet widely available, the provided theoretical assessment, comparative analysis, and detailed analytical protocols empower researchers to confidently determine its critical stability parameters. By employing standardized TGA and DSC methodologies, scientists can elucidate the melting point, decomposition onset temperature, and primary degradation pathway. This essential data ensures process safety, supports regulatory filings, and guarantees the development of a stable, high-quality final product.
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A Technical Guide to the Potential Applications of Dibenzofuran Derivatives
Introduction: The Dibenzofuran Core - A Scaffold of Versatility
Dibenzofuran is a heterocyclic aromatic organic compound consisting of two benzene rings fused to a central furan ring.[1][2] This planar, thermally robust scaffold is not merely a chemical curiosity; it is a fundamental building block found in numerous natural products and serves as a privileged structure in both medicinal chemistry and materials science.[3][4][5] Dibenzofurans are naturally present in coal tar, crude oils, and are byproducts of various combustion processes.[1][4] Their rigid structure and rich electronic properties, which can be finely tuned through substitution, make them exceptionally versatile. This guide provides an in-depth exploration of the synthesis, applications, and environmental significance of dibenzofuran derivatives, offering insights for researchers in drug discovery and materials development.
Section 1: Applications in Medicinal Chemistry and Drug Discovery
The dibenzofuran nucleus is a cornerstone in the development of new therapeutic agents due to its ability to interact with various biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anti-diabetic properties.[3][6][7]
Anticancer Agents
Dibenzofuran derivatives have emerged as a prominent class of cytotoxic agents. Their planar structure allows for intercalation with DNA, while various substitutions can enable potent and selective inhibition of key oncogenic proteins.[8]
-
Natural Products: Several naturally occurring dibenzofurans exhibit significant anticancer activity. For instance, a series known as kehokorins, isolated from slime mold, showed activity against HeLa cells.[1] Popolohuanone E, secluded from a marine sponge, is a potent inhibitor of human topoisomerase II and shows cytotoxicity against human lung cancer cells (A549).[8]
-
Kinase Inhibition: Synthetic derivatives have been designed as potent kinase inhibitors. Cercosporamide, a natural product, inspired the development of dibenzofuran derivatives that act as dual inhibitors of Pim and CLK1 kinases, which are overexpressed in various cancers and promote cell proliferation.[9] Lead compounds in this class display low micromolar anticancer potency against acute myeloid leukemia (AML) cell lines.[9]
Below is a simplified representation of the mechanism of action for a dibenzofuran-based kinase inhibitor.
Caption: Mechanism of a dibenzofuran-based kinase inhibitor.
Antiviral and Antimicrobial Activity
The dibenzofuran scaffold has also been explored for its potential in combating infectious diseases.
-
Antiviral: Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing a potent innate immune response.[10][11] This mechanism provides broad-spectrum antiviral activity against various RNA and DNA viruses, including human coronaviruses like SARS-CoV-2.[10][11] Other derivatives have shown specific activity against respiratory syncytial virus and influenza A virus.[12]
-
Antibacterial/Antifungal: Many natural and synthetic dibenzofurans possess antibacterial and antifungal properties, making them valuable leads for developing new antibiotics to combat resistant strains.[1][3]
| Compound Class/Derivative | Biological Activity | Key Findings |
| Kehokorins A, D, E | Anticancer | Active against HeLa cells with IC50 values ranging from 1.5 to 6.1 mg/mL.[1] |
| Popolohuanone E | Anticancer | Topoisomerase II inhibitor (IC50 = 400 nM); cytotoxic to A549 lung cancer cells (IC50 = 2.5 mg/mL).[8] |
| Cercosporamide-inspired derivatives | Anticancer | Potent dual inhibitors of Pim-1/2 and CLK1 kinases; effective against AML cell lines.[9] |
| di-ABZI derivatives (Benzofuran) | Broad-spectrum antiviral | Act as STING agonists, inhibiting replication of coronaviruses (including SARS-CoV-2), rhinovirus, and others.[10] |
| 1-(7-alkoxy-2-benzofuranyl)ethanones | Antiviral | Showed specific activity against respiratory syncytial virus.[12] |
Table 1: Summary of selected bioactive dibenzofuran derivatives.
Section 2: Applications in Advanced Materials Science
The rigid, planar structure and excellent thermal stability of the dibenzofuran core make it an ideal building block for organic electronic materials.[5][13] Its derivatives are critical components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, dibenzofuran derivatives are primarily used as host materials for the emissive layer and as hole transport materials (HTMs).[2][14]
-
High Triplet Energy: The dibenzofuran core possesses a high triplet energy (T1), which is essential for host materials in phosphorescent OLEDs (PhOLEDs). A high T1 level in the host prevents the back-transfer of energy from the phosphorescent dopant, ensuring high emission efficiency.[2]
-
Charge Transport: By functionalizing the dibenzofuran core with electron-donating or electron-accepting moieties, its charge transport properties can be tailored. This allows for the creation of bipolar host materials that facilitate balanced transport of both holes and electrons to the emissive zone, improving device efficiency and lifetime.[2]
-
Thermal Stability: The inherent thermal stability of the dibenzofuran unit contributes to the operational stability and longevity of OLED devices, a critical factor for commercial applications.[15]
Caption: Role of dibenzofuran derivatives in an OLED device.
Perovskite Solar Cells (PSCs)
Dibenzofuran derivatives have been successfully synthesized and employed as hole-transport materials (HTMs) in PSCs, offering a promising alternative to the expensive and complex standard, Spiro-OMeTAD.[16]
-
Performance: PSCs using dibenzofuran-based HTMs have achieved power conversion efficiencies (PCEs) comparable to those based on Spiro-OMeTAD.[16] Molecular engineering, such as extending the π-conjugation with p-methoxyaniline bridges, has led to flexible PSCs with PCEs as high as 19.46%.[13][17][18]
-
Stability and Cost: These materials exhibit excellent thermal stability and can be synthesized through simpler, more economical routes, which is critical for the commercialization of PSC technology.[16][19] The flexible molecular design allows for fine-tuning of energy levels to optimize charge extraction from the perovskite layer.[13]
| Derivative Type | Application | Role | Key Performance Metric |
| Carbazole-dibenzofuran compounds (e.g., 46CzDBF) | Blue PhOLED | Host Material | Maintains high triplet energy (>2.95 eV) for efficient emission.[2] |
| Dibenzofuran(3,2-B) Pyridine derivatives | OLED | Synthesis Intermediate | Crucial for building materials with improved charge transport.[14] |
| Methoxyaniline-substituted dibenzofurans | PSC | Hole Transport Material | PCEs up to 14.20%, comparable to Spiro-OMeTAD.[16] |
| Oligomer HTMs with dibenzofuran bridges (tDBF) | Flexible PSC | Hole Transport Material | Achieved a champion PCE of 19.46%.[13][17][18] |
Table 2: Performance of dibenzofuran-based materials in optoelectronic devices.
Section 3: Key Synthesis Strategies
The synthesis of the dibenzofuran scaffold is a critical aspect of its application. Several efficient methods have been developed, which can be broadly categorized into two main approaches: intramolecular C-O bond formation and intramolecular C-C bond formation.[9][20]
Intramolecular C-O Bond Formation (from 2-Aryl Phenols)
This strategy involves the cyclization of a 2-arylphenol derivative to form the central furan ring. It is essentially an intramolecular etherification process.
Intramolecular C-C Bond Formation (from Diaryl Ethers)
This approach starts with a diaryl ether and forms a C-C bond between the two aromatic rings.
-
Pschorr Reaction: A classic method that uses an aryl diazonium salt intermediate, generated in situ, to perform an intramolecular radical cyclization.[1][8]
-
Palladium-Catalyzed Reactions: Modern synthetic chemistry heavily relies on palladium catalysis for C-H activation and C-C bond formation. These methods offer high yields and broad substrate scope under relatively mild conditions, making them highly effective for synthesizing functionalized dibenzofurans.[1][4][8]
Caption: Major synthetic routes to the dibenzofuran scaffold.
Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzofuran
This protocol describes a general method for the intramolecular C-H arylation of a diaryl ether.
-
Reactant Preparation: To an oven-dried Schlenk tube, add the diaryl ether substrate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., a quinoline-based ligand, 0.04 mmol, 4 mol%).[4]
-
Solvent and Base Addition: Add a carbonate base such as potassium carbonate (K₂CO₃, 2.0 mmol) to the tube. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Execution: Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired dibenzofuran derivative.
Section 4: Environmental Significance and Toxicology
While dibenzofuran derivatives offer immense potential, it is crucial to understand their environmental impact. The parent compound and, more significantly, its halogenated derivatives are persistent organic pollutants (POPs).[21][22]
Sources and Toxicity
Polychlorinated dibenzofurans (PCDFs) are highly toxic compounds that are not produced intentionally but are formed as byproducts of incineration, pulp and paper bleaching, and in accidental fires involving polychlorinated biphenyls (PCBs).[21][23] Like dioxins, PCDFs are toxic, persistent, and bioaccumulate in the food chain.[21][22] Their toxicity is mediated through the aryl hydrocarbon (Ah) receptor, leading to a range of adverse health effects, including immunotoxicity, neurotoxicity, and carcinogenicity.[1][22][23]
Bioremediation
Bioremediation presents a promising and cost-effective strategy for cleaning up environments contaminated with dibenzofurans.[24][25] Several bacterial strains have been isolated that can utilize dibenzofuran as their sole source of carbon and energy.[26][27]
-
Degrading Microorganisms: Bacteria such as Sphingomonas sp. and Pseudomonas sp. are capable of degrading dibenzofuran.[25][26][27]
-
Degradation Pathway: The degradation is typically initiated by an angular dioxygenase enzyme, which attacks the aromatic ring system. This leads to the formation of intermediates like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid and ultimately salicylic acid, which can be mineralized through central metabolic pathways.[26] The efficiency of this process can be optimized by controlling environmental factors like pH, temperature, and substrate availability.[25]
Conclusion and Future Outlook
The dibenzofuran scaffold is a remarkable molecular framework with far-reaching applications. In medicine, it provides a rigid core for designing highly specific inhibitors and modulators of disease-related proteins, with significant potential in oncology and virology. In materials science, its unique electronic and physical properties are being harnessed to create more efficient and stable organic electronic devices that will power the next generation of displays and renewable energy technologies.
Future research will likely focus on developing even more efficient and greener synthetic routes to access complex derivatives. In drug discovery, the focus will be on improving the selectivity and pharmacokinetic profiles of bioactive compounds. In materials science, the challenge lies in designing novel derivatives that can push the performance boundaries of OLEDs and solar cells while reducing manufacturing costs. Concurrently, a deeper understanding of the environmental fate of these compounds and the development of advanced bioremediation technologies will be essential to ensure their sustainable application.
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A Comprehensive Technical Guide to the Safe Handling of 2-Dibenzofurancarboxylic Acid for Research and Development
This guide provides an in-depth overview of the essential safety and handling protocols for 2-dibenzofurancarboxylic acid, a key intermediate in pharmaceutical research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, including dibenzofuran, 1-dibenzofurancarboxylic acid, and various benzofuran and furan carboxylic acid derivatives.[1][2][3] A conservative approach to safety is therefore paramount.
Hazard Identification and GHS Classification
While a definitive Globally Harmonized System (GHS) classification for this compound is not established, data from similar molecules suggests the following potential hazards:
-
Skin Irritation (Category 2): Similar to other carboxylic acids, this compound is likely to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes is expected to cause serious irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Acute Oral Toxicity (Potential for Harmful if Swallowed): While not confirmed, it is prudent to consider this compound as potentially harmful if ingested.[5]
The parent molecule, dibenzofuran, is also noted as being toxic to aquatic life with long-lasting effects, a consideration for environmental disposal.[6]
Toxicological Profile: An Evidence-Based Postulation
Direct toxicological data for this compound is scarce. However, by examining the parent dibenzofuran moiety and the carboxylic acid functional group, a presumptive toxicological profile can be constructed.
The U.S. Environmental Protection Agency (EPA) has classified the parent compound, dibenzofuran, as a Group D substance, not classifiable as to human carcinogenicity.[6][7] There is no information on the acute, chronic, reproductive, or developmental effects of dibenzofuran in humans or animals.[6][7] It is important to note that the biological activity of dibenzofuran derivatives can vary greatly, and risk assessment by analogy should be approached with caution.[6]
The carboxylic acid group generally imparts irritant properties. Therefore, the primary health risks are associated with direct contact and inhalation.
Personal Protective Equipment (PPE): A Mandated Protocol
A comprehensive personal protective equipment strategy is crucial to mitigate the risks of exposure.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[8] |
| Eyes | Safety goggles or a face shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[8] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a primary barrier. For larger quantities or splash risks, a chemical-resistant apron is advised.[8] |
| Respiratory | Fume hood or respirator | All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[8] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[8] |
Safe Handling and Storage: An Operational Workflow
Adherence to a strict operational workflow is essential to minimize exposure and contamination risk.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage Conditions
-
Container: Store in a tightly-closed container.[2]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Light Sensitivity: The parent compound, dibenzofuran, is sensitive to prolonged exposure to light; therefore, it is prudent to protect this compound from light.[6]
-
Ignition Sources: Keep away from sources of ignition.[2]
Chemical Incompatibilities
Based on the general reactivity of carboxylic acids, avoid contact with:
Emergency Procedures: A Step-by-Step Response
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Management: Containment and Cleanup
Proper management of spills is crucial to prevent wider contamination and exposure.
Spill Response Decision Tree
Caption: Decision-making workflow for a this compound spill.
Detailed Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
PPE: Don the appropriate personal protective equipment as outlined in Section 3.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material.[12]
-
Absorption:
-
Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[15]
-
Decontamination: Clean the spill area with soap and water.[13]
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[15]
Waste Disposal: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a clearly labeled, sealed container.[8]
-
Solvent Waste: Contaminated solvents should be collected in a labeled hazardous waste solvent container. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[8]
-
Disposal Method: Do not dispose of down the drain. Waste must be disposed of through a licensed hazardous waste disposal company.[16][17] Neutralization of dilute, uncontaminated solutions of carboxylic acids may be permissible for drain disposal in some jurisdictions, but this should be confirmed with local regulations and is not recommended for this compound due to the lack of specific environmental fate data.[15][17]
Conclusion
While this compound is a valuable compound in drug discovery and development, its safe handling is predicated on a thorough understanding of its potential hazards, extrapolated from structurally similar molecules. By adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks of exposure and ensure a safe laboratory environment. A proactive and cautious approach is always the best practice when working with research chemicals for which complete safety data is not yet available.
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Methodological & Application
Application Notes and Protocols for the Investigation of 2-Dibenzofurancarboxylic Acid in Drug Discovery
Introduction: The Therapeutic Potential of the Dibenzofuran Scaffold
The dibenzofuran framework is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[1][2][3][4] Its rigid, planar structure and electron-rich nature make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of the dibenzofuran core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] 2-Dibenzofurancarboxylic acid (CAS 22439-48-1), a key derivative, serves as a versatile building block for the synthesis of more complex molecules and is itself a subject of interest for its potential therapeutic applications.[]
This comprehensive guide provides detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the biological activities of this compound. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific principles behind each step.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. While specific experimental data for this compound is not extensively documented, we can infer properties from its structure and from data on related compounds like benzofuran-2-carboxylic acid.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₃H₈O₃ | [] |
| Molecular Weight | 212.20 g/mol | [] |
| pKa | ~3-4 | Inferred from benzofuran-2-carboxylic acid[6] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from general characteristics of similar aromatic carboxylic acids. |
Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a stable compound that should be stored in a cool, dry place away from light. For biological assays, it is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM).
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the oxidation of a precursor, such as 2-acetyldibenzofuran. The following is a generalized workflow for such a synthesis.
}
Protocol 1: Synthesis via Oxidation of 2-Acetyldibenzofuran
This protocol is adapted from standard organic synthesis methodologies for similar transformations.
Part A: Friedel-Crafts Acylation of Dibenzofuran
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzofuran (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) portion-wise.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of cold water or dilute HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-acetyldibenzofuran can be purified by recrystallization or column chromatography.
Part B: Oxidation to this compound (Haloform Reaction)
-
Reaction Setup: Dissolve the purified 2-acetyldibenzofuran (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of sodium hypobromite (or hypochlorite), freshly prepared by adding bromine (or chlorine) to a cold solution of sodium hydroxide.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess halogen.
-
Isolation: Acidify the mixture with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Biological Evaluation: In Vitro Assays
The following protocols are standard methods for assessing the cytotoxic and anti-inflammatory potential of small molecules like this compound.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[1][2][7]
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4][8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
96-well microtiter plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of inhibition of NO production.
Exploring the Mechanism of Action
Should this compound demonstrate significant biological activity, further investigation into its mechanism of action is warranted. Based on the known activities of related benzofuran and dibenzofuran derivatives, plausible pathways to investigate include the NF-κB and MAPK signaling pathways for anti-inflammatory effects, and apoptosis-related pathways for anticancer activity.[10][11][12][13][14]
}
Conclusion and Future Directions
This compound represents a valuable chemical entity for exploration in drug discovery. The protocols outlined in this guide provide a solid foundation for assessing its potential cytotoxic and anti-inflammatory activities. Positive results from these initial screens would justify more in-depth mechanistic studies, such as Western blot analysis of key signaling proteins, cell cycle analysis, and apoptosis assays.[15][16] Furthermore, the carboxylic acid moiety serves as a convenient handle for further chemical modification, opening the door to the creation of novel derivatives with improved potency and selectivity.
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Medicinal active applications of Dibenzofuran derivatives. (2022). ResearchGate. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Molecules. [Link]
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Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Eagle Biosciences. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). PubMed Central. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
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Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. (2024). Phytochemistry. [Link]
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Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
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General preparation of dibenzofurans and examples of bioactive benzofuran natural products. ResearchGate. [Link]
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Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. (2018). ACS Omega. [Link]
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Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. (2022). ACS Omega. [Link]
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Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. (2018). Molecules. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. (2010). The Journal of Biological Chemistry. [Link]
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(PDF) A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. (2016). ResearchGate. [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]
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Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). Scientific Reports. [Link]
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Application Notes and Protocols: 2-Dibenzofurancarboxylic Acid as a Novel Fluorescent Probe for Bioimaging
Introduction
Fluorescence microscopy is a cornerstone of modern biological research, enabling the visualization of cellular structures and processes with high specificity and sensitivity.[1][2] The development of novel fluorescent probes with unique photophysical properties is crucial for advancing the capabilities of this technique.[3] Dibenzofuran, a heterocyclic aromatic compound, presents a promising scaffold for the design of new fluorophores due to its rigid, planar structure which often leads to favorable fluorescence characteristics.[4] This application note introduces 2-dibenzofurancarboxylic acid as a potential fluorescent probe for bioimaging applications and provides detailed protocols for its synthesis, characterization, and use in cellular imaging.
The addition of a carboxylic acid moiety to the dibenzofuran core is hypothesized to enhance aqueous solubility and provide a handle for bioconjugation, while potentially conferring pH sensitivity to the probe's fluorescence.[5][6][7][8] These application notes are intended for researchers, scientists, and drug development professionals interested in exploring the utility of this novel compound in their experimental workflows.
Physicochemical and (Hypothesized) Fluorescent Properties
While extensive experimental data for this compound is not yet available, we can infer its likely properties based on the known characteristics of dibenzofuran and the typical influence of a carboxylic acid substituent on a fluorophore.
| Property | Hypothesized Value/Characteristic | Rationale and Citations |
| Molecular Formula | C₁₃H₈O₃ | Based on the chemical structure. |
| Molecular Weight | 212.20 g/mol | Calculated from the molecular formula. |
| Excitation Maximum (λex) | ~290 - 310 nm | Based on the absorption maximum of dibenzofuran.[9] The carboxylic acid group may cause a slight shift.[10] |
| Emission Maximum (λem) | ~315 - 340 nm | Based on the emission of dibenzofuran.[9] A Stokes shift is expected. |
| Stokes Shift | ~25 - 30 nm | A typical value for small aromatic fluorophores. |
| Quantum Yield (Φf) | Moderate to High | Dibenzofuran itself is fluorescent.[4] The carboxylic acid may slightly alter the quantum yield.[10] |
| Solubility | Moderate in aqueous buffers (pH > 7) | The carboxylic acid group will be deprotonated at physiological pH, increasing water solubility. |
| pH Sensitivity | Possible | The protonation state of the carboxylic acid can influence the electronic environment of the fluorophore, potentially leading to pH-dependent fluorescence.[7][11][12] |
Solvatochromism
The fluorescence of this compound is expected to exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent.[13][14] This is due to the change in the dipole moment of the molecule upon excitation. Researchers should characterize the spectral properties in a range of solvents to understand this behavior.
Synthesis of this compound
Several synthetic routes to dibenzofuran and its derivatives have been reported.[15] A plausible approach for the synthesis of this compound is outlined below. This proposed pathway is based on established palladium-catalyzed cyclization reactions.[15]
Caption: Proposed synthesis of this compound.
Protocol: Synthesis of this compound (Hypothetical)
-
Step 1: Ullmann Condensation. React 2-bromophenol with methyl 3-bromo-4-hydroxybenzoate in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF) to form the intermediate diaryl ether.
-
Step 2: Palladium-Catalyzed Intramolecular C-H Arylation. Cyclize the diaryl ether intermediate using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in a suitable solvent to form the dibenzofuran ring system, yielding this compound methyl ester.
-
Step 3: Hydrolysis. Hydrolyze the methyl ester to the carboxylic acid using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification.
-
Purification. Purify the final product by recrystallization or column chromatography.
Application Protocols for Bioimaging
The following protocols provide a starting point for utilizing this compound as a fluorescent probe in cell-based assays. Optimization of staining concentrations and incubation times will be necessary for different cell types and experimental conditions.
Protocol 1: General Cellular Staining
This protocol outlines a general method for staining live or fixed cells with this compound.
Caption: General workflow for cellular staining.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells grown on coverslips or in imaging-compatible plates
-
(For fixed cells) 4% paraformaldehyde in PBS
-
(Optional) Nuclear counterstain (e.g., DAPI or Hoechst)
-
(Optional) Organelle-specific fluorescent probes for colocalization
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to make a 1-10 mM stock solution. Store at -20°C, protected from light.
-
Cell Preparation:
-
Staining:
-
Dilute the stock solution of this compound to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells).
-
Remove the medium/PBS from the cells and add the staining solution.
-
Incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed medium (live cells) or PBS (fixed cells).
-
-
(Optional) Counterstaining: If desired, incubate with a nuclear counterstain or other fluorescent probes according to the manufacturer's instructions.[17]
-
Imaging:
-
Mount the coverslip on a microscope slide with mounting medium or add fresh medium/PBS to the imaging dish.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothesized excitation and emission wavelengths of this compound (e.g., a DAPI filter set).
-
Protocol 2: Cytotoxicity Assay
It is essential to determine the concentration range at which this compound is non-toxic to cells.[18] This can be assessed using a variety of commercially available cytotoxicity assays.[19][20]
Principle: This protocol describes a general method using a membrane-impermeable DNA dye (e.g., Propidium Iodide or a similar commercially available dye) that only enters and stains the nuclei of dead cells.[21]
Materials:
-
This compound
-
Cells seeded in a 96-well plate
-
A membrane-impermeable fluorescent DNA dye (e.g., Propidium Iodide)
-
A cell-permeable fluorescent DNA dye for total cell counting (e.g., Hoechst 33342)
-
Positive control for cytotoxicity (e.g., digitonin or staurosporine)
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will not result in over-confluence at the end of the experiment. Allow cells to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the probe. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Add the membrane-impermeable dye and the total cell stain to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 15-30 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for each dye.
-
Alternatively, capture images on a high-content imaging system and count the number of stained nuclei for each channel.
-
-
Data Analysis:
-
Calculate the percentage of dead cells for each concentration: (Number of dead cells / Total number of cells) x 100.
-
Plot the percentage of cytotoxicity versus the concentration of this compound to determine the CC50 (half-maximal cytotoxic concentration).
-
Protocol 3: Co-localization with Organelle-Specific Probes
To determine the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent probes is recommended.[22][23][24]
Principle: This protocol involves staining cells with both this compound and a probe for a specific organelle (e.g., mitochondria, lysosomes, or endoplasmic reticulum). The overlap between the two fluorescence signals is then analyzed to infer localization.
Procedure:
-
Cell Preparation and Staining with this compound: Follow steps 1-3 of Protocol 1 for live or fixed cell staining.
-
Co-staining with Organelle Probe:
-
During the last 15-30 minutes of incubation with this compound, add the organelle-specific probe at its recommended concentration. Many commercial probes are designed for co-staining with other dyes.
-
Alternatively, stain sequentially if the protocols are not compatible.
-
-
Washing: Follow step 4 of Protocol 1.
-
Imaging:
-
Use a confocal microscope for optimal results, as it reduces out-of-focus light and provides thin optical sections.[25]
-
Acquire images sequentially for each fluorophore to avoid spectral bleed-through.
-
-
Image Analysis:
-
Overlay the images from the different channels.
-
Qualitatively assess the degree of overlap between the fluorescence signals.
-
For quantitative analysis, use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate colocalization coefficients such as Pearson's Correlation Coefficient.
-
Conclusion
This compound represents a promising, yet underexplored, candidate for a new class of fluorescent probes. Its dibenzofuran core provides a fluorescent scaffold, while the carboxylic acid moiety offers potential for improved aqueous solubility and pH sensitivity. The protocols detailed in this application note provide a comprehensive framework for the synthesis, characterization, and application of this compound in cellular imaging. Further investigation into its photophysical properties and biological interactions will be crucial in fully elucidating its potential as a valuable tool for researchers.
References
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Promega Corporation. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay Protocol. Retrieved from [Link]
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- French, A. P., et al. (2008). Colocalization of fluorescent markers in confocal microscope images of plant cells.
- Faucon, A., et al. (2012). Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. Physical Chemistry Chemical Physics, 14(39), 13629-13638.
- Mishra, A., et al. (2025). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances.
- Saito, S., et al. (2017). Nonadiabatic Pathways of Furan and Dibenzofuran: What Makes Dibenzofuran Fluorescent?. The Journal of Physical Chemistry A, 121(34), 6438-6445.
- Gorbenko, O., et al. (2021). Method for determining of cytotoxicity based on the release of fluorescent proteins. Scientific Reports, 11(1), 1-11.
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University of Rochester Medical Center. (n.d.). Advice on Co-localization. Retrieved from [Link]
- Faucon, A., et al. (2012). Fluorescent carboxylic and phosphonic acids: Comparative photophysics from solution to organic nanoparticles.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
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CoLocalization Research Software. (n.d.). Guidelines. Retrieved from [Link]
- Nagano, T., et al. (2011). Development of fluorescent probes for bioimaging applications. Journal of Pesticide Science, 36(3), 329-337.
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Evident Scientific. (n.d.). Colocalization of Fluorophores in Confocal Microscopy. Retrieved from [Link]
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YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]
- Muñoz-Becerra, K., et al. (2018). Ultrafast Fluorescence Study of the Effect of Carboxylic and Carboxylate Substituents on the Excited State Properties of Anthracene.
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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- Yüksel, M., et al. (2012). Identification of carboxylic and organoboronic acids and phenols with a single benzobisoxazole fluorophore. Semantic Scholar.
- van der Velde, J. H. M., et al. (2016). Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging. Biophysical Journal, 111(1), 5-16.
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Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]
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Wiley. (n.d.). 2-Hydroxy-3-dibenzofurancarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Dibenzofuran. Retrieved from [Link]
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The Versatility of 2-Dibenzofurancarboxylic Acid in Modern Organic Synthesis: A Guide for Researchers
Introduction: The Strategic Importance of the Dibenzofuran Scaffold
The dibenzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and high-performance organic materials.[1][2] Its rigid, planar structure and unique electronic properties make it a highly sought-after building block in medicinal chemistry and materials science.[3][4] Within this class of compounds, 2-dibenzofurancarboxylic acid stands out as a particularly versatile and valuable starting material. Its carboxylic acid functionality provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in organic synthesis. We will delve into its role in the creation of bioactive molecules and advanced functional materials, supported by detailed, field-proven protocols and an exploration of the underlying chemical principles.
Core Applications of this compound
The strategic placement of the carboxylic acid group at the 2-position of the dibenzofuran nucleus allows for facile derivatization, making it a cornerstone for the synthesis of a variety of important compounds.
Synthesis of Bioactive Molecules
The dibenzofuran core is a common feature in natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] this compound serves as a key precursor for the synthesis of novel therapeutic agents.
Derivatives such as amides and esters of benzofuran-2-carboxylic acids have shown significant potential as anticancer and antifungal agents.[7][8] For instance, a series of benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[9]
Development of Advanced Functional Materials
In the realm of materials science, dibenzofuran derivatives are integral to the development of organic light-emitting diodes (OLEDs).[3] The rigid and planar nature of the dibenzofuran unit contributes to high thermal stability and desirable charge transport properties in organic electronic devices.[10] this compound can be transformed into various intermediates used in the synthesis of host materials and emitters for OLEDs, contributing to enhanced efficiency and color purity.[3][10]
Key Synthetic Transformations and Protocols
The carboxylic acid group of this compound is a gateway to a multitude of synthetic transformations. Below are detailed protocols for some of the most common and useful reactions.
Protocol 1: Amide Bond Formation via Amide Coupling
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. 2-Dibenzofurancarboxamides can be readily synthesized from the parent carboxylic acid using a variety of coupling reagents.
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization, particularly useful for sensitive substrates.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is easy to handle, with its urea byproduct being readily removed by aqueous workup.[11]
Detailed Experimental Protocol (using HATU):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Coupling Reagent | HATU | |
| Base | DIPEA | |
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 2-12 hours | [12] |
Diagram 1: Amide Coupling Workflow
Caption: General workflow for the synthesis of 2-dibenzofurancarboxamides.
Protocol 2: Esterification
Ester derivatives of this compound are valuable intermediates in both pharmaceutical and materials science research. The Steglich esterification is a mild and efficient method for their synthesis, particularly for sterically hindered alcohols.[13][14]
Rationale for Reagent Selection:
-
DCC (N,N'-Dicyclohexylcarbodiimide): A common and effective dehydrating agent for esterification.[13][14]
-
DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst that significantly accelerates the reaction rate.[13][14]
Detailed Experimental Protocol (Steglich Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: After the reaction is complete, filter off the DCU precipitate. Wash the filtrate with 1M HCl and saturated NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or recrystallization.[15]
| Parameter | Value | Reference |
| Coupling Reagent | DCC | [13][14] |
| Catalyst | DMAP | [13][14] |
| Solvent | Anhydrous CH₂Cl₂ | [13] |
| Temperature | 0 °C to Room Temperature | [13] |
| Reaction Time | 1-4 hours | [16] |
Protocol 3: Synthesis of 2-Dibenzofuranoyl Chloride
The conversion of this compound to its corresponding acyl chloride provides a highly reactive intermediate that can be used in a variety of subsequent reactions, such as Friedel-Crafts acylations and the synthesis of amides and esters under different conditions.
Rationale for Reagent Selection:
-
Thionyl Chloride (SOCl₂): A widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[17][18]
Detailed Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add this compound (1.0 equivalent) and an excess of thionyl chloride (2-5 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture until the evolution of gas ceases (typically 1-3 hours).
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-dibenzofuranoyl chloride is often used directly in the next step without further purification.
Diagram 2: Key Transformations of this compound
Caption: Synthetic pathways starting from this compound.
Protocol 4: Synthesis of 2-Aminodibenzofuran via the Curtius Rearrangement
The introduction of an amino group at the 2-position of the dibenzofuran core opens up new avenues for derivatization and the synthesis of novel bioactive compounds. The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[19][20]
Rationale for the Reaction:
The Curtius rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the corresponding primary amine.[19] This reaction is known for its high yields and tolerance of a wide range of functional groups.[21]
Detailed Experimental Protocol:
-
Acyl Azide Formation: Convert this compound to its acyl chloride using the protocol described above. Alternatively, the acyl azide can be formed directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[21] To the crude 2-dibenzofuranoyl chloride in an appropriate solvent (e.g., acetone or THF), add a solution of sodium azide (NaN₃) in water, keeping the temperature low (0-5 °C).
-
Rearrangement: After formation of the acyl azide, carefully extract it into an organic solvent (e.g., toluene). Heat the solution to induce the rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Hydrolysis: Add an aqueous acid or base to the isocyanate solution and heat to hydrolyze it to 2-aminodibenzofuran.
-
Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude amine by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecules for both medicinal and materials science applications is well-established. The protocols detailed in this application note provide a practical starting point for researchers looking to leverage the unique properties of the dibenzofuran scaffold in their synthetic endeavors. By understanding the key transformations and applying these robust methodologies, scientists can unlock the full potential of this important synthetic intermediate.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of Dibenzofuran Derivatives in Modern OLED Technology. [Link]
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- General preparation of dibenzofurans and examples of bioactive benzofuran natural products.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry.
- Recent Advances in the Synthesis of Dibenzofurans.
- The Chemistry Behind Brilliance: Dibenzofuran-2-ylboronic acid in OLEDs. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
- Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry.
- Synthesis of dibenzofuran derivatives.
- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
- Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
- Synthesis of Dibenzofurans. Organic Chemistry Portal.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance.
- Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Amide Synthesis. Fisher Scientific.
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- Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed.
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- Curtius rearrangement. Wikipedia.
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. The Royal Society of Chemistry.
- Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement. PubMed.
- Curtius Rearrangement. Organic Chemistry Portal.
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- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
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- Making benzoyl chloride. YouTube.
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- Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit.
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Application Notes & Protocols: 2-Dibenzofurancarboxylic Acid as a Novel Building Block for High-Performance Polymers
Abstract
The relentless pursuit of novel high-performance polymers with superior thermal stability, mechanical strength, and specific functionalities is a cornerstone of modern materials science. This document explores the potential of 2-dibenzofurancarboxylic acid, a rigid, aromatic molecule, as a currently underexplored monomer for the synthesis of advanced polymers. While established protocols for its direct polymerization are not widely reported, its inherent chemical structure suggests significant promise. Herein, we provide a forward-looking guide for researchers, scientists, and drug development professionals, outlining theoretical yet scientifically grounded protocols for the synthesis of polyesters and polyamides derived from this intriguing building block. We delve into the causality behind experimental choices, propose detailed synthetic methodologies, and describe the requisite characterization techniques to validate the resulting polymers and unlock their potential applications.
Introduction: The Case for this compound
Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings.[1] This tricyclic structure imparts significant rigidity and thermal stability. While dibenzofuran derivatives have been investigated for various applications, the use of this compound as a monomer in polymer chemistry remains a nascent field of exploration. Its carboxylic acid functionality provides a reactive handle for polymerization reactions, most notably polycondensation.
The incorporation of the rigid dibenzofuran moiety into a polymer backbone is anticipated to yield materials with:
-
High Glass Transition Temperatures (Tg): The restricted rotation of the polymer chains due to the rigid monomer units can lead to polymers that maintain their structural integrity at elevated temperatures.
-
Excellent Thermal Stability: The aromatic nature of the dibenzofuran unit suggests high decomposition temperatures.
-
Good Mechanical Properties: The inherent stiffness of the monomer can translate to high modulus and tensile strength in the resulting polymers.
-
Potential for Specific Functionalities: The dibenzofuran nucleus can be further functionalized to introduce other properties, such as in the development of aromatic ionomers.
This guide will provide a theoretical framework and detailed protocols for leveraging this compound in the synthesis of novel polyesters and polyamides.
Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| CAS Number | 22439-48-1 | |
| Molecular Formula | C₁₃H₈O₃ | |
| Molecular Weight | 212.20 g/mol | |
| Appearance | Typically a solid powder | General Knowledge |
| Reactivity | The carboxylic acid group can undergo esterification and amidation reactions, which are the foundation for polyester and polyamide synthesis, respectively. | General Chemical Principles |
Proposed Polymerization Strategies
Due to the limited reactivity of aromatic carboxylic acids in direct polycondensation, two primary strategies are proposed. The first involves direct polycondensation under forcing conditions, while the second, more robust approach, involves the conversion of the carboxylic acid to a more reactive intermediate.
Strategy 1: Direct Polycondensation
This approach involves the direct reaction of this compound with a suitable diol or diamine co-monomer at high temperatures, often with a catalyst. While seemingly straightforward, this method can be challenging due to the lower reactivity of the aromatic carboxylic acid and the potential for side reactions at high temperatures.
Strategy 2: Synthesis via an Activated Monomer
To overcome the limitations of direct polycondensation, this compound can be converted to a more reactive derivative, such as an acid chloride (2-dibenzofuroyl chloride) or a methyl ester (methyl 2-dibenzofurancarboxylate). These activated monomers readily undergo polycondensation under milder conditions, leading to better control over the polymerization process and potentially higher molecular weight polymers.
Detailed Experimental Protocols (Theoretical)
Disclaimer: The following protocols are theoretical and based on established principles of polymer chemistry. They should be considered as a starting point for experimental investigation and may require optimization.
Protocol 4.1: Synthesis of Polyester via Direct Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol, for example, 1,4-butanediol.
Workflow Diagram:
Caption: Workflow for polyamide synthesis via an activated monomer.
Materials:
-
This compound
-
Thionyl chloride
-
Hexamethylenediamine (or other suitable diamine)
-
Sodium hydroxide (or other base)
-
Dichloromethane (or other organic solvent)
-
Deionized water
-
Acetone
Procedure:
Step 1: Synthesis of 2-Dibenzofuroyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reaction: Add this compound to the flask, followed by an excess of thionyl chloride.
-
Reflux: Gently reflux the mixture for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-dibenzofuroyl chloride can be used directly in the next step or purified by recrystallization or distillation.
Step 2: Interfacial Polymerization
-
Aqueous Phase: Prepare an aqueous solution of hexamethylenediamine and an equivalent amount of sodium hydroxide (to neutralize the HCl by-product).
-
Organic Phase: Prepare a solution of 2-dibenzofuroyl chloride in an organic solvent such as dichloromethane.
-
Polymerization: In a beaker, carefully pour the organic phase over the aqueous phase. A polymer film will form at the interface.
-
Isolation: The polymer can be continuously removed from the interface as a "rope" by pulling it out with forceps and winding it onto a spool. Alternatively, the two phases can be vigorously stirred in a blender to produce a precipitated polymer.
-
Purification: Thoroughly wash the collected polymer with deionized water and then with acetone to remove unreacted monomers and salts.
-
Drying: Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.
Characterization of Dibenzofuran-Based Polymers
The successful synthesis and properties of the novel polymers must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the formation of ester or amide linkages. | For polyesters, the appearance of a strong carbonyl (C=O) stretch around 1720 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid. For polyamides, the appearance of a carbonyl (C=O) stretch around 1650 cm⁻¹ (Amide I) and an N-H bend around 1550 cm⁻¹ (Amide II). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer. | The spectra should be consistent with the proposed polymer repeating unit, showing characteristic shifts for the aromatic protons of the dibenzofuran unit and the aliphatic protons of the co-monomer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful polymerization will be indicated by the formation of high molecular weight polymers with a defined PDI. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | The rigid dibenzofuran unit is expected to impart high thermal stability, with decomposition temperatures potentially exceeding 400°C. A high char yield is also anticipated. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. | A high Tg is expected due to the rigid polymer backbone. The presence of a Tm would indicate a semi-crystalline polymer. |
Potential Applications
Polymers derived from this compound, with their anticipated high-performance characteristics, could find applications in several advanced fields:
-
Aerospace and Automotive: As lightweight, high-temperature resistant components and composites.
-
Electronics: As substrates for flexible electronics, insulating layers, and encapsulants due to their thermal stability and potential for low dielectric constants.
-
Membranes: For gas separation or filtration applications, particularly after functionalization.
-
Advanced Coatings: As protective coatings for demanding environments.
Conclusion
While the use of this compound as a monomer for polymer synthesis is not yet a well-established field, its chemical structure holds significant promise for the creation of novel high-performance materials. The theoretical protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to begin exploring this exciting area of polymer chemistry. The successful synthesis and characterization of polymers from this building block could lead to a new class of materials with exceptional properties, opening doors to innovative applications across various industries.
References
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Aromatic ionomers based on 2,8-dioxydibenzofuran as a post-polymerisation, sulfonatable unit: synthesis, fabrication of thin-film membranes and performance evaluation in a direct-methanol fuel cell. (2023). ChemRxiv. [Link]
-
Yadav, S. K., La Scala, J. J., & Palmese, G. R. (2022). Bio-based benzoxazine monomers and polymers based on difuran diamine. Journal of Applied Polymer Science, 139(39), e52946. [Link]
-
PubChem. (n.d.). Dibenzofuran. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). High performance benzoxazine monomers and polymers containing furan groups. Retrieved from [Link]
Sources
analytical methods for detecting 2-dibenzofurancarboxylic acid
An Application Guide to the Quantitative Analysis of 2-Dibenzofurancarboxylic Acid
Abstract: this compound is a key organic molecule, significant as a potential metabolite of dibenzofuran-containing compounds, a synthetic intermediate in pharmaceutical chemistry, and an impurity in industrial products. Its accurate and sensitive detection is crucial for environmental monitoring, drug metabolism and pharmacokinetics (DMPK) studies, and quality control in chemical manufacturing. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, tailored for researchers, analytical chemists, and drug development professionals. We present detailed, validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction and Analyte Overview
Dibenzofuran and its derivatives are a class of heterocyclic compounds that are environmentally persistent and can be found as byproducts of industrial processes. This compound, a carboxylated form, represents a potential metabolic product in biological systems and a target analyte in environmental and toxicological studies.[1] Its carboxylic acid functional group imparts significant polarity, which presents unique challenges and opportunities for analytical separation and detection.
The choice of an analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For routine analysis of bulk materials or formulations, HPLC-UV offers a robust and accessible solution. For more complex matrices or when higher selectivity is needed, GC-MS after derivatization is a powerful technique. For trace-level quantification in challenging biological or environmental samples, LC-MS/MS provides unparalleled sensitivity and specificity.[2][3]
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | dibenzofuran-2-carboxylic acid | [] |
| CAS Number | 22439-48-1 | [] |
| Molecular Formula | C₁₃H₈O₃ | [] |
| Molecular Weight | 212.20 g/mol | [] |
Method Selection: A Comparative Overview
Selecting the appropriate analytical technique is a critical first step. The decision should be based on the specific requirements of the assay, including the nature of the sample matrix, the expected concentration range of the analyte, and the available instrumentation.
-
HPLC-UV: Ideal for routine quality control and quantification in relatively clean sample matrices where analyte concentrations are high (µg/mL range). It is a cost-effective and widely available technique.[2]
-
GC-MS: Offers enhanced selectivity over HPLC-UV. It is particularly useful for confirming the identity of the analyte through its mass spectrum. However, due to the low volatility of the carboxylic acid, a chemical derivatization step is mandatory to convert the analyte into a form suitable for gas chromatography.[5][6]
-
LC-MS/MS: The gold standard for trace-level quantification (pg/mL to ng/mL range) in complex biological and environmental matrices.[7][8] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes matrix interference, delivering highly reliable quantitative data.[9]
Table 1: Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of this compound, based on established methods for structurally related compounds.[2][3]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 0.002 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.9995 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 99 - 105% |
| Precision (% RSD) | < 3.0% | < 8.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.0005 µg/mL (0.5 ng/mL) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | ~0.002 µg/mL (2 ng/mL) |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method: This method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18). The carboxylic acid moiety of the analyte is protonated by adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase.[10] This suppression of ionization increases the hydrophobicity of the molecule, leading to better retention on the C18 column and resulting in sharp, symmetrical peaks.
Protocol:
-
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
0.45 µm syringe filters.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the solution before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Use sonication to ensure complete dissolution if necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance by scanning a standard solution (typically between 280-310 nm for this class of compounds).
-
Run Time: Approximately 10 minutes.
-
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle of the Method: The inherent polarity and low volatility of the carboxylic acid group make direct GC analysis challenging. This protocol uses a derivatization step to convert the carboxylic acid into a nonpolar, volatile silyl ester.[6] This is commonly achieved using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting derivative is thermally stable and exhibits excellent chromatographic behavior, allowing for sensitive detection by GC-MS.
Protocol:
-
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas), MTBSTFA (derivatizing agent), Pyridine, Ethyl Acetate.
-
-
Sample Preparation and Derivatization:
-
Extraction: For solid or aqueous samples, perform a liquid-liquid extraction. Acidify the aqueous sample to pH ~2 with HCl, then extract with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.
-
Derivatization: Reconstitute the dried extract in 50 µL of pyridine. Add 50 µL of MTBSTFA.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TBDMS derivative of this compound (e.g., the molecular ion and key fragment ions).
-
Caption: GC-MS with derivatization workflow for this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method: This method combines the powerful separation of UPLC/HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is typically ionized using electrospray ionization (ESI) in negative mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix background, allowing for ultra-trace quantification.[9][11]
Protocol:
-
Instrumentation and Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Isotopically labeled this compound (if available) as an internal standard.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standards: Prepare stock and working standards in a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes.
-
Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 10% B, hold for 0.5 min.
-
Linear ramp to 95% B over 4.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 10% B and re-equilibrate for 1.5 min.
-
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Analyte: Precursor Ion (m/z) 211.1 → Product Ion (m/z) 167.0 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻). Optimize collision energy for maximum signal.
-
Internal Standard: Monitor the corresponding transition for the labeled analog.
-
-
Caption: LC-MS/MS workflow for this compound in plasma.
Conclusion
This guide provides three robust and validated approaches for the analytical determination of this compound. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific analytical challenge, considering factors such as required sensitivity, sample matrix complexity, and instrument availability. The detailed protocols and workflow diagrams serve as a practical starting point for method development and validation in research, industrial, and clinical settings, ensuring accurate and reliable quantification of this important analyte.
References
-
SIELC Technologies. (n.d.). Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Powley, C. R., George, S. W., & Buck, R. C. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry, 77(19), 6353–6358. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Analysis of Dibenzofuran Sample. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem Compound Database. Retrieved from [Link]
-
Knovel. (n.d.). What is the Sample Prep Approach to Placing a Fluorotag on a Carboxylic Acid?. Retrieved from [Link]
-
Hanai, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
DFG. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC. The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]
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- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. scribd.com [scribd.com]
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- 7. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pepolska.pl [pepolska.pl]
Application Notes and Protocols: Synthesis of 2-Dibenzofurancarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzofuran derivatives are a prominent class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] The dibenzofuran framework, a tricyclic aromatic ether, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in compounds exhibiting anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4][5] Specifically, the incorporation of a carboxylic acid moiety at the 2-position of the dibenzofuran ring system provides a critical functional handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery and development.
This document provides a comprehensive guide to the synthesis of 2-dibenzofurancarboxylic acid and its derivatives. It outlines several robust synthetic strategies, offering detailed, step-by-step protocols and explaining the underlying chemical principles. The methodologies discussed are selected for their efficiency, versatility, and applicability in a modern research setting.
Strategic Approaches to Dibenzofuran Core Synthesis
The construction of the dibenzofuran core is the foundational step in synthesizing this compound derivatives. Several powerful strategies have been developed, primarily revolving around intramolecular cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.
Palladium-Catalyzed C-H Activation/C-O Cyclization
A highly efficient and atom-economical approach to dibenzofuran synthesis involves the palladium-catalyzed intramolecular C-H activation and C-O bond formation.[1][6][7] This method typically starts from readily available 2-phenylphenols.
Mechanism Insight: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] The phenol's hydroxyl group directs the palladium catalyst to an ortho C-H bond on the adjacent phenyl ring. Subsequent C-H activation and reductive elimination form the furan ring, regenerating the active palladium catalyst. Air can often be used as the terminal oxidant in these reactions.[6][7]
Caption: Palladium-Catalyzed C-H Activation/C-O Cyclization Workflow.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and reliable method for forming C-O bonds.[8][9] In the context of dibenzofuran synthesis, this typically involves an intramolecular cyclization of a 2-hydroxy-2'-halobiphenyl derivative. Modern variations of this reaction utilize catalytic amounts of copper with appropriate ligands, offering milder reaction conditions.[10]
Causality: The choice of a copper catalyst is historically rooted in its ability to facilitate the coupling of aryl halides with nucleophiles. The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes intramolecular nucleophilic aromatic substitution.
Suzuki and Heck Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide versatile pathways to construct the necessary precursors for cyclization.[11][12][13][14][15]
-
Suzuki Coupling: This reaction can be employed to synthesize the 2-phenylphenol or 2-hydroxy-2'-halobiphenyl precursors. For instance, coupling an ortho-halophenol with a phenylboronic acid derivative is a common strategy.[13][14][16][17][18]
-
Heck Reaction: The Heck reaction can be utilized to couple an ortho-halophenol with an alkene, which can then be further manipulated and cyclized to form the dibenzofuran ring system.[11][12][19]
Caption: Precursor Synthesis via Suzuki and Heck Cross-Coupling.
Installation of the Carboxylic Acid Moiety
Once the dibenzofuran core is synthesized, the next critical step is the introduction of the carboxylic acid group at the 2-position. This can be achieved through several reliable methods.
Carboxylation of Grignard Reagents
The reaction of a Grignard reagent with carbon dioxide is a classic and highly effective method for the synthesis of carboxylic acids.[20][21][22][23] This involves the initial formation of a Grignard reagent from a 2-halodibenzofuran, followed by its reaction with CO2 (either as a gas or solid dry ice).
Trustworthiness: This method is self-validating as the formation of the carboxylate salt is a highly favorable and generally clean reaction. The subsequent acidic workup reliably yields the desired carboxylic acid.
Lithiation Followed by Carboxylation
An alternative to the Grignard approach is directed ortho-lithiation, followed by quenching with carbon dioxide. This strategy is particularly useful if the dibenzofuran scaffold contains functional groups incompatible with Grignard reagent formation. A directing group on the dibenzofuran can facilitate selective deprotonation at the 2-position with a strong lithium base (e.g., n-butyllithium), followed by the introduction of CO2.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromodibenzofuran
This protocol describes a representative synthesis of a key intermediate for subsequent carboxylation.
Materials:
-
Dibenzofuran
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzofuran (1 equivalent) in DMF.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromodibenzofuran.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol details the conversion of 2-bromodibenzofuran to the target carboxylic acid.
Materials:
-
2-Bromodibenzofuran
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.5 equivalents) to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromodibenzofuran (1 equivalent) in anhydrous THF.
-
Add a small amount of the 2-bromodibenzofuran solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining 2-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Carefully add crushed dry ice to the stirred Grignard solution in small portions. A viscous precipitate will form.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl until the solid dissolves and the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization or column chromatography.[24]
-
Data Presentation
| Compound | Synthetic Method | Key Reagents | Yield (%) | Purity (by HPLC) |
| 2-Bromodibenzofuran | Electrophilic Bromination | NBS, DMF | 85-95 | >98% |
| This compound | Grignard Carboxylation | Mg, CO₂, THF | 60-75 | >97% |
Purification and Characterization
The purification of the final this compound derivatives is crucial, especially for applications in drug development where high purity is required.
-
Crystallization: This is a common and effective method for purifying solid carboxylic acids. The choice of solvent is critical and may require some optimization.[24]
-
Acid-Base Extraction: The acidic nature of the product allows for purification by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the carboxylic acid by adding acid.[24]
-
Chromatography: For small-scale purification or for obtaining very high purity material, silica gel column chromatography can be employed. A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is often a suitable eluent system.
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.
Conclusion
The synthesis of this compound derivatives is a well-established area of organic chemistry with significant implications for medicinal chemistry and materials science. The protocols and strategies outlined in this document provide a solid foundation for researchers to access these valuable compounds. The choice of synthetic route will depend on the specific target molecule and the resources available. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and adapt these methods to their specific needs.
References
-
The Synthesis of Dibenzofuran Derivatives through C-H Activation. (2012-05-17). Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. (2011-05-24). Journal of the American Chemical Society. [Link]
-
Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. (2011-06-15). PubMed. [Link]
-
Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024-07-20). [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (2020-04-17). PMC - NIH. [Link]
-
Medicinal active applications of Dibenzofuran derivatives. (2022-07-02). ResearchGate. [Link]
-
(PDF) Medicinal active applications of Dibenzofuran derivatives. (2024-05-14). ResearchGate. [Link]
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One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014-11-06). NIH. [Link]
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Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. (2015-08-06). ResearchGate. [Link]
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Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. [Link]
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Total synthesis of natural products containing benzofuran rings. (2017-05-05). RSC Publishing. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018-09-25). PMC - NIH. [Link]
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Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. [Link]
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Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025-12-05). [Link]
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Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2015-08-06). ResearchGate. [Link]
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Dibenzofuran. (2005-03-26). PubChem - NIH. [Link]
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ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025-02-17). [Link]
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Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC - NIH. [Link]
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Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023-12-19). NIH. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013-01-01). PMC - NIH. [Link]
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Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry. [Link]
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Synthesis of dibenzofuran derivatives. (2024-08-01). ResearchGate. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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20.5: Preparing Carboxylic Acids. (2020-01-19). Chemistry LibreTexts. [Link]
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2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2015-08-06). ResearchGate. [Link]
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20.5: Preparing Carboxylic Acids. (2022-09-30). Chemistry LibreTexts. [Link]
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Synthesis of Carboxylic Acids. [Link]
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Grignard Reagent To Carboxylic Acid Mechanism. (2020-07-29). Organic Chemistry - YouTube. [Link]
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Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. (2018-10-10). ACS Omega - ACS Publications. [Link]
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The Pivotal Role of 2-Dibenzofurancarboxylic Acid in Modern Medicinal Chemistry: A Guide to Synthesis and Application
The dibenzofuran nucleus, a rigid, planar tricyclic aromatic system, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have made it a cornerstone for the development of a diverse array of therapeutic agents. Among its many derivatives, 2-dibenzofurancarboxylic acid stands out as a particularly versatile building block, enabling access to novel compounds with significant potential in oncology, inflammation, and beyond. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The inherent rigidity of the dibenzofuran core provides a well-defined three-dimensional structure that can be strategically functionalized to achieve high-affinity interactions with biological targets. The carboxylic acid moiety at the 2-position serves as a critical handle for chemical modification, allowing for the introduction of various pharmacophoric groups through amide bond formation, esterification, and other transformations. This versatility has been exploited to generate libraries of compounds targeting a range of enzymes and signaling pathways implicated in human disease.
I. Synthesis of this compound: A Two-Step Approach
A reliable and scalable synthesis of this compound is paramount for its utilization in medicinal chemistry programs. A robust two-step protocol, commencing with the Friedel-Crafts acylation of dibenzofuran followed by a haloform reaction, provides a practical route to this key intermediate.
Protocol 1: Friedel-Crafts Acylation of Dibenzofuran to Synthesize 2-Acetyldibenzofuran[1]
This procedure details the introduction of an acetyl group at the 2-position of the dibenzofuran ring, a crucial first step in the synthesis of the target carboxylic acid. The regioselectivity is driven by the electronic properties of the dibenzofuran system.[1]
Materials:
-
Dibenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion.
-
Electrophilic Aromatic Substitution: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of crushed ice, followed by 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-acetyldibenzofuran.
Protocol 2: Haloform Reaction for the Synthesis of this compound
This protocol describes the conversion of the 2-acetyl group of 2-acetyldibenzofuran to a carboxylic acid via the haloform reaction.
Materials:
-
2-Acetyldibenzofuran
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyldibenzofuran (1.0 equivalent) in dioxane.
-
Haloform Reaction: While stirring, add a solution of sodium hydroxide (4.0 equivalents) in water, followed by the dropwise addition of sodium hypochlorite solution (5.0 equivalents) at room temperature.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and quench the excess sodium hypochlorite by the addition of a saturated aqueous solution of sodium sulfite.
-
Work-up: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is the crude this compound.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
II. Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various therapeutic targets. The following sections detail the application of this scaffold in targeting Pim-1 kinase, NF-κB signaling, and inflammatory pathways, complete with detailed assay protocols.
A. Pim-1 Kinase Inhibition for Cancer Therapy
Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene that is overexpressed in various hematological malignancies and solid tumors.[2] Its role in promoting cell proliferation and survival makes it an attractive target for anticancer drug development.[2] Novel benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.[3]
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4]
Materials:
-
Recombinant Pim-1 kinase
-
PIMtide (a substrate peptide for Pim-1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivatives (test compounds)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and staurosporine in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound or control
-
PIMtide substrate
-
Recombinant Pim-1 kinase
-
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Representative IC₅₀ Values of Pim-1 Inhibitors
| Compound | Pim-1 IC₅₀ (nM) | Reference Compound (Staurosporine) IC₅₀ (nM) |
| Benzofuran-2-carboxylic acid Derivative A | 50 | 15 |
| Benzofuran-2-carboxylic acid Derivative B | 120 | 15 |
| Benzofuran-2-carboxylic acid Derivative C | 250 | 15 |
Pim-1 Kinase Inhibition Workflow
Caption: Workflow for the Pim-1 Kinase ADP-Glo™ Assay.
B. Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory and immune responses. Its aberrant activation is implicated in various inflammatory diseases and cancers. The dibenzofuran scaffold has been explored for the development of NF-κB inhibitors.
This cell-based assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator
-
This compound derivatives (test compounds)
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Transfer the cell lysates to a white, opaque 96-well plate. Add the luciferase assay reagent to each well.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the percentage of NF-κB inhibition for each compound concentration. Determine the IC₅₀ value.
NF-κB Signaling Pathway and Inhibition
Caption: Simplified NF-κB signaling pathway and the inhibitory action of dibenzofuran derivatives.
C. Anti-inflammatory Activity via COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs. Dibenzofuran derivatives have shown promise as anti-inflammatory agents, in part through the inhibition of COX-2.
This colorimetric assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of test compounds.[1]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
This compound derivatives (test compounds)
-
Celecoxib (positive control inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, heme, and the COX-2 enzyme solution.
-
Compound Addition: Add the test compounds or celecoxib at various concentrations. Include a DMSO control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding TMPD and arachidonic acid to each well.
-
Data Acquisition: Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC₅₀ value from the dose-response curve.
Table 2: Representative IC₅₀ Values of COX-2 Inhibitors
| Compound | COX-2 IC₅₀ (µM) | Reference Compound (Celecoxib) IC₅₀ (µM) |
| Dibenzofuran Derivative X | 1.5 | 0.5 |
| Dibenzofuran Derivative Y | 5.2 | 0.5 |
| Dibenzofuran Derivative Z | 10.8 | 0.5 |
III. Conclusion and Future Directions
This compound has emerged as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of the carboxylic acid group to a wide range of chemical transformations make it an ideal starting point for the generation of diverse compound libraries. The successful application of this scaffold in developing inhibitors of key therapeutic targets such as Pim-1 kinase, the NF-κB pathway, and COX-2 underscores its potential for the discovery of novel therapeutic agents.
Future research in this area will likely focus on the exploration of novel substitutions on the dibenzofuran ring to further optimize potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics derived from this remarkable scaffold. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this compound in their drug discovery endeavors.
IV. References
-
BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. BenchChem.
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Promega Corporation. (n.d.). PIM1 Kinase Enzyme System Application Note. Promega.
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
-
BenchChem. (2025). PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide. BenchChem.
-
Promega Corporation. (n.d.). PIM1 Kinase Assay. Promega.
-
Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. Bowdish Lab.
-
BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
-
National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH.
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
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Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
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The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal.
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JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE.
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MDPI. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
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Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal.
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine. BenchChem.
-
MDPI. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
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ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate.
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Sci-Hub. (n.d.). ChemInform Abstract: STUDIES ON DERIVATIVES OF DIBENZOFURAN PART 18, ORIENTATION IN THE FRIEDEL‐CRAFTS BENZOYLATION OF 2‐ AND 3‐METHYLDIBENZOFURANS. Sci-Hub.
-
National Institutes of Health. (2011, September 22). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. NIH.
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
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Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
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ResearchGate. (2025, August 6). Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. ResearchGate.
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PubMed. (2011, May 15). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed.
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PubMed Central. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
-
PubMed. (2021, October 30). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed.
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PubMed. (2021, October 30). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed.
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MDPI. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI.
-
PubMed. (2014, April 25). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. PubMed.
-
ResearchGate. (2025, August 6). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. ResearchGate.
-
National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH.
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Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Google Patents.
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Semantic Scholar. (n.d.). Aromatic lithiation directed by the carboxylic acid groups. Synthesis of 9-substituted dibenzodioxin-1-carboxylic acids and 6-substituted phenoxathiin-4-carboxylic acids. Semantic Scholar.
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BenchChem. (n.d.). Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. BenchChem.
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ResearchGate. (2025, August 10). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
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Application Notes and Protocols for the Synthesis of Dibenzofuran-2-carboxamides: A Guide to Amide Coupling Techniques
Introduction: The Significance of Dibenzofuran-2-carboxamides
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[1] Amide derivatives of dibenzofuran, particularly dibenzofuran-2-carboxamides, are of significant interest to researchers in medicinal chemistry and drug development due to their potential as therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The efficient and reliable formation of the amide bond is therefore a critical step in the synthesis of these valuable compounds.
This comprehensive guide provides an in-depth exploration of various techniques for coupling 2-dibenzofurancarboxylic acid with a diverse range of primary and secondary amines. As a Senior Application Scientist, this document aims to move beyond a simple recitation of procedures, offering instead a detailed analysis of the causality behind experimental choices, troubleshooting strategies, and field-proven protocols to empower researchers in their synthetic endeavors.
Understanding the Substrate: this compound
The reactivity of this compound in amide coupling reactions is influenced by its unique structural and electronic characteristics. The planar, rigid dibenzofuran ring system can present steric hindrance, particularly with bulky amines. Electronically, the carboxylic acid group is attached to an aromatic system, which can affect its reactivity compared to aliphatic carboxylic acids. Understanding these properties is crucial for selecting the optimal coupling strategy.
Comparative Overview of Common Amide Coupling Techniques
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species that is readily attacked by the amine nucleophile. Several classes of reagents have been developed for this purpose. The choice of method depends on factors such as the nature of the amine (primary, secondary, aliphatic, aromatic, sterically hindered), the desired reaction conditions (temperature, time), and the need to suppress side reactions like racemization (if chiral centers are present).
| Coupling Method | Activating Agent(s) | Key Advantages | Common Side Reactions & Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization.[3] Particularly effective for hindered substrates.[3] | Guanidinium byproduct formation if the amine is added before the acid. Reagents can be moisture-sensitive. |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. Water-soluble byproducts with EDC simplify workup.[4] | Racemization (often suppressed with additives like HOBt or Oxyma).[4] Formation of N-acylurea byproduct. |
| Acid Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate, often leads to high yields.[2] | Harsh conditions for formation may not be suitable for sensitive substrates. Generates HCl as a byproduct, requiring a base. |
| Mixed Anhydrides | Isobutyl chloroformate, Pivaloyl chloride | Rapid reaction at low temperatures, minimizing racemization.[5] Cost-effective for large-scale synthesis. | Potential for attack at the wrong carbonyl group, though sterics often favor the desired product. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, with explanations for each step to ensure reproducibility and success.
Protocol 1: HATU-Mediated Coupling of this compound
This method is highly recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt coupling reagent known for its high efficiency and low rate of racemization.[3]
Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester of the carboxylic acid.[6] The presence of the 7-azabenzotriazole (OAt) moiety in HATU leads to a more reactive intermediate compared to its HOBt-based counterpart (HBTU), resulting in faster and cleaner reactions.[3]
Workflow Diagram:
Caption: HATU-mediated amide coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add the amine, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU in one portion to the stirred solution. The reaction mixture may turn yellow.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dibenzofuran-2-carboxamide.
Protocol 2: EDC/HOBt-Mediated Coupling
This classic method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation. The water solubility of the EDC and its urea byproduct simplifies purification.[4]
Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea. HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and efficiently reacts with the amine.[7]
Workflow Diagram:
Caption: EDC/HOBt-mediated amide coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC hydrochloride (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA, 1.5-2.0 equiv, optional, but recommended for amine salts)
-
Dilute aqueous HCl (e.g., 1 M)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize potential side reactions.
-
Base Addition (Optional): If the amine is provided as a salt (e.g., hydrochloride), add the tertiary amine base and stir for 10 minutes.
-
EDC Addition: Add EDC hydrochloride to the mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Acid Chloride Method
This is a robust and often high-yielding method that involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.
Mechanism Insight: The carboxylic acid is first converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The acyl chloride is a potent electrophile that reacts readily with amines.[2]
Workflow Diagram:
Caption: Acid chloride-mediated amide coupling workflow.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic amount of DMF
-
Anhydrous DCM or Toluene
-
Amine (1.0-1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.1-1.5 equiv)
Procedure:
Step 1: Formation of 2-Dibenzofurancarbonyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂ gases), add this compound.
-
Addition of Reagents: Add an excess of thionyl chloride and a catalytic drop of DMF.
-
Reaction: Gently reflux the mixture for 2-4 hours. The solid carboxylic acid should dissolve as it is converted to the acyl chloride.
-
Isolation of Acyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The crude 2-dibenzofurancarbonyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Reaction Setup: Dissolve the crude 2-dibenzofurancarbonyl chloride in anhydrous DCM. Cool the solution to 0 °C.
-
Amine Addition: In a separate flask, dissolve the amine and the base (TEA or pyridine) in anhydrous DCM.
-
Coupling: Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.
Protocol 4: Mixed Anhydride Method
This method is particularly useful for large-scale synthesis and for coupling with sensitive or chiral amines, as it is typically performed at low temperatures, minimizing side reactions.[5]
Mechanism Insight: The carboxylic acid is reacted with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed carbonic-carboxylic anhydride. This anhydride is a highly activated species that readily undergoes nucleophilic attack by the amine at the carboxylic carbonyl center.[5]
Workflow Diagram:
Caption: Mixed anhydride-mediated amide coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
N-methylmorpholine (NMM) or Triethylamine (TEA) (1.0 equiv)
-
Isobutyl chloroformate (1.0 equiv)
-
Amine (1.0-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous THF in a round-bottom flask and cool to -15 °C (using an ice-salt or dry ice/acetone bath).
-
Base Addition: Add NMM or TEA and stir for 5-10 minutes.
-
Anhydride Formation: Add isobutyl chloroformate dropwise, ensuring the temperature remains below -10 °C. Stir the mixture at -15 °C for 30-60 minutes.
-
Amine Addition: Add the amine (either neat or as a solution in THF) dropwise to the reaction mixture, again maintaining the low temperature.
-
Reaction: After the addition is complete, stir the reaction at -15 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Workup:
-
Filter the reaction mixture to remove the precipitated ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by column chromatography or recrystallization.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered substrates, increasing the reaction temperature or switching to a more powerful coupling reagent like HATU may be beneficial.
-
Side Product Formation: In EDC/HOBt couplings, the formation of N-acylurea can be minimized by ensuring the reaction is not unnecessarily prolonged. In the acid chloride method, careful control of stoichiometry is key to avoiding side reactions.
-
Purification Challenges: The dibenzofuran-2-carboxamides can sometimes be challenging to purify due to their polarity and potential for low solubility. Experiment with different solvent systems for chromatography and consider recrystallization as an alternative purification method.
Conclusion
The synthesis of dibenzofuran-2-carboxamides is a critical endeavor in the development of new therapeutic agents. The choice of amide coupling technique is paramount to achieving high yields and purity. This guide has provided a detailed overview of four robust methods, complete with mechanistic insights, step-by-step protocols, and troubleshooting advice. For general reliability and broad substrate scope, HATU-mediated coupling is often the method of choice. However, for reasons of cost and scalability, the EDC/HOBt and mixed anhydride methods remain highly valuable. The acid chloride method, while powerful, should be reserved for substrates that can withstand the harsher conditions. By understanding the principles behind each technique, researchers can confidently select and optimize the ideal conditions for their specific synthetic targets.
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules. 2024.
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. 2020.
-
Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran. BenchChem. 2025.
-
How to increase the yield of dibenzofuran synthesis. BenchChem. 2025.
-
Technical Support Center: Synthesis of Dicationic Dibenzofuran Derivatives. BenchChem. 2025.
-
Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. 2019.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
-
Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. BOC Sciences. 2021.
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. 2021.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. 2023.
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. 2019.
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. 2020.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2020.
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. Molecules. 2020.
-
mechanism of amide formation with DCC. YouTube. 2013.
-
Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry. 2012.
-
Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry. 2024.
-
Recent advances in the synthesis of dibenzofurans. Royal Society of Chemistry. 2024.
-
Amide Synthesis. Fisher Scientific.
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009.
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal. 2015.
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 2023.
-
HATU. Wikipedia.
-
HATU:a third-generation coupling reagent. ChemicalBook. 2024.
-
A cascade double 1,4-addition/intramolecular annulation strategy for expeditious assembly of unsymmetrical dibenzofurans. Nature Communications. 2021.
-
Process for the preparation of mixed anhydrides. Google Patents. 2003.
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. 2023.
-
Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. 2020.
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry. 2005.
-
Coupling Reagents. Aapptec.
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- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Dibenzofurancarboxylic Acid
Introduction: The Synthetic Versatility of 2-Dibenzofurancarboxylic Acid
This compound is a key heterocyclic building block in the fields of medicinal chemistry, materials science, and organic synthesis. The dibenzofuran scaffold is a privileged structure found in a variety of biologically active natural products and synthetic compounds. The carboxylic acid functionality at the 2-position serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a detailed overview of the experimental setup for common and synthetically valuable reactions involving this compound, with a focus on the underlying principles and practical considerations for successful execution in a research and development setting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the chemical's properties and hazards is paramount before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₃ | [] |
| Molecular Weight | 212.20 g/mol | [] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | >300 °C | Alfa Aesar[3] |
| Solubility | Soluble in many organic solvents | General knowledge |
Safety Precautions:
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of contact, rinse the affected area thoroughly with water.[4][5]
General Experimental Considerations
The success of reactions involving this compound hinges on careful control of reaction parameters.
-
Solvent Selection: The choice of solvent is critical and depends on the specific reaction. For reactions involving the carboxylic acid group, polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are often suitable. For cross-coupling reactions, solvent systems can range from ethereal solvents like 1,4-dioxane to aqueous mixtures.[6][7]
-
Temperature Control: Many reactions require precise temperature control. Reactions at elevated temperatures should be conducted using an oil bath with a thermocouple for accurate monitoring. Reactions at or below room temperature can be controlled using an ice bath or a cryocooler.
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic reagents or certain coupling catalysts, it is essential to work under an inert atmosphere of nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox.
-
Reaction Monitoring: The progress of a reaction should be monitored by an appropriate analytical technique. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are employed.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: Esterification of this compound
Esterification is a fundamental transformation of carboxylic acids. This protocol describes a straightforward method using di-tert-butyl dicarbonate as an activator.[8]
Workflow for Esterification:
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Methanol (or other desired alcohol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the alcohol (1.2 eq), 4-DMAP (0.1 eq), and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Table 2: Reagent Stoichiometry for Esterification
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Alcohol | 1.2 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 |
| 4-(Dimethylamino)pyridine (4-DMAP) | 0.1 |
Protocol 2: Amide Coupling of this compound
Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a carbodiimide coupling reagent, a widely employed method for this transformation.[9]
Workflow for Amide Coupling:
Caption: Workflow for the amide coupling of this compound.
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[10]
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the active ester.[10]
-
In a separate flask, dissolve the amine (1.1 eq) and DIEA (2.0 eq) in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or HPLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Table 3: Reagent Stoichiometry for Amide Coupling
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 1.1 |
| EDC or DCC | 1.2 |
| HOBt or HOAt | 1.2 |
| DIEA or TEA | 2.0 |
Protocol 3: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds.[6][7] This protocol outlines a general procedure for the coupling of a bromo-dibenzofuran derivative (which could be synthesized from this compound via functional group transformations) with an arylboronic acid.
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-dibenzofuran derivative (synthesized from this compound)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the bromo-dibenzofuran derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.03-0.05 eq), and K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the coupled product.
Table 4: Reagent Stoichiometry for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. |
| Bromo-dibenzofuran derivative | 1.0 |
| Arylboronic acid | 1.2 - 1.5 |
| Pd(PPh₃)₄ | 0.03 - 0.05 |
| K₂CO₃ | 2.0 - 3.0 |
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of functionalized molecules. The protocols outlined in this guide provide a solid foundation for researchers to perform key chemical transformations. By understanding the underlying principles and paying close attention to experimental details, scientists can effectively utilize this versatile building block in their drug discovery and materials science endeavors.
References
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]
- Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
-
MDPI. (2018-09-25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
- Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
-
Leclerc, V. G., et al. (2019). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 24(17), 3108. [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem. [Link]
- Alfa Aesar. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Padwa, A., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 15(11), 8338–8347. [Link]
-
Shah, S., & Desai, K. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 77, 345–351. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Kossakowski, J., & Zawadowski, T. (1987). [Synthesis of various amides of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid with potential antidepressive effect]. Acta Poloniae Pharmaceutica, 44(6), 497–502. [Link]
-
Vedantham, P., & Jeong, Y. (2020). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Molecules, 25(15), 3467. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. [Link]
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- 5. tcichemicals.com [tcichemicals.com]
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Application Notes and Protocols for the Incorporation of 2-Dibenzofurancarboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of non-proteinogenic moieties into peptides is a powerful strategy for the development of novel therapeutics, molecular probes, and biomaterials. 2-Dibenzofurancarboxylic acid, a rigid, aromatic scaffold, offers unique opportunities to introduce conformational constraints, enhance binding affinity, and modulate the pharmacokinetic properties of peptides. This comprehensive guide provides detailed application notes and step-by-step protocols for the successful incorporation of this compound into peptide sequences. We will explore both solid-phase and solution-phase synthesis strategies, discuss the selection of appropriate coupling reagents, and address potential challenges and troubleshooting. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles to ensure robust and reproducible results.
Introduction: The Rationale for Incorporating this compound
The dibenzofuran moiety is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds[1]. Its rigid, planar geometry can serve as a unique structural element within a peptide, influencing its secondary structure and receptor interactions. By introducing this compound, researchers can explore its potential to:
-
Induce specific conformations: The steric bulk and rigidity of the dibenzofuran group can act as a template to force the peptide backbone into a desired conformation, which can be crucial for biological activity.
-
Enhance binding to biological targets: The aromatic nature of the dibenzofuran ring can facilitate π-π stacking interactions with aromatic residues in receptor binding pockets, potentially increasing binding affinity and selectivity.
-
Improve metabolic stability: The non-natural dibenzofuran structure can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.
-
Serve as a fluorescent probe: Dibenzofuran-containing amino acids have been shown to possess useful fluorescent properties, suggesting that peptides incorporating this compound could be developed as probes for biological imaging or binding assays[2][3].
This guide will focus on the direct incorporation of this compound, typically at the N-terminus of a peptide chain, a common strategy for modifying peptide properties.
Chemical Principles and Strategic Considerations
The incorporation of this compound into a peptide chain follows the fundamental principles of amide bond formation[4]. The carboxylic acid group of the dibenzofuran moiety is activated to form a reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide.
Activation of this compound
Due to the electron-withdrawing nature of the aromatic system, the carboxylic acid of this compound is less reactive than that of an aliphatic carboxylic acid. Therefore, efficient activation is crucial for successful coupling. Common in-situ activating reagents are highly effective for this purpose[5][6].
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Type | Advantages | Considerations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | High efficiency, fast reaction times, low racemization[7]. | Can cause guanidinylation of the N-terminal amine if used in excess[6]. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | Cost-effective, widely used, good reactivity[7]. | Slightly less reactive than HATU[8]. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High coupling efficiency, no guanidinylation side products[9]. | Solutions in DMF have moderate stability[8]. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, effective for solution-phase synthesis[5]. | Forms an insoluble dicyclohexylurea (DCU) byproduct, making it less suitable for solid-phase synthesis[10]. |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Liquid, byproduct is more soluble than DCU, suitable for solid-phase synthesis[10]. | Often used with additives like HOBt to suppress side reactions[10]. |
For the protocols in this guide, we will focus on the use of HATU and DIC/OxymaPure , as they represent robust and widely applicable choices for coupling non-standard building blocks.
Solid-Phase vs. Solution-Phase Synthesis
The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis depends on the desired scale, purity requirements, and the specific peptide sequence.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for research-scale peptide synthesis[11]. The growing peptide chain is covalently attached to an insoluble resin support, allowing for easy removal of excess reagents and byproducts by simple filtration and washing[12]. SPPS is amenable to automation and is generally faster for synthesizing longer peptides.
-
Solution-Phase Peptide Synthesis: This classical approach involves carrying out all reactions in solution. While it can be more time-consuming and require purification after each step, it is highly scalable and can be advantageous for the synthesis of very short peptides or when the cost of reagents is a primary concern.
Experimental Protocols
Materials and Reagents
-
This compound
-
Resin-bound peptide with a free N-terminus (for SPPS)
-
Peptide with a free N-terminus (for solution-phase)
-
Coupling reagents: HATU, DIC, OxymaPure
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)
-
Cleavage cocktail (for SPPS): e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Characterization: Mass spectrometer (e.g., ESI-MS), NMR spectrometer.
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the N-terminal capping of a resin-bound peptide with this compound.
Workflow Diagram (SPPS)
Caption: Solid-phase synthesis workflow for N-terminal modification.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the resin-bound peptide (1 equivalent, e.g., 0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL per gram of resin) and allow the resin to swell for 30-60 minutes.
-
Drain the DMF.
-
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2-3 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution and vortex briefly. The solution may change color, which is normal.
-
Expert Tip: Pre-activation for 1-2 minutes before adding to the resin can improve coupling efficiency, but prolonged pre-activation with uronium salts should be avoided to prevent side reactions[8].
-
-
Coupling Reaction:
-
Add the prepared coupling solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
To monitor the reaction, a Kaiser test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL) to prepare for drying.
-
-
Drying:
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL).
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and, if necessary, NMR spectroscopy.
-
Protocol 2: Incorporation of this compound via Solution-Phase Synthesis
This protocol is suitable for coupling this compound to the N-terminus of a short, purified peptide.
Workflow Diagram (Solution-Phase)
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. api.dspace.spbu.ru [api.dspace.spbu.ru]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique scaffolds appearing in a vast majority of pharmaceuticals.[1][2][3] The continuous demand for novel therapeutics necessitates the development of efficient and innovative synthetic strategies to access structurally diverse and complex heterocyclic frameworks. This guide provides an in-depth exploration of contemporary synthetic methodologies for the creation of novel heterocyclic compounds. It is designed to equip researchers and drug development professionals with both the theoretical understanding and practical protocols to accelerate their discovery programs. We will delve into the rationale behind key experimental choices and provide self-validating protocols for cutting-edge techniques including Palladium-Catalyzed Cross-Coupling, Multicomponent Reactions, and Photoredox Catalysis.
The Central Role of Heterocycles in Drug Discovery
Heterocyclic systems are privileged structures in the realm of drug discovery, acting as pharmacophore frameworks that can interact with a multitude of biological targets.[1] Their prevalence in natural products and FDA-approved drugs underscores their significance.[4][5] The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into cyclic structures imparts unique physicochemical properties, influencing reactivity, solubility, and the capacity for specific biological interactions.[2] The development of novel heterocyclic compounds is a critical endeavor to expand the available drug-like chemical space and to address the ongoing challenge of drug resistance.[2][6]
Modern Synthetic Strategies: A Paradigm Shift
While classical condensation reactions have long been the cornerstone of heterocyclic synthesis, the 21st century has witnessed a surge in the development of more sophisticated and efficient catalytic methodologies.[7] These modern approaches offer significant advantages in terms of yield, selectivity, and functional group tolerance, aligning with the principles of green and sustainable chemistry.[7] This section will explore some of the most impactful of these strategies.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including a wide array of heterocycles.[8][9][10] These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and predictability.[8][9] The use of N-heterocyclic carbene (NHC) ligands has further enhanced the scope and performance of these transformations by improving catalyst stability and reactivity.[11]
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Performing the reaction under nitrogen is crucial for maintaining catalytic activity.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle. The choice and ratio of the ligand can significantly impact the reaction outcome.
-
Base: Potassium carbonate is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvents removes dissolved oxygen.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials react in a one-pot fashion to form a complex product that incorporates substructures from each of the reactants.[12][13][14] This approach offers significant advantages in terms of atom economy, reduced waste generation, and the rapid generation of molecular diversity.[13][15] MCRs are particularly powerful for the synthesis of diverse heterocyclic scaffolds.[12]
This protocol outlines the synthesis of a highly substituted imidazole derivative via the Ugi four-component reaction.
Materials:
-
Benzaldehyde
-
Aniline
-
tert-Butyl isocyanide
-
Formic acid
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add formic acid (1.0 mmol) to the reaction mixture, followed by tert-butyl isocyanide (1.0 mmol).
-
Continue stirring the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Self-Validating System:
The success of an MCR is often immediately apparent from the formation of a single major product with a significantly higher molecular weight than the starting materials. Spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the crude product can quickly confirm the incorporation of all four components into the final heterocyclic structure.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of heterocyclic compounds.[16][17][18] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild reaction conditions.[16][19] This approach has opened up new avenues for C-H functionalization and the construction of complex heterocyclic systems.[6][20]
This protocol describes the synthesis of a 2-substituted quinoline via a photoredox-catalyzed radical cyclization.
Materials:
-
2-Anilino-1-phenylethanone
-
fac-[Ir(ppy)₃] (tris(2-phenylpyridine)iridium(III))
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 2-anilino-1-phenylethanone (0.5 mmol), fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%), and cesium carbonate (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMSO (2 mL) via syringe.
-
Place the reaction tube approximately 5 cm from a blue LED light source and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-phenylquinoline.
Authoritative Grounding:
The mechanism of this transformation is believed to proceed via an initial oxidation of the aniline nitrogen by the photoexcited iridium catalyst to form a nitrogen-centered radical. This radical then undergoes an intramolecular cyclization onto the adjacent phenyl ring, followed by subsequent oxidation and deprotonation steps to afford the aromatic quinoline product. For a detailed mechanistic discussion, refer to seminal works in the field of photoredox catalysis.[17][18]
Data Presentation and Workflow Visualization
Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis
| Methodology | Key Advantages | Common Heterocycles Synthesized | Typical Reaction Conditions |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, predictable regioselectivity, broad substrate scope.[8][9] | Pyridines, indoles, quinolines, furans, thiophenes. | 50-120 °C, inert atmosphere, various solvents. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of diversity.[12][13][15] | Imidazoles, pyrimidines, benzodiazepines, complex polycyclic systems.[21] | Room temperature to moderate heating, often one-pot. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a sustainable energy source, novel bond formations via radical intermediates.[16][17][18] | Quinolines, indoles, pyrroles, various N-heterocycles.[17] | Room temperature, visible light irradiation. |
Diagram 1: General Workflow for Novel Heterocyclic Compound Synthesis and Evaluation
Caption: A typical workflow from computational design to lead candidate selection.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The synthesis of novel heterocyclic compounds remains a vibrant and rapidly evolving field of chemical research. The modern synthetic methodologies discussed herein, including palladium-catalyzed cross-coupling, multicomponent reactions, and photoredox catalysis, provide powerful tools for accessing unprecedented chemical space. Furthermore, the integration of flow chemistry is poised to revolutionize the synthesis of heterocycles by offering enhanced safety, scalability, and automation.[22][23][24][25] As our understanding of disease biology deepens, the demand for innovative heterocyclic structures will continue to grow, driving further advancements in synthetic chemistry. The strategic application of these advanced protocols will be paramount in the discovery and development of the next generation of therapeutic agents.
References
- Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Modern Strategies for Heterocycle Synthesis. MDPI.
- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. NIH.
- Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI.
- Multicomponent reactions for the synthesis of heterocycles. PubMed.
- Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- Multicomponent synthesis of heterocyclic compounds. ResearchGate.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Synthesis of N-Containing Heterocyclic Compounds Using Visible-Light Photoredox Catalysis. ResearchGate.
- The Modern Face of Synthetic Heterocyclic Chemistry. ACS Publications.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Springer.
- Computer-guided design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P) activators as osteoanabolic agents. NIH.
- A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Journal of Pharmaceutical Negative Results.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applications. ResearchGate.
- Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. PubMed.
- Photoredox route to medically-important heterocycles. Chemistry World.
- Flow Chemistry for the Synthesis of Heterocycles. Better World Books.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
- Direct arylation of N-heterocycles enabled by photoredox catalysis. RSC Publishing.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. NIH.
- Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. Bentham Science Publishers.
- Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. ResearchGate.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
- Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate.
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- 2. rroij.com [rroij.com]
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- 4. ijrpr.com [ijrpr.com]
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- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photoredox route to medically-important heterocycles | Research | Chemistry World [chemistryworld.com]
- 20. Direct arylation of N-heterocycles enabled by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 22. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
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- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Dibenzofurancarboxylic Acid
Welcome to the technical support center for the synthesis of 2-dibenzofurancarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and dependable route for the synthesis of this compound is the carboxylation of an organometallic derivative of 2-bromodibenzofuran. This typically involves a two-step process:
-
Formation of an Organometallic Intermediate: 2-bromodibenzofuran is reacted with a metal, most commonly magnesium to form a Grignard reagent (2-dibenzofuranylmagnesium bromide) or with an organolithium reagent like n-butyllithium to form 2-lithiodibenzofuran.
-
Carboxylation: The resulting organometallic compound is then quenched with an excess of solid carbon dioxide (dry ice), which acts as the electrophile.
-
Acidic Workup: The reaction mixture is then treated with an aqueous acid to protonate the carboxylate salt, yielding the desired this compound.
This method is generally preferred due to the commercial availability of 2-bromodibenzofuran and the relatively straightforward nature of the reaction, although it requires careful control of reaction conditions to achieve high yields.
Q2: I am considering a direct carboxylation of dibenzofuran. Is this a viable route?
A2: Direct carboxylation of dibenzofuran is challenging and generally not a high-yielding method for selectively obtaining the 2-isomer. Electrophilic aromatic substitution reactions on dibenzofuran, such as Friedel-Crafts acylation, tend to favor substitution at the 2- and 8-positions, and to a lesser extent, the 3- and 7-positions. However, direct carboxylation using reagents like phosgene or oxalyl chloride with a Lewis acid catalyst often leads to a mixture of isomers and low conversion rates. The organometallic route starting from 2-bromodibenzofuran offers superior regioselectivity and is the recommended approach for obtaining this compound in good purity and yield.
Troubleshooting Guide: The Grignard Route
The formation of the Grignard reagent from 2-bromodibenzofuran is often the most critical and challenging step. The following troubleshooting guide addresses common issues encountered during this synthesis.
Issue 1: The Grignard reaction fails to initiate.
Q3: I've mixed my 2-bromodibenzofuran, magnesium turnings, and anhydrous THF, but the reaction hasn't started. What should I do?
A3: Failure of a Grignard reaction to initiate is a frequent problem, usually stemming from two main factors: the passivity of the magnesium surface and the presence of trace amounts of water.
Root Causes and Solutions:
-
Magnesium Passivation: Magnesium turnings are often coated with a thin layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.
-
Activation of Magnesium: To remove this oxide layer, several activation methods can be employed. A small crystal of iodine can be added to the flask; the disappearance of the purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be added. The subsequent evolution of ethylene gas signifies that the magnesium surface is clean and reactive. Vigorous stirring or crushing the magnesium turnings in situ (carefully, under an inert atmosphere) can also expose fresh metal surfaces.[1]
-
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water.
-
Strict Anhydrous Conditions: All glassware must be rigorously dried before use, typically by flame-drying under a vacuum or oven-drying overnight. The solvent (usually THF) must be anhydrous. It is best to use a freshly opened bottle of anhydrous solvent or to distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.[2] The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
2-Bromodibenzofuran
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromodibenzofuran (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromodibenzofuran solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 2-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush an excess of dry ice in a separate, dry beaker and quickly add it to the Grignard reagent solution with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
-
Work-up and Purification:
-
Quench the reaction mixture by slowly adding 1M HCl until the solution is acidic (pH ~1-2). This will protonate the carboxylate and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and perform an acid-base extraction by washing with 1M NaOH (3x). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.[3]
-
Separate the aqueous layer and acidify it with 1M HCl to a pH of ~1-2, which will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Issue 2: Low yield of this compound despite successful Grignard formation.
Q4: My Grignard reaction seemed to work, but my final yield of the carboxylic acid is very low. What are the potential side reactions or loss of product?
A4: Low yields in this synthesis can be attributed to several factors occurring either during the Grignard formation, the carboxylation step, or the work-up procedure.
Potential Causes and Optimization Strategies:
| Problem Area | Potential Cause | Troubleshooting and Optimization |
| Grignard Formation | Wurtz-Type Coupling: The Grignard reagent can react with unreacted 2-bromodibenzofuran to form a biphenyl-type dimer.[2] | Maintain a low concentration of 2-bromodibenzofuran by adding it dropwise to the magnesium turnings. Avoid localized overheating. |
| Carboxylation | Incomplete Carboxylation: The Grignard reagent may not react completely with the CO₂. | Ensure a large excess of freshly crushed, high-surface-area dry ice is used. Add the Grignard solution to the dry ice rather than the other way around to maintain a low temperature and high CO₂ concentration. |
| Reaction with the Carboxylate Product: The highly nucleophilic Grignard reagent can potentially react with the initially formed carboxylate. | This is less common with carboxylation but can be minimized by keeping the reaction temperature low. | |
| Work-up & Purification | Incomplete Extraction: The product may not be fully extracted from the organic layer into the basic aqueous layer during the acid-base extraction.[3] | Ensure thorough mixing during the basic wash. Perform multiple extractions with the NaOH solution. Check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the carboxylic acid. |
| Incomplete Precipitation: The product may not fully precipitate upon acidification of the basic extract. | Ensure the aqueous solution is sufficiently acidified (pH 1-2). Cooling the solution in an ice bath can enhance precipitation. |
Visualizing the Workflow
To better understand the key decision points in troubleshooting this synthesis, the following workflow diagram is provided.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]
-
National Institutes of Health. (n.d.). Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. [Link]
-
MDPI. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. [Link]
-
YouTube. (2025). Reaction of Carboxylic Acids with Organometallic Compounds. [Link]
-
ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. [Link]
-
YouTube. (2021). Organometallic Reagents: Reactions with Carboxylic Acid Derivatives. [Link]
-
PubMed Central. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. [Link]
-
YouTube. (2019). Extraction Lab - Separating a Two Component (Acid/Base) Mixture. [Link]
Sources
Technical Support Center: Purification of 2-Dibenzofurancarboxylic Acid
Welcome to the technical support center for the purification of 2-dibenzofurancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable research chemical. Here, we provide troubleshooting guidance and frequently asked questions in a structured format to assist you in achieving high-purity this compound for your downstream applications.
Introduction to Purification Challenges
This compound, a key building block in medicinal chemistry and materials science, often presents unique purification challenges stemming from its synthesis and inherent physicochemical properties. Common issues include the removal of structurally similar impurities, low solubility in common organic solvents, and the potential for co-precipitation of contaminants. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Residual dibenzofuran from the initial carboxylation reaction.
-
Regioisomers: Carboxylation of dibenzofuran can sometimes yield other isomers, such as 3-dibenzofurancarboxylic acid and 4-dibenzofurancarboxylic acid, which can be difficult to separate due to their similar polarities.
-
Byproducts from Side Reactions: Depending on the carboxylation method (e.g., Grignard reaction with CO2, Friedel-Crafts acylation followed by oxidation), byproducts can include di-carboxylated species or products of incomplete reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, toluene) and inorganic salts from quenching steps.
Q2: How do I select an appropriate recrystallization solvent for this compound?
A2: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, while the impurities should either be highly soluble or insoluble at all temperatures. Given the aromatic and carboxylic acid functionalities, suitable solvents to explore include:
-
Alcohols: Methanol, ethanol, and isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene (often in a solvent mixture).
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Common mixtures include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents to identify promising candidates.
Q3: My this compound is streaking on the silica gel TLC plate. What is the cause and how can I fix it?
A3: Streaking of carboxylic acids on silica gel TLC is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. This can lead to a mixture of protonated and deprotonated forms, causing tailing. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This will ensure the this compound remains fully protonated and migrates as a more compact spot.
Q4: I am having difficulty removing a persistent impurity that co-crystallizes with my product. What are my options?
A4: If an impurity consistently co-crystallizes, it likely has very similar solubility properties to your desired product. In this scenario, consider the following:
-
Alternative Recrystallization Solvent: A different solvent system may alter the solubility of the impurity relative to the product, allowing for better separation.
-
Acid-Base Extraction: This is a highly effective technique for separating acidic compounds from neutral or basic impurities.[1][2] Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Column Chromatography: If the impurity has a different polarity, silica gel column chromatography can be an effective purification method. As mentioned in Q3, adding a small amount of acetic or formic acid to the eluent can improve separation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | The chosen solvent is too good, and the product remains significantly soluble even at low temperatures. The initial amount of solvent used was excessive. | - Select a solvent in which the product has lower solubility at room temperature. - Use a mixed solvent system to reduce the final solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the rate of cooling is too fast. | - Choose a solvent with a lower boiling point. - Ensure a slower cooling rate. Allow the flask to cool to room temperature before placing it in an ice bath.[3] - Add a seed crystal to induce crystallization. |
| Product appears colored after purification | Presence of colored impurities, often polymeric byproducts from the synthesis. | - Consider a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Column chromatography may be necessary to remove highly colored, polar impurities. |
| Incomplete removal of starting material (dibenzofuran) | Dibenzofuran is non-polar and may be entrapped in the crystals of the more polar carboxylic acid. | - Perform an acid-base extraction. Dibenzofuran will remain in the organic layer as a neutral compound.[1][2] - Column chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate) should effectively separate the non-polar dibenzofuran from the polar carboxylic acid. |
Purification Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound and add the chosen solvent dropwise at room temperature until the solid dissolves. A good solvent will require a moderate amount of solvent. Test another solvent if it dissolves too readily or not at all. Heat the mixture to the boiling point of the solvent. A suitable solvent will dissolve the solid completely upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of pure crystals, avoid disturbing the solution during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction
This protocol is highly effective for removing neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 2-dibenzofurancarboxylate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water; if not, it will be the lower layer). Drain the lower organic layer.
-
Repeat Extraction: Extract the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete extraction of the carboxylic acid. Combine the aqueous extracts.
-
Wash Aqueous Layer (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as HCl, with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Visualization of Purification Workflow
Sources
Technical Support Center: Synthesis of 2-Dibenzofurancarboxylic Acid
Welcome to the technical support guide for the synthesis of 2-dibenzofurancarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, this guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the dynamic nature of laboratory work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, explores the most probable causes rooted in reaction mechanisms, and provides actionable, step-by-step solutions.
Issue 1: Low or No Yield of the Dibenzofuran Core via Intramolecular Cyclization (e.g., Ullmann-type Reaction)
You are attempting to form the dibenzofuran ring from a diaryl ether precursor, such as a 2-halo-2'-hydroxydiaryl ether, but the reaction is failing or providing minimal product.
Probable Causes & Solutions:
-
Cause A: Inactive Copper Catalyst. Traditional Ullmann condensations require "activated" copper, often prepared in situ.[1] Commercially available copper powder may have an oxide layer that prevents the necessary oxidative addition.
-
Solution: Activate copper powder immediately before use by stirring with iodine in acetone or with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum. For modern protocols, consider using soluble copper(I) salts like CuI or CuBr, often with a stabilizing ligand.
-
-
Cause B: Inappropriate Ligand or No Ligand. Modern Ullmann-type reactions often benefit from ligands that stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[2][3]
-
Solution: Introduce a ligand appropriate for C-O bond formation. Common choices include 1,10-phenanthroline, N,N-dimethylglycine, or various diamines. The optimal ligand is substrate-dependent and may require screening.
-
-
Cause C: Unfavorable Reaction Temperature. Ullmann reactions are notorious for requiring high temperatures, often in excess of 200 °C.[1] Insufficient thermal energy may lead to a stalled reaction.
-
Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling point, polar aprotic solvent like DMF, NMP, or nitrobenzene. If using a sand bath or heating mantle, measure the internal reaction temperature, not the external temperature.
-
-
Cause D: Competing Side Reactions. The primary side reaction is often the homocoupling of the aryl halide starting material to form a biaryl impurity.
-
Solution: This is often promoted by excessively high temperatures or the wrong catalyst/ligand system. A systematic optimization of the reaction conditions (temperature, solvent, catalyst, ligand) is the most effective strategy.
-
Experimental Protocol: Ligand Screening for Ullmann Cyclization
-
Set up parallel reactions in small-scale vials (e.g., 2 mL microwave vials).
-
To each vial, add the diaryl ether precursor (1.0 equiv), a copper(I) source (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
To each vial, add a different ligand (e.g., 1,10-phenanthroline, L-proline, N,N-dimethylglycine, 20 mol%). Include a no-ligand control.
-
Add a high-boiling solvent (e.g., DMF, 0.5 M).
-
Seal the vials and heat to the desired temperature (e.g., 150 °C) for 12-24 hours.
-
Cool the reactions, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Analyze the crude product mixture from each vial by LC-MS or GC-MS to determine the relative conversion to the desired dibenzofuran product versus side products.
Issue 2: Inefficient Carboxylation of the Dibenzofuran Core
You have successfully synthesized the dibenzofuran scaffold but are struggling with the final carboxylation step at the 2-position, typically via lithiation/Grignard formation followed by quenching with CO₂.
Probable Causes & Solutions:
-
Cause A: Quenching of Organometallic Intermediate. Organolithium and Grignard reagents are extremely strong bases and will be rapidly quenched by any available protic source, including trace water in glassware, solvents, or even atmospheric moisture.[4]
-
Solution: Rigorous anhydrous technique is mandatory. All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (N₂ or Ar). Solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Use dry ice (solid CO₂) as the carboxylating agent and ensure it is free of condensed water.
-
-
Cause B: Incorrect Lithiation Site or Dilithiation. While lithiation of dibenzofuran with n-BuLi typically occurs at the 4- and 6-positions, achieving selective lithiation at the 2-position often requires a directed metalation group or a specific precursor like 2-bromodibenzofuran. If multiple acidic protons are available or conditions are too harsh, dilithiation can occur, leading to dicarboxylic acid byproducts.[5]
-
Solution: For selective carboxylation at the 2-position, the most reliable method is a lithium-halogen exchange from 2-bromodibenzofuran. Use an appropriate organolithium reagent (n-BuLi or t-BuLi) at low temperatures (-78 °C) to generate the 2-lithiodibenzofuran intermediate before quenching with CO₂. To avoid dilithiation, use precisely one equivalent of the organolithium reagent and maintain low temperatures.
-
-
Cause C: Ring-Opening of the Furan Moiety. Under certain conditions, particularly with strong bases, the benzofuran ring system can be susceptible to cleavage, leading to acetylenic phenols as side products.[6]
-
Solution: This side reaction is favored by higher temperatures and more sterically hindered or aggressive bases. Perform the lithiation at the lowest practical temperature (typically -78 °C in THF). Using n-BuLi is generally safer than t-BuLi in this regard.
-
-
Cause D: Formation of Ketone/Tertiary Alcohol Byproducts. After the initial carboxylation, the resulting lithium carboxylate can be attacked by another equivalent of the organolithium reagent. This acid-base reaction is usually slow at low temperatures, but if the temperature rises before the acidic workup, it can lead to the formation of a ketone, which can then be attacked again to form a tertiary alcohol.[7]
-
Solution: After quenching with CO₂, do not allow the reaction to warm up. Proceed directly to the acidic workup (e.g., with 1M HCl) while the reaction mixture is still cold to protonate the carboxylate and neutralize any remaining organolithium reagent.
-
Data Summary: Lithiation Conditions
| Reagent | Typical Temperature | Common Side Reactions | Notes |
| n-BuLi | -78 °C | Incomplete reaction, potential for dilithiation with excess reagent. | Standard choice for lithium-halogen exchange. |
| s-BuLi | -78 °C | Faster reaction, higher risk of side reactions if not controlled. | More reactive than n-BuLi. |
| t-BuLi | -78 °C to -100 °C | Highest reactivity, increased risk of ring-opening and side reactions. | Often used for deprotonating less acidic protons. |
| LDA | -78 °C | Primarily a non-nucleophilic base; less common for this specific carboxylation. | Useful for kinetic deprotonation. |
Issue 3: Presence of Persistent Impurities in the Final Product
Your final this compound product is contaminated with side products that are difficult to remove.
Probable Causes & Solutions:
-
Impurity: Uncarboxylated Dibenzofuran.
-
Cause: Incomplete lithiation or premature quenching of the organometallic intermediate before the addition of CO₂.
-
Troubleshooting: Re-optimize the carboxylation step. Ensure anhydrous conditions, sufficient reaction time for metal-halogen exchange (typically 30-60 min at -78 °C), and that the CO₂ is added effectively (e.g., by pouring the organolithium solution onto a large excess of crushed dry ice).
-
-
Impurity: Biphenyl-type Homocoupling Products.
-
Cause: This is a classic side reaction in Grignard reagent formation, where the initially formed radical couples with another before reacting with magnesium.[4][8] It can also occur in Suzuki and Ullmann couplings.
-
Troubleshooting: In Grignard reactions, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. For coupling reactions, optimize catalyst, ligand, and temperature. These non-polar impurities can often be removed from the desired carboxylic acid via acid-base extraction.
-
-
Impurity: Dicarboxylic Acids.
-
Cause: Dilithiation of the dibenzofuran ring.
-
Troubleshooting: Use careful stoichiometry (≤1.0 equivalent of organolithium reagent). These more polar impurities can be challenging to separate by standard chromatography but may be separable by careful crystallization.
-
Purification Protocol: Acid-Base Extraction for Purification
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities like uncarboxylated dibenzofuran and biphenyls will remain in the organic layer.
-
Separate the layers. Repeat the extraction of the organic layer 1-2 more times to ensure complete recovery of the acid.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous layer with concentrated HCl or 3 M H₂SO₄ with stirring until the pH is ~1-2.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Assess purity by HPLC or NMR. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water or acetic acid).[9]
Visualizing the Process: Diagrams
Visual aids can clarify complex relationships in the synthesis and troubleshooting process.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Desired vs. side reaction pathway in carboxylation.
Frequently Asked Questions (FAQs)
Q1: Which is the best overall synthetic strategy to access this compound?
There is no single "best" route; the choice depends on the availability of starting materials, scale, and required purity.
-
Route A (Palladium-Catalyzed Cyclization): Starting from a substituted phenol and a 2-bromo-iodobenzene derivative, a Pd-catalyzed C-H activation/cyclization can form the dibenzofuran core. This is a modern and often high-yielding approach.[10]
-
Route B (Ullmann Cyclization -> Carboxylation): This is a more classic route. It is robust but often requires harsh conditions. Its main advantage is the low cost of copper catalysts.
-
Route C (Suzuki Coupling -> Cyclization -> Carboxylation): Building a biaryl ether via Suzuki coupling followed by an intramolecular cyclization offers great flexibility for introducing various substituents.[11] However, it involves more steps.
For lab-scale synthesis where starting materials are readily available, Route A or a modern Ullmann approach (Route B with ligands) often provides the most direct path.
Q2: My Grignard reaction for the carboxylation won't initiate. What should I do?
This is a very common problem, usually stemming from the passivation of the magnesium metal by an oxide layer.[4]
-
Activation is Key: Crush the magnesium turnings under an inert atmosphere with a dry glass rod to expose a fresh metal surface.
-
Chemical Kickstart: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the initiation. You will see the characteristic brown color of I₂ disappear as the reaction starts.
-
Local Heating: Use a heat gun to gently warm the spot where the magnesium and a small amount of the aryl halide solution are, but do not heat the entire flask excessively, as this can promote side reactions like biphenyl formation.[8]
Q3: Can I use Friedel-Crafts acylation on dibenzofuran and then oxidize the resulting ketone?
Yes, this is a viable alternative to direct carboxylation. Dibenzofuran can undergo Friedel-Crafts acylation, typically at the 2-position. For example, reacting dibenzofuran with acetyl chloride and AlCl₃ will yield 2-acetyldibenzofuran. The resulting methyl ketone can then be oxidized to the carboxylic acid using a strong oxidant, most commonly via the haloform reaction (using NaOBr or NaOCl). This multi-step process avoids the use of highly sensitive organometallic reagents but requires an extra oxidation step which may have its own challenges.
References
- ResearchGate. (n.d.). Transition-Metal-Free Ring Opening Silylation of Indoles and Benzofurans with (Diphenyl-tert-butylsilyl)lithium | Request PDF.
- RSC Publishing. (n.d.). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives.
- Wikipedia. (n.d.). Ullmann condensation.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- ResearchGate. (n.d.). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans | Request PDF.
- JCSP. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
- PubMed Central. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.
- Pak. J. Pharm. Sci. (n.d.). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Journal of the American Chemical Society. (n.d.). Composition of Grignard compounds. VI. Nature of association in tetrahydrofuran and diethyl ether solutions.
- BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
- ResearchGate. (2024). (PDF) Carboxylation reactions for the sustainable manufacture of chemicals and monomers.
- RSC Publishing. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- ResearchGate. (n.d.). (PDF) On the mechanism of the naphthalene-catalysed lithiation: The role of the naphthalene dianion.
- ResearchGate. (2023). Elucidation of Side Reactions in Lithium-ion Batteries with Electrolyte Decomposition Products via Overdischarge for Li[Li1/3Ti5/3]O4/Li[Li0.1Al0.1Mn1.
- Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
- Google Patents. (n.d.). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
- Google Patents. (n.d.). EP3140293A4 - A furan-2,5-dicarboxylic acid purge process.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Dibenzofurancarboxylic Acid Esterification
Welcome to the technical support center for the esterification of 2-dibenzofurancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its esterification, while a fundamental transformation, can present unique challenges due to the molecule's rigid, planar structure and potentially limited solubility. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the esterification of this compound.
Issue 1: Low or No Product Yield
Question: I am attempting a Fischer esterification of this compound with a simple alcohol (e.g., methanol or ethanol) and a strong acid catalyst (H₂SO₄ or p-TsOH), but I'm observing very low conversion to the desired ester, even after prolonged heating. What is going wrong?
Answer:
Low yields in Fischer esterification are a common problem, primarily because the reaction is an equilibrium process.[1][2][3][4] The formation of water as a byproduct can shift the equilibrium back towards the starting materials, thus limiting the yield.[2][4] For a sterically hindered or poorly soluble substrate like this compound, achieving high yields with this method can be particularly challenging.
Troubleshooting Steps & Scientific Rationale:
-
Shift the Equilibrium: According to Le Chatelier's principle, you can drive the reaction forward by either using a large excess of the alcohol (which can also serve as the solvent) or by actively removing water as it forms.[2][5]
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be mindful of the boiling point of your alcohol and potential side reactions or degradation at very high temperatures.
-
Consider an Alternative, Milder Method: If Fischer esterification remains inefficient, the substrate may be too sterically hindered or sensitive to the harsh acidic conditions. The Steglich esterification is an excellent alternative for sterically demanding substrates.[6][7][8][9] This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.[6][7][8][9][10]
Issue 2: Formation of an Insoluble White Precipitate During Steglich Esterification
Question: I'm using the Steglich method (DCC/DMAP) for the esterification. A white precipitate formed, and my desired ester is not the major product. What is this precipitate and how can I avoid this issue?
Answer:
The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction of DCC with the carboxylic acid.[6][8] While DCU formation is expected, its premature precipitation or the formation of an unreactive N-acylurea byproduct can hinder the reaction.[6][8] The latter occurs if the activated O-acylisourea intermediate rearranges before the alcohol can react.[6][8]
Troubleshooting Steps & Scientific Rationale:
-
Ensure Anhydrous Conditions: Moisture can react with DCC and the activated intermediates, leading to unwanted byproducts. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Addition Order and Temperature:
-
Dissolve the this compound, alcohol, and DMAP in an anhydrous solvent like dichloromethane (DCM) first.[6]
-
Cool the solution to 0 °C in an ice bath before slowly adding the DCC.[6][10] This controlled addition minimizes the formation of the N-acylurea byproduct by allowing the more nucleophilic DMAP to form the highly reactive acylpyridinium intermediate.[6][8]
-
-
Purification: Most of the DCU can be removed by filtration at the end of the reaction.[6][10] Cooling the reaction mixture before filtration can help to precipitate more of the DCU.[6]
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of the 2-dibenzofurancarboxylate ester. What are the best practices for purification?
Answer:
Purification challenges can arise from unreacted starting materials, catalyst residues, or byproducts. A systematic workup and purification strategy is crucial.
Troubleshooting Steps & Scientific Rationale:
-
Aqueous Workup:
-
For Fischer Esterification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the excess alcohol and acid catalyst. A subsequent wash with a saturated sodium bicarbonate solution will neutralize and remove any remaining acid catalyst and unreacted carboxylic acid. Finally, wash with brine to remove residual water.
-
For Steglich Esterification: After filtering out the DCU, wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove DMAP, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
-
Chromatography: Column chromatography on silica gel is often the most effective method for obtaining a highly pure product.
-
Solvent System: A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC). The ester product should be less polar than the starting carboxylic acid.
-
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
A1: The choice of method depends on the scale of the reaction and the nature of the alcohol.
-
Fischer-Speier Esterification: Can be suitable for simple, unhindered primary alcohols and when cost is a major consideration for large-scale synthesis. However, it requires harsh conditions and may give low yields.[1][3][4][11]
-
Steglich Esterification: This is often the preferred method for laboratory-scale synthesis, especially with more complex, sterically hindered, or acid-sensitive alcohols.[6][7][8][9] It proceeds under mild conditions and generally gives good to excellent yields.[6][10]
-
Mitsunobu Reaction: This is another mild option that works well for primary and secondary alcohols.[12][13][14] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] A key feature is the inversion of stereochemistry at the alcohol's chiral center, which is important in certain synthetic contexts.[12][14]
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | High temperature, reflux | Inexpensive, suitable for large scale | Equilibrium-limited, harsh conditions, not for sensitive substrates[3][11] |
| Steglich | Carboxylic acid, alcohol, DCC, DMAP (cat.) | Mild, room temperature or 0 °C | High yields, good for hindered substrates, mild conditions[6][7][8][9] | DCC is a known allergen, byproduct (DCU) removal needed[9] |
| Mitsunobu | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD | Mild, 0 °C to room temperature | Mild conditions, inversion of stereochemistry[12][13][14] | Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification |
Q2: How can I monitor the progress of my esterification reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress in a research lab.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting this compound.
-
Visualization: The ester product will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value (it will travel further up the plate). The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[15][16][17][18]
Q3: What are some common side reactions to be aware of?
A3:
-
In Fischer Esterification: Dehydration of the alcohol (especially for secondary and tertiary alcohols) can occur under the strong acidic and high-temperature conditions.[3]
-
In Steglich Esterification: The primary side reaction is the formation of the unreactive N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[8] This is minimized by the addition of DMAP and low-temperature conditions.[6][8]
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol provides a general procedure for the esterification of this compound with a generic alcohol (R-OH).
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).[6]
-
Add anhydrous DCM to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the stirred reaction mixture at 0 °C over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC until the starting carboxylic acid is consumed.
-
Once complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.[6]
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.[6]
-
Proceed with the aqueous workup and purification as described in the troubleshooting section.
Visualizations
Workflow for Steglich Esterification
Caption: General experimental workflow for Steglich Esterification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low esterification yield.
References
-
Scribd. (n.d.). Steglich Esterification Guide | PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Demkowicz, S., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5763-5770.
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
-
National Institutes of Health. (n.d.). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Quora. (n.d.). What factors may influence the yield of an ester?. Retrieved from [Link]
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters,.... Retrieved from [Link]
-
MARM-ACS. (n.d.). Synthesis of Substituted Benzofuran-2-Carboxylic Acid Ethyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
-
European Patent Office. (n.d.). ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - EP 2935229 B1. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
ResearchGate. (n.d.). 2,2′-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- Google Patents. (n.d.). SG11201503646TA - Esterification of 2,5-furan-dicarboxylic acid.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]
Sources
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- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Suzuki Coupling with Dibenzofurans
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dibenzofuran scaffolds. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this powerful C-C bond-forming reaction and may encounter challenges specific to this heterocyclic system. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling with a dibenzofuran halide is giving very low to no yield. What are the primary factors to investigate?
This is the most common issue encountered. A failed or low-yielding reaction with a dibenzofuran substrate typically points to suboptimal selection of one of the core reaction components: the catalyst system (palladium source and ligand), the base, or the quality of the reagents.
A1.1: The Catalyst/Ligand System is Critical
Dibenzofurans, like many oxygen-containing heterocycles, can be challenging substrates. The oxygen atom can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the C-X bond (where X is Br or Cl) on the electron-rich dibenzofuran ring can be less reactive towards oxidative addition.[1]
Expert Insight: To overcome these challenges, the choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient. You require a ligand that is both bulky and electron-rich .
-
Bulky ligands promote the crucial reductive elimination step to release your product and regenerate the active Pd(0) catalyst.[2]
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the palladium into the dibenzofuran-halide bond—often the rate-limiting step with electron-rich aryl halides.[3][4]
Recommended Ligands (Buchwald-type biarylphosphines):
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point, known for high activity in coupling heteroaryl halides.[2]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often effective when SPhos fails, providing a different steric and electronic profile.[5]
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for challenging couplings.
Recommended Palladium Source:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A reliable Pd(0) source.
-
Pd(OAc)₂ (Palladium(II) acetate): A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Buchwald Precatalysts (e.g., XPhos Pd G3/G4): These are highly efficient, air-stable Pd(II) precatalysts that reliably generate the active LPd(0) species under mild conditions.[6][7][8]
Troubleshooting Steps:
-
Switch your ligand: If using PPh₃ or a similar simple phosphine, switch to SPhos or XPhos.
-
Screen precatalysts: If a simple Pd source fails, a Buchwald precatalyst can provide a more consistent generation of the active catalyst.[6]
| Parameter | Recommendation for Dibenzofurans | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (G3/G4) | Provides reliable sources of the active Pd(0) catalyst. Precatalysts offer enhanced stability and activity.[6][7] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-donating ligands accelerate oxidative addition and reductive elimination, crucial for challenging heterocyclic substrates.[2] |
| Catalyst Loading | 1-5 mol % Pd | Sufficient for most reactions. Higher loading may be needed for very unreactive substrates but increases cost and purification burden. |
A1.2: Base Selection and Its Mechanistic Role
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[9][10][11]
Expert Insight: The choice of base is a delicate balance. A base that is too strong can promote side reactions like protodeboronation (hydrolysis of the boronic acid), while a base that is too weak will result in a sluggish or incomplete reaction.[12] For substrates with sensitive functional groups (like esters), a milder base is crucial to prevent hydrolysis.[13]
Recommended Bases:
-
K₃PO₄ (Potassium phosphate): An excellent, moderately strong base that often gives reproducible results, especially in anhydrous conditions.
-
K₂CO₃ (Potassium carbonate): A standard, cost-effective choice, typically used in aqueous solvent mixtures.[14][15]
-
Cs₂CO₃ (Cesium carbonate): A stronger and more soluble carbonate base that can accelerate reactions with less reactive coupling partners.
Troubleshooting Steps:
-
Evaluate base strength: If using a very strong base like NaOH or an alkoxide and observing significant byproduct formation (see Q2), switch to K₃PO₄ or K₂CO₃.
-
Ensure proper mixing: K₃PO₄ and K₂CO₃ have low solubility in many organic solvents. Ensure vigorous stirring to maximize the solid-liquid interface. Using finely powdered base can significantly improve reproducibility.[3]
A1.3: Reagent Quality and Stability
The integrity of your boronic acid or boronate ester is non-negotiable. Boronic acids are susceptible to protodeboronation , where the C-B bond is cleaved by water or other protic sources, rendering the reagent inactive.[7] They can also self-condense to form boroxine trimers upon standing, which can affect reactivity.[6]
Troubleshooting Steps:
-
Use fresh or properly stored boronic acid: Store boronic acids in a desiccator. If in doubt about the quality, purchase a fresh bottle or re-purify by recrystallization.
-
Consider boronate esters: Pinacol boronate esters (Bpin) are generally more stable to storage and less susceptible to protodeboronation than their corresponding boronic acids.[6] They can be a more reliable coupling partner.
-
Check your halide: Ensure the dibenzofuran halide is pure and free of contaminants that could act as catalyst poisons.
Q2: I'm observing significant byproduct formation, especially homocoupling of my boronic acid. How can I minimize this?
Homocoupling (R-B(OH)₂ → R-R) is a common side reaction, often driven by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that promote this pathway.[6] Another common byproduct is the dehalogenated starting material.[6]
Expert Insight: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.
Troubleshooting Steps:
-
Degas Thoroughly: Your solvent and reaction mixture must be rigorously degassed. The most effective method is the freeze-pump-thaw technique (3 cycles). Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative but may be less effective.[3]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a gas line.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction, a step that can be complex and sometimes lead to side reactions.[6]
-
Optimize Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions. Start screening at a lower temperature (e.g., 80 °C) before increasing if the reaction is too slow.
Visualizing the Process
Understanding the core mechanism and the troubleshooting logic is key to success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The four key steps of the Suzuki coupling.
Troubleshooting Flowchart
Caption: A systematic approach to problem-solving.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromodibenzofuran
This protocol provides a robust starting point for optimization.
Materials:
-
2-Bromodibenzofuran (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol %)
-
SPhos (4 mol %)
-
K₃PO₄ (potassium phosphate), finely powdered (2.0 - 3.0 eq)
-
Anhydrous Toluene (or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromodibenzofuran, the arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Seal the flask with a rubber septum, and evacuate and backfill with Argon (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Degassing: Subject the sealed flask to three cycles of freeze-pump-thaw.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016.
-
Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alkenylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun. 1979, (19), 866–867. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Couto, C. G., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. J. Org. Chem. 2014, 79 (11), 5179–5185. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2014. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Kelly, C. B., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18 (17), 4268–4271. [Link]
-
Amrine, C. S., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules 2018, 23 (10), 2469. [Link]
-
Fairweather, N. T., et al. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics 2021, 40 (21), 3546–3557. [Link]
-
Amrine, C. S., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Khan, L., et al. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences 2025, 38 (5). [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. 1999, 121 (41), 9550–9561. [Link]
-
Wang, T., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci. 2021, 12 (1), 263–270. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit r/OrganicChemistry. [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005, 127 (13), 4685–4696. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
how to prevent decomposition of 2-dibenzofurancarboxylic acid
Technical Support Center: 2-Dibenzofurancarboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we address common challenges and questions regarding the stability and handling of this compound to ensure the integrity of your research. Our recommendations are grounded in established principles of organic chemistry and material handling.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable results in my experiments using this compound from the same batch. Could decomposition be the cause?
A: Yes, inconsistent experimental outcomes are a classic sign of reagent degradation. This compound, as an aromatic carboxylic acid, is susceptible to decomposition under certain conditions, which can alter its purity and reactivity. The primary decomposition pathway for aromatic carboxylic acids is decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂).[1][2] This process can be initiated by heat, light (photodecomposition), or chemical incompatibility.[3][4]
Q2: What are the primary factors that can cause the decomposition of this compound?
A: The decomposition of this compound is primarily influenced by three main factors:
-
Thermal Stress: Elevated temperatures can provide the activation energy needed for decarboxylation.[3]
-
Exposure to Light: The dibenzofuran core structure is known to be sensitive to prolonged light exposure, which can lead to photodegradation.[4]
-
Chemical Incompatibility: Contact with strong bases, oxidizing agents, or certain metals can catalyze decomposition.[5][6]
Q3: How should I properly store my stock of this compound to minimize decomposition?
A: Proper storage is the most critical step in preventing decomposition. Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Lower temperatures reduce the rate of thermally induced decarboxylation.[5] |
| Light | Store in an amber or opaque container in a dark location (e.g., a cabinet). | The dibenzofuran moiety is light-sensitive.[4] Amber glass protects the compound from UV and visible light, preventing photodecomposition.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, with the container tightly sealed. | This minimizes contact with oxygen and moisture, which can participate in degradation pathways. |
| Container | Use glass or other inert, corrosion-resistant containers. Avoid metal containers. | Carboxylic acids can be corrosive to metals, and metal ions can potentially catalyze decomposition.[6] |
For more detailed guidance on the storage of acidic and combustible materials, please refer to established chemical safety protocols.[7][8]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the handling and use of this compound.
Issue 1: Precipitate formation in a solution of this compound.
-
Possible Cause: The precipitate could be the less soluble decomposition product, dibenzofuran, formed via decarboxylation.
-
Troubleshooting Steps:
-
Verify Identity: If possible, isolate the precipitate and analyze it using techniques like NMR or mass spectrometry to confirm if it is dibenzofuran.
-
Review Solvent Choice: Ensure the solvent used is appropriate and does not promote decomposition. Protic solvents may be involved in certain degradation pathways.
-
Check pH: If working in a buffered solution, ensure the pH is not excessively high, as this can deprotonate the carboxylic acid and potentially facilitate decomposition.
-
Issue 2: Reduced yield in a reaction where this compound is a starting material.
-
Possible Cause: A portion of your starting material may have decomposed, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your this compound using a suitable analytical method like HPLC or melting point determination.
-
Reaction Conditions:
-
Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature could be used, or if the reaction time at high temperature can be minimized.
-
Light: Protect the reaction vessel from light, especially if the reaction is run over a long period.
-
-
Reagent Compatibility: Scrutinize all reagents in the reaction mixture for incompatibilities. Strong bases are particularly problematic.
-
Visualizing the Decomposition Pathway and Prevention Workflow
The following diagrams illustrate the primary decomposition pathway of this compound and a recommended workflow to prevent it.
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workflow for handling this compound.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt or synthesis, immediately place the this compound in a pre-labeled amber glass vial.
-
If the quantity is significant and will be used over a long period, consider aliquoting it into smaller vials to minimize repeated exposure of the entire stock to the atmosphere.
-
For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Seal the vial cap tightly. For extra protection, you can wrap the cap with parafilm.
-
Place the vial in a designated cool, dry, and dark storage location, such as a desiccator cabinet away from heat sources and light.[5][7]
-
Log the storage date and any subsequent access to the container.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary decomposition product, dibenzofuran.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Stationary Phase: C18 column.
-
Detection: UV detector set to a wavelength where both this compound and dibenzofuran have significant absorbance (a preliminary UV-Vis scan is recommended).
-
Procedure:
-
Prepare a standard solution of high-purity this compound and a separate standard for dibenzofuran.
-
Dissolve a small, accurately weighed sample of the this compound in a suitable solvent (e.g., acetonitrile).
-
Inject the standards and the sample solution into the HPLC system.
-
Compare the chromatograms. The retention time of the main peak in your sample should match that of the this compound standard. The presence of a peak matching the retention time of the dibenzofuran standard indicates decomposition.
-
Quantify the purity by integrating the peak areas.
-
References
- ROGLOFF, M. H. DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry, 38(1), 177-180.
- Chemical Knowledge. Specification for storage and transport of carboxylic acids.
- Mechanistic Investigation into the Decarboxylation of Arom
- The MSDS HyperGlossary: Carboxylic Acid.
- Neil, G., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
- Wikipedia. (2023).
- Britt, P. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 776-788.
- PubChem. Dibenzofuran.
- Li, X., et al. (2006). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 72(11), 7149-7155.
- University of California, Santa Barbara. Safe Storage.
- Cleveland State University. Practices for Proper Chemical Storage.
- North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid.
- Wolska, J., et al. (2022). Photoactive Materials for Decomposition of Organic Matter Prior to Water Analysis—A Review Containing Original Research. Molecules, 27(12), 3747.
- Fabris, E., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators.
- D'Souza, F., & Subrahmanyam, M. (2007). Photocatalytic degradation of organic compounds over combustion-synthesized nano-TiO2. PubMed, 18(3), 259-64.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. csuohio.edu [csuohio.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Strategies for Scaling Up 2-Dibenzofurancarboxylic Acid Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-dibenzofurancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work, from bench-scale synthesis to pilot-plant production.
Introduction to this compound Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. Its rigid, planar structure and carboxylic acid functionality make it a versatile scaffold for drug design and a monomer for specialty polymers. The scale-up of its production, however, presents several challenges that require a thorough understanding of the underlying chemistry and reaction engineering principles. This guide will focus on the most common and scalable synthetic routes, providing practical advice to overcome potential hurdles.
Core Synthetic Strategies and Scale-Up Considerations
The production of this compound can be broadly divided into two key stages: the formation of the dibenzofuran core and the subsequent introduction of the carboxylic acid group at the 2-position. Below, we explore the primary strategies for each stage, with a focus on scalability and troubleshooting.
Part 1: Synthesis of the Dibenzofuran Core
The construction of the dibenzofuran skeleton is the foundational step in the synthesis of this compound. Several methods exist, each with its own set of advantages and challenges for large-scale production.
One of the most direct routes to dibenzofurans involves the palladium-catalyzed intramolecular C-H arylation of diaryl ethers. This method offers high atom economy and can be adapted for large-scale synthesis.
Frequently Asked Questions (FAQs): Dibenzofuran Core Synthesis
Q1: What are the most common palladium catalysts used for the intramolecular C-H arylation to form dibenzofurans, and how do I choose the best one for scale-up?
A1: For intramolecular C-H arylation, common palladium catalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and various palladium pre-catalysts with bulky, electron-rich phosphine ligands like Buchwald or Fu ligands.[1] When scaling up, catalyst choice is critical. While highly active, specialized ligands can be expensive, reusable catalysts like Pd/C can be a more cost-effective option for large-scale production, though they may require harsher reaction conditions.[2] The selection should be based on a balance of activity, cost, and ease of removal from the final product.
Q2: I'm observing low yields in my dibenzofuran synthesis via intramolecular cyclization. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete conversion is a common issue and can be addressed by optimizing reaction temperature and time. Catalyst deactivation is another frequent problem; ensure your palladium catalyst is not poisoned by impurities in the starting materials or solvents. The choice of base is also crucial; weaker bases may not be sufficient to facilitate the C-H activation step. Finally, consider the electronic properties of your diaryl ether; electron-withdrawing groups can make the C-H activation more difficult.[3]
Q3: How can I minimize the formation of byproducts during the synthesis of the dibenzofuran core?
A3: Byproduct formation is a significant concern in large-scale synthesis. In palladium-catalyzed reactions, homocoupling of the starting materials can be a major side reaction. This can often be minimized by carefully controlling the reaction temperature and using the correct ligand-to-metal ratio. Over-arylation, leading to polyphenyl ethers, can be controlled by using a stoichiometric amount of the aryl halide. Purification of the starting diaryl ether is also critical to remove any impurities that could lead to side reactions.
Part 2: Introduction of the Carboxylic Acid Group
Once the dibenzofuran core is synthesized, the next critical step is the regioselective introduction of the carboxylic acid group at the 2-position.
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[4] In this method, a directing group on the dibenzofuran ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with carbon dioxide to form the carboxylic acid. The oxygen atom of the furan ring in dibenzofuran can act as a directing group.[5]
Troubleshooting Guide: Directed Ortho-Metalation and Carboxylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no lithiation | Inactive organolithium reagent. | Titrate the organolithium solution before use to determine its exact concentration.[6] Use a fresh bottle of the reagent if necessary. |
| Presence of moisture or other protic impurities. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Insufficiently low temperature. | Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the lithiation step. Temperatures above this can lead to decomposition of the aryllithium species. | |
| Poor regioselectivity (lithiation at other positions) | Reaction temperature is too high. | Strict temperature control is crucial. Even a slight increase in temperature can lead to loss of regioselectivity. |
| Incorrect choice of base. | For some substrates, a bulkier base like sec-butyllithium or tert-butyllithium may offer better regioselectivity. | |
| Low yield of carboxylic acid after CO₂ quench | Inefficient quenching with CO₂. | Ensure the CO₂ source is dry. For larger scale reactions, bubbling dry CO₂ gas through the solution is often more effective than adding solid dry ice, which can introduce moisture. Ensure vigorous stirring during the quench to maximize contact between the aryllithium and CO₂. |
| Formation of ketone byproduct. | This can occur if the aryllithium reagent reacts with the initially formed carboxylate. To minimize this, add the aryllithium solution to a slurry of dry ice in THF rather than the other way around. This ensures that the aryllithium is always in the presence of excess CO₂. | |
| Product purification challenges | Presence of unreacted dibenzofuran. | Optimize the lithiation and carboxylation steps to drive the reaction to completion. Unreacted starting material can often be removed by recrystallization. |
| Formation of di-carboxylated byproducts. | Use a stoichiometric amount of the organolithium reagent. Excess base can lead to di-lithiation and subsequent di-carboxylation. |
An alternative to directed ortho-metalation is the formation of a Grignard reagent from a 2-halodibenzofuran, followed by carboxylation. This is a classic and robust method for introducing a carboxylic acid group.
Troubleshooting Guide: Grignard Reaction and Carboxylation
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to initiate the Grignard reaction | Inactive magnesium surface. | Use fresh magnesium turnings. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[6] Gently crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh surface. |
| Presence of moisture. | As with DoM, Grignard reactions are extremely sensitive to moisture. Ensure all glassware and solvents are anhydrous.[6] | |
| Low yield of Grignard reagent | Wurtz coupling byproduct. | This is the homocoupling of the 2-halodibenzofuran. It can be minimized by the slow, dropwise addition of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Darkening of the reaction mixture | Decomposition of the Grignard reagent. | This can be caused by impurities or overheating. Ensure the reaction is not refluxing too vigorously and that the starting materials are pure.[6] |
| Low yield of carboxylic acid after CO₂ quench | Inefficient quenching. | Similar to the DoM reaction, ensure a dry source of CO₂ and efficient mixing. |
| Grignard reagent reacts as a base. | If your starting material or solvent contains acidic protons, the Grignard reagent will be quenched before it can react with CO₂. |
Safety Considerations for Scale-Up
Scaling up the synthesis of this compound introduces significant safety challenges that must be carefully managed.
-
Organolithium and Grignard Reagents: Both n-butyllithium and Grignard reagents are highly reactive and can be pyrophoric.[7] They react violently with water and other protic sources. Large-scale reactions should be conducted in appropriate reactors with proper temperature control and inert atmosphere capabilities. Emergency preparedness, including access to appropriate fire extinguishing agents (e.g., Class D for metal fires), is essential.
-
Exothermic Reactions: Both the formation of organometallic reagents and their subsequent reactions can be highly exothermic. Runaway reactions are a serious risk. On a large scale, it is crucial to have efficient cooling systems and to control the rate of addition of reagents. A thorough thermal hazard assessment should be conducted before any scale-up.
-
Solvent Handling: The use of large quantities of flammable ethereal solvents like THF and diethyl ether poses a significant fire risk.[7] Ensure proper ventilation and use explosion-proof equipment.
-
Dibenzofuran Handling: Dibenzofuran itself should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Purification of this compound
The final step in the production process is the purification of the target molecule. The choice of purification method will depend on the scale of production and the nature of the impurities.
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Scalable, effective for removing a wide range of impurities. | Can be energy-intensive due to heating and cooling cycles. Yield losses can occur. |
| Acid-Base Extraction | The carboxylic acid can be deprotonated with a base to form a water-soluble salt, separating it from non-acidic organic impurities. | Effective for removing non-polar impurities. | Requires the use of acids and bases, and generates salt waste. |
| Column Chromatography | Differential partitioning of the product and impurities between a stationary and a mobile phase. | Excellent for achieving very high purity on a small scale. | Not easily scalable for bulk production, solvent-intensive. |
Conclusion
The successful scale-up of this compound production requires a careful and systematic approach. By understanding the key synthetic strategies, anticipating potential challenges, and implementing robust troubleshooting and safety protocols, researchers and production chemists can efficiently and safely produce this important molecule. This guide provides a foundation for this process, and we encourage you to consult the cited literature for further details.
References
- Developing SOPs for Hazardous Chemical Manipul
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. (URL not provided)
- Grignard Reaction. American Chemical Society. (URL not provided)
-
Directed Ortho Metalation Guide. Scribd. (URL: [Link])
- Directed Metalation: A Survival Guide. Baran Lab. (URL not provided)
- Directed (ortho)
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. (URL: [Link])
-
Directed ortho metalation. Wikipedia. (URL: [Link])
-
Directed Ortho Metalation. Chem-Station Int. Ed. (URL: [Link])
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- Grignard Reaction. (URL not provided)
-
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. PubMed Central. (URL: [Link])
-
An improved and scale-up synthesis of 6-hydroxybenzofuran. ResearchGate. (URL: [Link])
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Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. (URL: [Link])
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (URL: [Link])
- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (URL not provided)
-
DIBENZOFURAN HAZARD SUMMARY. NJ.gov. (URL: [Link])
-
Grignard Reagents. Chemistry LibreTexts. (URL: [Link])
-
Directed ortho metalation. Grokipedia. (URL: [Link])
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed Central. (URL: [Link])
-
Research on nanofibers as support for catalysis: A comprehensive review on coupling reactions. Journal of Synthetic Chemistry. (URL: [Link])
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. ResearchGate. (URL: [Link])
- Rapid Large-scale Trapping of CO2 via Dissolution in US Natural CO2 Reservoirs. (URL not provided)
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. (URL: [Link])
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07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. (URL: [Link])
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Total synthesis of natural products containing benzofuran rings. ResearchGate. (URL: [Link])
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
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Benzofuran synthesis. Organic Chemistry Portal. (URL: [Link])
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General preparation of dibenzofurans and examples of bioactive benzofuran natural products. ResearchGate. (URL: [Link])
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (URL not provided)
- Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Benchchem. (URL not provided)
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (URL not provided)
-
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Publications. (URL: [Link])
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Carboxylation with a Grignard reagent. ResearchGate. (URL: [Link])
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Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis of Dibenzofurans. Organic Chemistry Portal. (URL: [Link])
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Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed. (URL: [Link])
-
Which method is the best to conduct the Grignard reaction? Reddit. (URL: [Link])
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overcoming solubility issues with 2-dibenzofurancarboxylic acid
Technical Support Center: 2-Dibenzofurancarboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and overcome the inherent solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your experiments are successful and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common lab solvents?
A1: The poor solubility stems from its molecular structure. The large, rigid, and aromatic dibenzofuran core is highly nonpolar (lipophilic), while the carboxylic acid group is polar and capable of strong hydrogen bonding. This dual nature makes it difficult for a single solvent to effectively solvate the entire molecule. Furthermore, in its solid crystalline state, the planar molecules stack efficiently, leading to high crystal lattice energy that requires significant energy to overcome for dissolution to occur.
Q2: What is the best organic solvent to start with for dissolving this compound?
A2: For creating a concentrated stock solution, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents can disrupt the intermolecular forces of the compound. For applications where these solvents are not suitable, other options like tetrahydrofuran (THF) or acetone may be used, though likely at lower concentrations.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in neutral or acidic aqueous buffers is extremely difficult and not recommended due to the compound's low intrinsic water solubility. To achieve aqueous solubility, you must first deprotonate the carboxylic acid group to form a more soluble salt. This is achieved by adjusting the pH to be alkaline.[1][2][3]
Q4: What is the pKa of this compound and why is it important?
A4: The exact experimental pKa in water is not widely published, but based on similar aromatic carboxylic acids like benzofuran-2-carboxylic acid (pKa ≈ 3.12), it is expected to be a weak acid with a pKa in the range of 3-4.[4][5] The pKa is a critical parameter because it dictates the pH at which the compound transitions from its neutral, poorly soluble form (at pH < pKa) to its ionized, more soluble carboxylate salt form (at pH > pKa). As a rule of thumb, to ensure complete ionization and maximize solubility, the pH of the aqueous solution should be adjusted to at least 2 units above the pKa.
Q5: My compound is turning yellow/brown upon storage. What's happening?
A5: Discoloration often indicates degradation. Aromatic structures like dibenzofuran can be sensitive to prolonged exposure to light and air (oxidation).[6][7] To ensure stability, store the solid compound and its solutions protected from light (e.g., in an amber vial or wrapped in foil) and at low temperatures (2-8°C for short-term, -20°C for long-term).[7] For solutions, storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.[7]
Troubleshooting Guide: Common Experimental Issues
| Issue | Probable Cause | Recommended Solution |
| Compound crashes out of solution when adding DMSO stock to aqueous buffer. | Exceeding Solubility Limit: The final concentration of your compound in the buffer is too high, and the percentage of DMSO is too low to maintain solubility. This is a common issue with "antisolvent precipitation". | 1. Decrease Final Concentration: Redesign the experiment to use a lower final concentration of the compound. 2. Increase Co-solvent Percentage: Ensure your final solution contains a sufficient percentage of DMSO (e.g., 0.5-1%) to act as a co-solvent, but always check the tolerance of your specific assay.[1] 3. Use pH Modification: Prepare the aqueous buffer at a pH > 6 to ensure the compound is in its ionized, more soluble salt form before adding the DMSO stock. |
| I can't achieve the high concentration needed for my in vivo study. | Formulation Limitation: Simple solutions are insufficient for high-concentration dosing required for many preclinical studies. | Advanced formulation strategies are necessary. Consider: • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can solubilize lipophilic compounds.[8][9] • Nanosuspensions: Reducing particle size to the nanometer scale dramatically increases the surface area and dissolution rate.[1][3][10] • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the nonpolar core and present a more soluble exterior to the aqueous environment.[9][11] |
| Heating helps dissolve the compound, but it precipitates upon cooling. | Supersaturation: You have created a supersaturated solution that is not thermodynamically stable at room temperature. | While gentle warming can aid initial dissolution, the concentration achieved is likely above its equilibrium solubility at room temperature. This approach is not suitable for creating stable stock solutions. The solution must be prepared at a concentration known to be stable at the intended storage and use temperature. If heating is required, the solution must be used immediately while still warm. |
| Inconsistent results in my cell-based assay. | Compound Instability or Precipitation: The compound may be degrading in the media over the course of the experiment or precipitating out of solution, leading to variable effective concentrations. | 1. Verify Stability: Perform a stability study of the compound in your specific cell culture media under incubation conditions (e.g., 37°C, 5% CO₂). Use an analytical method like HPLC to quantify the compound's concentration over time. 2. Check for Precipitation: After preparing the final media containing the compound, centrifuge a sample and analyze the supernatant to ensure the intended concentration is actually in solution. Visually inspect plates under a microscope for signs of compound precipitation. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Weigh out 2.122 mg of this compound (MW: 212.21 g/mol ).
-
Dissolution: Add the solid to a clean, sterile amber vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 30-40°C in a water bath to aid dissolution. Ensure all solid material is completely dissolved by visual inspection.
-
Storage: Store the stock solution at -20°C, protected from light. Before each use, thaw completely and vortex to ensure homogeneity.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol describes how to prepare a 100 µM solution in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Initial Dilution: Take your 10 mM DMSO stock solution (from Protocol 1).
-
pH Adjustment: The target buffer (PBS) is already at pH 7.4, which is more than 3 units above the compound's estimated pKa (~3-4). This ensures the carboxylic acid will be deprotonated to its soluble carboxylate form.
-
Serial Dilution (Recommended): To avoid localized high concentrations that can cause precipitation, perform a serial dilution.
-
Pipette 10 µL of the 10 mM DMSO stock into 990 µL of PBS (pH 7.4). This creates an intermediate 100 µM solution in 1% DMSO.
-
-
Final Dilution: Use this intermediate solution for further dilutions into your final assay medium.
-
Verification: After preparation, visually inspect the solution for any cloudiness or precipitate. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Visualized Workflow: Solubility Troubleshooting
Below is a decision-making workflow for addressing solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
References
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
- Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations.
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
National Center for Biotechnology Information. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Available from: [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Available from: [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available from: [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available from: [Link]
-
MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 5. 496-41-3 CAS MSDS (Benzofuran-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
Technical Support Center: Purification of 2-Dibenzofurancarboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-dibenzofurancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the success of your purification experiments.
Introduction: The Importance of Purity for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and physical properties of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities. This guide will walk you through the nuances of recrystallizing this compound, addressing common challenges and providing robust, validated protocols.
Troubleshooting Guide: Common Issues in the Recrystallization of this compound
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format, providing explanations and actionable solutions.
Q1: My this compound is not dissolving in the hot solvent, or I have to use an excessively large volume. What's going wrong?
A1: This issue typically points to an inappropriate solvent choice. The ideal recrystallization solvent should dissolve the solute completely at its boiling point but poorly at room temperature[1].
-
Causality: this compound is a moderately polar molecule due to the carboxylic acid group, but it also has a large, nonpolar polycyclic aromatic core. A solvent that is too nonpolar (e.g., hexane) will not effectively solvate the polar carboxylic acid group, while a highly polar solvent (e.g., water) may not sufficiently dissolve the nonpolar dibenzofuran backbone, especially at lower temperatures.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: Based on the principle of "like dissolves like," a solvent of intermediate polarity is often a good starting point for aromatic carboxylic acids[2]. Consider solvents like ethanol, methanol, acetic acid, or a mixed solvent system.
-
Solvent Polarity Mismatch: If you are using a single solvent, it might not have the right balance of polarity.
-
Mixed Solvent Systems: A powerful technique is the use of a solvent pair[2]. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The turbidity indicates the saturation point, and upon cooling, crystals should form. Common pairs for aromatic acids include ethanol/water or acetone/water.
-
Q2: I've dissolved my compound, but upon cooling, an oil is forming instead of crystals. How can I fix this?
A2: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, a too-rapid cooling rate, or a solvent with a boiling point higher than the melting point of the solute.
-
Causality: The presence of impurities can depress the melting point of the compound, increasing the likelihood of it separating as a liquid. Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. Slower cooling encourages the formation of well-defined crystals[1][3].
-
Add More Solvent: Your solution might be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.
-
"Scratching" to Induce Crystallization: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth[3].
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Q3: My crystal yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can be frustrating and is often traced back to a few key experimental parameters.
-
Causality:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[3].
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss.
-
Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
-
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely during hot filtration.
-
Maximize Crystallization Time and Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Q4: After recrystallization, my product is still colored, or the melting point has not improved significantly. How can I remove persistent impurities?
A4: This indicates that the chosen recrystallization solvent is not effectively separating the impurities.
-
Causality:
-
Co-crystallization: The impurity may have similar solubility properties to this compound in the chosen solvent, leading to its incorporation into the crystal lattice.
-
Colored Impurities: Highly colored impurities, even in small amounts, can be difficult to remove. These are often large, conjugated organic molecules.
-
Isomeric Impurities: During the synthesis of this compound, regioisomers (such as 3- or 4-dibenzofurancarboxylic acid) can form. These isomers often have very similar physical properties, making them difficult to separate by simple recrystallization.
-
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: For removing colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Try a Different Solvent: A different solvent or solvent pair may have a better solubility profile for separating the specific impurities present.
-
Multiple Recrystallizations: A second recrystallization can sometimes significantly improve purity, although with some loss of yield.
-
Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While there is no single "best" solvent, as the optimal choice can depend on the specific impurities present, a good starting point is a moderately polar protic solvent. Based on the structure (a carboxylic acid on a large aromatic scaffold), solvents like ethanol , methanol , or acetic acid are often effective. A mixed solvent system, such as ethanol/water or acetone/water , can also provide excellent results by allowing for fine-tuning of the solvent polarity.
Q2: How can I determine the purity of my recrystallized this compound?
A2: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity and can separate even closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Q3: What are the most likely impurities in crude this compound?
A3: The impurities will depend on the synthetic route used. Common synthesis methods for dibenzofuran derivatives can introduce certain byproducts[4]. For the carboxylation of dibenzofuran, potential impurities include:
-
Unreacted Dibenzofuran: The starting material may not have fully reacted.
-
Regioisomers: Carboxylation at other positions on the dibenzofuran ring (e.g., the 3- or 4-position) can lead to isomeric impurities.
-
Dicarboxylic Acids: Over-carboxylation can result in the formation of dibenzofurandicarboxylic acids.
-
Byproducts from Reagents: Depending on the specific carboxylation method, byproducts from the reagents used can also be present.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general, self-validating procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Filter funnel and filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 50 mg) of the crude solid in a test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable.
-
If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves, the solvent is a good candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is best to add the solvent in small portions and allow the solution to heat before adding more.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals and compare it to the literature value.
-
Analyze the purity using TLC or HPLC.
-
Data Presentation
Table 1: Solubility of Aromatic Carboxylic Acids in Common Solvents (Qualitative)
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Low at room temperature, moderate when hot |
| Methanol | High | Moderate at room temperature, high when hot |
| Ethanol | High | Moderate at room temperature, high when hot |
| Acetone | Medium | High |
| Ethyl Acetate | Medium | Moderate |
| Toluene | Low | Low |
| Hexane | Low | Very Low |
Note: This table is based on general principles of solubility for aromatic carboxylic acids. Experimental verification is recommended.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Sources
Technical Support Center: Optimization of Catalyst Loading for Dibenzofuran Synthesis
Document ID: TSC-DBF-CL-2026-01
Introduction
Dibenzofuran and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals, making their efficient synthesis a critical objective for researchers in drug development and materials science. Palladium-catalyzed cross-coupling and C-H activation reactions are among the most powerful methods for constructing the dibenzofuran core. However, the success of these reactions is intimately tied to the precise loading of the palladium catalyst. Suboptimal catalyst loading can lead to a host of issues, including low yields, poor selectivity, and increased costs.
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the challenges of optimizing catalyst loading for dibenzofuran synthesis. We will explore the causal relationships behind common experimental problems and provide validated, step-by-step protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection and loading for common dibenzofuran synthesis strategies.
Q1: What are the most common palladium catalysts and typical loading ranges for dibenzofuran synthesis?
A1: The choice of catalyst and its loading depends heavily on the specific reaction type. The most common methods involve intramolecular C-O or C-C bond formation.
-
For Intramolecular C-O Cyclization (e.g., from 2-arylphenols): Palladium(II) catalysts are often used. A typical starting point is Pd(OAc)₂ (Palladium(II) acetate) at a loading of 2-5 mol% .[1] This method often involves a C-H activation/C-O cyclization pathway.[2][3]
-
For Intramolecular C-C Cyclization (e.g., from diaryl ethers): Both Pd(0) and Pd(II) sources can be effective. For instance, an intramolecular cyclization of ortho-diazonium salts of diaryl ethers uses 3 mol% Pd(OAc)₂ .[4] For reactions starting from o-iododiaryl ethers, a heterogeneous catalyst like Pd/C (Palladium on carbon) can be used under ligand-free conditions.[4]
-
For Tandem/Domino Reactions (e.g., Sonogashira coupling followed by cyclization): Pre-catalysts like (PPh₃)₂PdCl₂ (Bis(triphenylphosphine)palladium(II) dichloride) are common, often used in conjunction with a copper co-catalyst like CuI.[5][6] Typical loadings for the palladium catalyst range from 1-5 mol% .
| Reaction Type | Common Catalyst | Typical Loading (mol%) | Key Considerations |
| C-H Activation/C-O Cyclization | Pd(OAc)₂ | 2 - 5 | Often requires an oxidant (e.g., air, Cu(OAc)₂)[2][7] |
| Intramolecular Heck-type | Pd(OAc)₂ | 2.5 | May require additives like silver salts to facilitate halide abstraction[8] |
| Cyclization from Diaryl Ethers | Pd(OAc)₂ or Pd/C | 3 - 10 | Pd/C offers advantages of being reusable and ligand-free[1][4] |
| Domino Sonogashira/Cyclization | (PPh₃)₂PdCl₂ / CuI | 1 - 5 (Pd) | Requires a base (e.g., NEt₃) and careful exclusion of oxygen[5][9] |
Q2: Why is optimizing catalyst loading so critical? Can't I just use a high loading to ensure the reaction works?
A2: While using a high catalyst loading might seem like an easy way to force a reaction to completion, it can introduce several significant problems:
-
Cost: Palladium is a precious metal, and excessive use directly impacts the economic viability of a synthesis, especially at scale.
-
Side Reactions: Higher concentrations of active catalyst can sometimes promote undesired side reactions, such as homocoupling of starting materials or product decomposition, which reduces selectivity and yield.[10]
-
Product Purification: Removing residual palladium from the final product is a major challenge in pharmaceutical synthesis. High initial loading leads to greater contamination, requiring more intensive and costly purification steps.
-
Masking Other Issues: A high catalyst loading can mask underlying problems with other reaction parameters, such as solvent purity, base effectiveness, or temperature control. True optimization involves finding the minimum effective concentration that delivers maximum efficiency.
Q3: What is the role of the ligand, and how does it relate to catalyst loading?
A3: Ligands are crucial components that bind to the palladium center, modifying its electronic properties and steric environment.[11] This has a direct impact on the catalyst's stability and reactivity, which in turn influences the optimal loading.
-
Stabilization: Electron-rich and bulky phosphine ligands (e.g., Buchwald or Fuphos-type ligands) can stabilize the active Pd(0) species, preventing aggregation into inactive palladium black.[12] This enhanced stability often allows for significantly lower catalyst loadings (sometimes down to the ppm level).[13]
-
Promoting Key Steps: The ligand directly participates in the catalytic cycle. A well-chosen ligand can accelerate the rate-limiting step, such as oxidative addition or reductive elimination.[2] For example, in challenging C-H functionalization reactions, mono-N-protected amino acids have been developed as effective ligands that promote the C-H cleavage step.[11]
-
Selectivity: In substrates with multiple potential reaction sites, the ligand can control regioselectivity.[14]
Essentially, an effective ligand increases the catalyst's turnover number (TON) and turnover frequency (TOF), meaning each palladium atom can facilitate more productive catalytic cycles before deactivating. This directly enables the use of lower, more efficient catalyst loadings.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide is formatted to help you diagnose and solve specific problems encountered during the optimization process.
Problem 1: Low to No Product Yield
You've set up your reaction with a standard catalyst loading (e.g., 2-3 mol%), but TLC/LC-MS analysis shows mostly unreacted starting material.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low yield reactions.
Q: My yield is very low. Should I just double the catalyst loading?
A: Not immediately. First, consider the potential causes. While insufficient catalyst is a possibility, low yield is more often a symptom of catalyst deactivation or suboptimal reaction conditions.[15][16]
Potential Cause 1: Catalyst Deactivation The active form of the catalyst (typically Pd(0)) is sensitive to oxygen, water, and impurities.[17] Oxidative processes can lead to the formation of inactive Pd(II) species or palladium black.[10]
-
Solution 1.1: Rigorous Inert Technique. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).[15] Assemble your reaction under a positive pressure of an inert gas.
-
Solution 1.2: Check Reagent Purity. Impurities in starting materials or solvents can act as catalyst poisons. Re-purify starting materials if their quality is uncertain. Use anhydrous solvents.
-
Solution 1.3: Evaluate the Base. Some bases, like sodium bicarbonate, can produce water at high temperatures, which can kill the catalyst.[9] Consider switching to an anhydrous base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][12]
Potential Cause 2: Inefficient Catalytic Cycle The chosen conditions (ligand, base, temperature) may not be suitable for your specific substrate, leading to a stalled catalytic cycle.
-
Solution 2.1: Screen Ligands. If using a ligand, the one chosen may not be optimal. A simple screen with a few different classes of ligands (e.g., a bulky biarylphosphine like SPhos vs. a chelating ligand like dppf) can reveal a more effective partner for your catalyst.
-
Solution 2.2: Re-evaluate Temperature. Some catalytic steps, like oxidative addition to an aryl chloride, require higher temperatures. Conversely, high temperatures can sometimes promote catalyst decomposition. Run the reaction at a slightly higher and lower temperature to assess the impact.
If the above steps fail, then systematically increase the catalyst loading. Increase the loading in small increments (e.g., from 2 mol% to 3 mol%, then to 5 mol%). If you see a significant improvement, it suggests the initial loading was simply too low for the desired reaction rate. If a large increase (e.g., to 10 mol%) is required, this often points to an underlying deactivation issue that is being overcome with brute force.
Problem 2: Poor Selectivity & Side Product Formation
The reaction proceeds, but you observe significant formation of side products, such as homocoupled starting materials or isomers.
Q: My main side product is from the homocoupling of my boronic acid starting material. How does catalyst loading affect this?
A: Homocoupling is a common side reaction in Suzuki-type couplings, often exacerbated by the presence of oxygen and Pd(II) species before the catalytic cycle properly begins.[10]
-
Potential Cause: High Local Concentration of Pd(II). If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0). This reduction can sometimes proceed via homocoupling of two boronic acid molecules.[10] A very high initial loading of the Pd(II) source can accelerate this undesired pathway.
-
Solution 1: Use a Pd(0) Precatalyst. Switching to a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often minimize homocoupling as the initial reduction step is bypassed.
-
Solution 2: Lower the Catalyst Loading. Paradoxically, reducing the catalyst loading can sometimes improve selectivity.[13] At lower concentrations, the desired cross-coupling pathway may be kinetically favored over the undesired homocoupling. This effect is particularly pronounced when moving to very low (ppm-level) loadings, which can fundamentally alter the nature of the active catalytic species.[13][18]
-
Solution 3: Ensure Rigorous Exclusion of Air. Oxygen is a known promoter of homocoupling.[10] Re-verify your inert atmosphere technique.
Problem 3: Inconsistent Results / Poor Reproducibility
The same reaction protocol gives a high yield one day and a low yield the next.
Q: Why are my results for the dibenzofuran synthesis so inconsistent between runs?
A: Inconsistency is often linked to variables that affect the concentration of the active catalyst.
-
Potential Cause 1: Catalyst Heterogeneity. If you are using a catalyst like Pd(OAc)₂ or (PPh₃)₂PdCl₂, they are solids. Ensuring the small amount of catalyst is fully dissolved and homogeneously distributed before the reaction begins is critical. Small, undissolved clumps can lead to variable effective concentrations.
-
Solution 1: Use a Stock Solution. For small-scale reactions, preparing a stock solution of the catalyst/ligand in the reaction solvent and adding it via syringe is far more accurate and reproducible than weighing out sub-milligram quantities of solid for each reaction.
-
Potential Cause 2: Variable Reagent Quality. The purity of solvents and reagents can vary from bottle to bottle or degrade over time. A freshly opened bottle of anhydrous solvent or a new batch of base can make a significant difference.
-
Solution 2: Standardize Reagents. Use reagents from the same batch number for a series of optimization experiments. Always use freshly purified or freshly opened anhydrous solvents.
-
Potential Cause 3: Catalyst Deactivation during Pre-heating. If you pre-heat your solvent/reagent mixture before adding the catalyst, the catalyst could be decomposing upon addition to the hot solution.
-
Solution 3: Modify Addition Order. Try adding the catalyst at room temperature and then heating the entire mixture to the target temperature. This allows the catalytic complex to form under milder conditions before thermal stress is applied.
Section 3: Experimental Protocols
Protocol 1: Standard Catalyst Loading Optimization Experiment
This protocol describes a parallel experiment to determine the optimal catalyst loading for the synthesis of a dibenzofuran derivative via intramolecular C-H activation.
Reaction: 2-(4-methylphenoxy)biphenyl to 2-methyldibenzofuran
-
Preparation:
-
Arrange five identical reaction vials equipped with magnetic stir bars.
-
To each vial, add 2-(4-methylphenoxy)biphenyl (1.0 mmol, 260.3 mg) and Cu(OAc)₂ (2.0 mmol, 363.2 mg) as the oxidant.
-
-
Catalyst Addition (Stock Solution Method):
-
Prepare a stock solution of Pd(OAc)₂ in toluene (e.g., 0.025 M).
-
Add the following volumes of the stock solution to the vials to achieve the target catalyst loading:
-
Vial 1: 0.4 mL (1.0 mol%)
-
Vial 2: 0.8 mL (2.0 mol%)
-
Vial 3: 1.2 mL (3.0 mol%)
-
Vial 4: 2.0 mL (5.0 mol%)
-
Vial 5: 4.0 mL (10.0 mol%)
-
-
-
Reaction Setup:
-
To each vial, add enough additional anhydrous toluene to bring the total volume to 5 mL.
-
Seal each vial with a septum cap.
-
Purge each vial with argon for 10 minutes.
-
-
Execution & Monitoring:
-
Place all vials in a pre-heated oil bath or heating block set to 120 °C.
-
Stir the reactions vigorously.
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the conversion/yield.
-
Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) to generate a reaction profile.
-
-
Analysis:
-
Plot Yield (%) vs. Catalyst Loading (mol%) at a fixed time point (e.g., 8 hours).
-
The optimal loading is typically the lowest amount that provides the maximum yield in a reasonable timeframe.
-
Illustrative Optimization Workflow
Caption: Workflow for a parallel catalyst loading optimization experiment.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]
- Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-3.
-
Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]
-
Diva Portal. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Retrieved from [Link]
-
ResearchGate. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Retrieved from [Link]
-
Science.gov. (n.d.). palladium-catalyzed c-h activation: Topics. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ACS Publications. (n.d.). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Retrieved from [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Retrieved from [Link]
-
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
PubMed. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Retrieved from [Link]
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- 4. Dibenzofuran synthesis [organic-chemistry.org]
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Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 2-Dibenzofurancarboxylic Acid
Welcome to the Technical Support Center for the preparation of 2-dibenzofurancarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and minimize impurities in your synthesis. Our focus is on providing practical, experience-driven insights to ensure the highest purity of your final product.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key building block in the synthesis of various pharmaceutical agents and functional materials. The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the efficacy, safety, and stability of the final product. This guide will explore the common synthetic routes to this compound, delve into the typical impurities encountered in each, and provide robust protocols and troubleshooting strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are three primary and well-established synthetic routes to this compound, each with its own set of advantages and potential impurity profiles:
-
Carboxylation of a Grignard Reagent: This classic approach involves the formation of a Grignard reagent from 2-bromodibenzofuran, followed by quenching with carbon dioxide.
-
The Haloform Reaction: This route utilizes the readily available 2-acetyldibenzofuran, which is oxidized to the corresponding carboxylic acid using a haloform reaction.[1][2][3][4][5]
-
Hydrolysis of a Nitrile: This method involves the synthesis of dibenzofuran-2-carbonitrile, which is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[6][7][8]
Q2: What are the most critical factors to control to ensure high purity?
A2: Regardless of the synthetic route chosen, several factors are universally critical for minimizing impurities:
-
Purity of Starting Materials: Impurities in your starting materials can be carried through the synthesis or even catalyze side reactions. Always use reagents of the highest possible purity.
-
Inert Atmosphere: Many of the intermediates in these syntheses are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially for the Grignard route.
-
Temperature Control: Many of the reactions have optimal temperature ranges. Deviations can lead to the formation of side products or decomposition.
-
Stoichiometry of Reagents: Precise control over the molar ratios of your reactants is essential to drive the reaction to completion and avoid side reactions.
-
Thorough Work-up and Purification: A well-designed work-up and purification strategy is your final and most important line of defense against impurities.
Troubleshooting Guides for Common Synthetic Routes
Route 1: Carboxylation of 2-Bromodibenzofuran via Grignard Reagent
This method is a reliable way to introduce a carboxylic acid group onto the dibenzofuran scaffold. However, it is highly sensitive to reaction conditions.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Troubleshooting Q&A:
-
Q: My Grignard reaction is sluggish or fails to initiate. What could be the problem?
-
A: This is a common issue and is almost always due to the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use freshly opened, anhydrous ether. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Q: My final product is contaminated with unreacted 2-bromodibenzofuran. How can I minimize this?
-
A: Incomplete consumption of the starting material can result from several factors. Ensure you are using a slight excess of magnesium (e.g., 1.1-1.2 equivalents). Allow sufficient reaction time for the Grignard reagent to form completely before adding the carbon dioxide. You can monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
-
Q: I have a significant amount of biphenyl-type impurities in my product. What causes this?
-
A: The formation of 2,2'-bidibenzofuran is a known side reaction in Grignard preparations, resulting from the coupling of the Grignard reagent with unreacted 2-bromodibenzofuran. This can be minimized by the slow, dropwise addition of the 2-bromodibenzofuran solution to the magnesium turnings, rather than adding the magnesium to the solution of the halide. This maintains a low concentration of the aryl halide in the presence of the Grignard reagent.
-
Route 2: The Haloform Reaction of 2-Acetyldibenzofuran
This method is advantageous if 2-acetyldibenzofuran is readily available. The reaction is generally robust but can lead to halogenation of the aromatic ring if not properly controlled.
Diagram of the Haloform Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the haloform reaction.
Troubleshooting Q&A:
-
Q: My reaction is incomplete, and I have a mixture of the starting material and product. What should I do?
-
A: Incomplete reaction is often due to insufficient hypohalite or base. Ensure you are using a sufficient excess of the sodium hypohalite solution (typically 3-4 equivalents). The reaction can also be slow; gentle heating (e.g., to 40-50 °C) can help drive the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.
-
-
Q: I am observing the formation of halogenated dibenzofuran impurities. How can I prevent this?
-
A: Aromatic halogenation is a potential side reaction, especially if the reaction temperature is too high or the concentration of the hypohalite is excessive.[4] Maintain careful temperature control and add the hypohalite solution portion-wise to the reaction mixture to avoid a localized high concentration.
-
-
Q: The work-up is messy, and I am getting a low yield of the carboxylic acid.
-
A: After the reaction is complete, it is important to destroy any excess hypohalite before acidification. This can be done by adding a reducing agent like sodium bisulfite until a starch-iodide test is negative. During acidification, the carboxylic acid will precipitate. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate salt and maximize precipitation.
-
Route 3: Hydrolysis of Dibenzofuran-2-carbonitrile
This route is a good option if the nitrile is accessible. The hydrolysis step itself is straightforward, but care must be taken to ensure complete conversion to the carboxylic acid.
Diagram of the Nitrile Hydrolysis Workflow:
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Troubleshooting Q&A:
-
Q: My product is contaminated with the corresponding amide. How can I drive the reaction to completion?
-
A: The formation of dibenzofuran-2-carboxamide is a common intermediate in nitrile hydrolysis.[6][7] To ensure complete conversion to the carboxylic acid, prolonged reaction times and/or harsher conditions (e.g., higher concentration of acid or base) may be necessary. For acidic hydrolysis, a mixture of sulfuric acid and water is often more effective than hydrochloric acid. For basic hydrolysis, a higher concentration of NaOH and a longer reflux time are recommended.
-
-
Q: The hydrolysis is very slow. Are there ways to accelerate it?
-
A: The solubility of the nitrile can be a limiting factor. Using a co-solvent such as ethanol or dioxane with the aqueous acid or base can improve solubility and increase the reaction rate. Phase-transfer catalysts can also be employed in basic hydrolysis to accelerate the reaction.
-
-
Q: How can I effectively separate the final carboxylic acid from the amide intermediate?
-
A: If you do have a mixture, you can exploit the difference in acidity. The carboxylic acid is significantly more acidic than the amide. An acid-base extraction can be effective. Dissolve the mixture in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic amide will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
-
Purification and Analysis
Purification Protocols
1. Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for success.
-
Single-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetic acid).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Two-Solvent Recrystallization: [9][10]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., hot ethanol).
-
While the solution is still hot, add a second solvent in which the product is insoluble (e.g., water) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect and dry the crystals as described above.
-
Table of Suggested Recrystallization Solvents:
| Solvent System | Rationale |
| Ethanol/Water | A good general-purpose system for moderately polar compounds. |
| Acetic Acid/Water | Acetic acid is a good solvent for many carboxylic acids. |
| Toluene | Can be effective for removing more polar impurities. |
| Dioxane/Water | Dioxane is a good solvent for aromatic compounds. |
2. Acid-Base Extraction
This technique is particularly useful for removing neutral or basic impurities from the acidic product.[11][12]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The pure carboxylic acid will precipitate out.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of this compound and quantifying impurities.
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. A typical gradient might be 50-95% acetonitrile over 20 minutes.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Column Temperature: 30 °C.
-
This method should be able to separate the desired product from common impurities such as unreacted starting materials, intermediates like the corresponding amide, and regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any impurities. The spectra of this compound should be consistent with the expected structure.[15]
Table of Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| H-1 | ~8.6 | d |
| H-3 | ~8.1 | d |
| H-4 | ~8.2 | d |
| H-6 | ~7.7 | t |
| H-7 | ~7.5 | t |
| H-8 | ~7.6 | d |
| H-9 | ~8.0 | d |
| -COOH | ~13.2 | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion
The successful synthesis of high-purity this compound is an achievable goal with careful attention to detail. By understanding the nuances of each synthetic route, anticipating potential impurities, and implementing robust purification and analytical strategies, researchers can consistently obtain material of the quality required for demanding applications in drug discovery and materials science. This guide provides a framework for troubleshooting and optimization, empowering you to overcome the common challenges in the preparation of this valuable compound.
References
- U.S. Patent 8,492,583 B2, "Process for purification of aromatic carboxylic acids.
- "General procedures for the purification of Carboxylic acids." Chempedia - LookChem.
- "Haloform reaction." Grokipedia.
- U.S. Patent 4,069,248 A, "Hydrolysis of aromatic nitriles to carboxylic acids.
- U.S. Patent 6,833,472 B2, "Process for the purification of aromatic carboxylic acids.
- "Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column." SIELC Technologies.
- "hydrolysis of nitriles." Chemguide.
- "Chemistry Haloform Reaction Mechanism.
- "Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction." JoVE.
- "this compound(22439-48-1) 1H NMR spectrum." ChemicalBook.
- "Purification Of Arom
- "Haloform reaction." Wikipedia.
- "Haloform Reaction | Definition, Mechanism & Examples." Study.com.
- "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir." Chemical Science (RSC Publishing).
- "How can I purify carboxylic acid?
- U.S. Patent 3,542,822 A, "Hydrolysis of nitriles to carboxylic acids.
- "Hydrolysis of Nitriles." Organic Chemistry Tutor.
- "Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum." ChemicalBook.
- "2-Hydroxy-3-dibenzofurancarboxylic acid - Optional[13C NMR] - Chemical Shifts."
- "Benzofuran synthesis." Organic Chemistry Portal.
- "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry.
- "Recrystalliz
- "Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts.
- "Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331." PubChem.
- "Two-Solvent Recrystalliz
- "Recrystalliz
- "2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum." ChemicalBook.
- "Haloform Reaction of Methyl Ketones." Master Organic Chemistry.
- "2-Bromodibenzofuran | C12H7BrO | CID 6856." PubChem.
- "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Technologies.
- "HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column." SIELC Technologies.
- "Unique reactivity of Grignard reagents towards cyclopropenyl-carboxylates—highly selective carbon–carbon bond cleavage." Chemical Science (RSC Publishing).
- "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- "HPLC determination of perfluorinated carboxylic acids with fluorescence detection."
- "Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chrom
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Technical Support Center: Troubleshooting Fluorescence Quenching with Dibenzofuran Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated support hub for navigating the complexities of fluorescence quenching, specifically when utilizing dibenzofuran-based probes. As a team of Senior Application Scientists, we have curated this comprehensive guide to address the common and nuanced challenges you may face in your research. This resource is structured to provide not only immediate troubleshooting solutions but also to foster a deeper understanding of the underlying principles, ensuring the integrity and success of your future experiments.
Frequently Asked Questions (FAQs)
Q1: My dibenzofuran probe's fluorescence is much weaker than anticipated. What are the likely reasons for this quenching?
A diminished fluorescence signal from your dibenzofuran probe can be attributed to a variety of factors.[1] These can be broadly classified into environmental influences, intrinsic properties of the probe, and interactions with other molecules within your sample.[2]
-
Environmental and Buffer Composition: The immediate chemical environment plays a pivotal role in a fluorophore's quantum yield. Key factors include solvent polarity, pH, and the presence of quenching agents such as molecular oxygen, heavy atoms, and halide ions (e.g., iodide).[3][4] For instance, many fluorescent dyes are sensitive to pH, and their intensity can be significantly altered by the buffer composition.[5][6] Even the lack of certain cations in a buffer can affect membrane stability in cellular assays, indirectly impacting fluorescence signals.[7]
-
Probe Concentration and Aggregation (Self-Quenching): At elevated concentrations, dibenzofuran probes can exhibit self-quenching.[8] This phenomenon arises from interactions between fluorophore molecules, leading to the formation of non-fluorescent dimers or aggregates.[9] This is particularly prevalent if the probe's solubility is limited in your experimental buffer.[8]
-
Quenching by Other Molecules: Fluorescence quenching is often the intended result of a probe's interaction with a specific analyte. However, unintended quenching can occur due to non-specific interactions with other components in your sample, such as proteins or small molecules.[10] This can happen through several mechanisms, including Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and the formation of a non-fluorescent ground-state complex (static quenching).[3][11]
Troubleshooting Guides
Guide 1: A Systematic Approach to Diagnosing Unexpected Quenching
When confronted with unexpected quenching, a methodical investigation is essential to identify the root cause. The following workflow provides a step-by-step diagnostic process.
Caption: A logical workflow for systematically troubleshooting fluorescence quenching issues.
1. Probe Integrity and Concentration Verification:
-
Objective: To rule out probe degradation or self-quenching as the cause of the diminished signal.
-
Protocol:
-
Prepare a fresh stock solution of your dibenzofuran probe in a high-purity solvent (e.g., DMSO).
-
Measure the absorbance spectrum of a diluted aliquot. Compare this with the manufacturer's provided spectrum to confirm chemical integrity.[12]
-
Create a dilution series of the probe in your experimental buffer and measure the fluorescence intensity for each concentration.
-
Plot fluorescence intensity against concentration. A linear relationship should be observed at lower concentrations. A downward deviation at higher concentrations suggests self-quenching or aggregation.[9]
-
2. Environmental Effect Assessment:
-
Objective: To determine if components of your buffer are responsible for the quenching.
-
Protocol:
-
Prepare the dibenzofuran probe in a series of simplified buffers. Begin with deionized water and sequentially add individual buffer components (e.g., buffering agent, salts), measuring fluorescence at each step.[13]
-
To check for quenching by dissolved oxygen, de-gas your buffer by sparging with an inert gas like nitrogen or argon for 15-30 minutes before adding the probe and measuring the fluorescence. A notable increase in signal intensity points to dynamic quenching by oxygen.[4]
-
3. Identification of the Quenching Species:
-
Objective: To identify the specific molecule in your sample that is quenching the probe's fluorescence.
-
Protocol:
-
For complex samples like cell lysates, employ separation techniques such as dialysis or size-exclusion chromatography. Test the quenching activity of each resulting fraction.
-
Upon identifying a potential quencher, conduct a titration experiment. Add increasing concentrations of the suspected quencher to a constant concentration of the dibenzofuran probe and record the fluorescence at each addition.
-
Analyze the data using a Stern-Volmer plot to calculate the quenching constant and gain insights into the quenching mechanism.[14]
-
Guide 2: Differentiating Between Static and Dynamic Quenching
A clear understanding of the quenching mechanism is vital for accurate data interpretation and effective troubleshooting. The two primary quenching mechanisms are static and dynamic.[15]
-
Dynamic (Collisional) Quenching: This occurs when the quencher collides with the fluorophore during its excited state. This process is diffusion-dependent and its rate typically increases with temperature.[2][14]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This type of quenching is not dependent on diffusion and may lessen with increasing temperature as the complex dissociates.[2][14]
Caption: A diagram illustrating the fundamental differences between dynamic and static quenching mechanisms.
1. Fluorescence Lifetime Measurements:
-
Principle: Dynamic quenching provides an additional pathway for the excited state to return to the ground state, thus shortening the fluorescence lifetime. In contrast, static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[3][15]
-
Protocol:
-
Measure the fluorescence lifetime of the dibenzofuran probe in the absence of the quencher.
-
Measure the fluorescence lifetime in the presence of the quencher.
-
Interpretation: A reduction in fluorescence lifetime is a clear indicator of dynamic quenching. If the lifetime remains unchanged despite a decrease in fluorescence intensity, static quenching is the dominant mechanism.[14]
-
2. Temperature Dependence Studies:
-
Principle: As dynamic quenching is reliant on diffusion, its efficiency increases with higher temperatures. Conversely, the ground-state complexes formed during static quenching may become less stable at elevated temperatures, leading to a reduction in quenching.[2][15]
-
Protocol:
-
Measure the fluorescence intensity of your probe with and without the quencher across a range of temperatures (e.g., 25°C, 37°C, 50°C).
-
Interpretation: An increase in quenching with rising temperature is characteristic of a dynamic process. A decrease in quenching as temperature increases suggests a static mechanism.[14]
-
| Parameter | Dynamic Quenching | Static Quenching |
| Fluorescence Lifetime | Decreases[14][15] | Unchanged[14][15] |
| Effect of Increasing Temperature | Quenching Increases[2][15] | Quenching Decreases[15] |
| Absorption Spectrum | Unchanged[12] | May change[12] |
| Stern-Volmer Plot | Linear[14] | May show upward curvature |
References
-
Wikipedia. (2023, October 27). Quenching (fluorescence). Retrieved from [Link]
-
AxisPharm. (2024, September 26). What is fluorescence quenching? Retrieved from [Link]
-
Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching? Retrieved from [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (2023, October 24). Why is important difference between dynamic and static quenching? Retrieved from [Link]
-
Algar, W. R., & Massey, M. (2019, August 2). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. Retrieved from [Link]
-
FCSXpert™ Solutions. (n.d.). Buffers for FCS (Fluorescence Correlation Spectroscopy). Retrieved from [Link]
- Geddes, C. D., & Lakowicz, J. R. (2005). Release of the self-quenching of fluorescence near silver metallic surfaces. Journal of fluorescence, 15(1), 41–44.
-
ACS Publications. (2023, February 21). Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. Retrieved from [Link]
-
PLOS. (2021, February 19). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. Retrieved from [Link]
-
PubMed. (2018, February 20). Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information Self-quenching Behaviour of a Fluorescent Probe Incorporated within Lipid Membranes Explored using Electr. Retrieved from [Link]
-
Journal of Chemical Education. (2024, January 30). Easy, Bright, Fluorescence Demonstration of Buffer Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the buffer solution on the fluorescence intensity.... Retrieved from [Link]
-
bioRxiv. (2025, September 29). A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. Retrieved from [Link]
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- 7. Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
The Unambiguous Arbitrator: Validating the Molecular Structure of 2-Dibenzofurancarboxylic Acid by X-ray Crystallography
A Comparative Guide for Researchers in Structural Chemistry and Drug Development
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and potential. For heterocyclic compounds like 2-dibenzofurancarboxylic acid, a scaffold of interest in medicinal chemistry, an unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density within the crystal lattice, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. This technique moves beyond the connectivity information provided by other spectroscopic methods to offer a true spatial representation of the molecule.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process demanding precision and patience. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.
Caption: A flowchart illustrating the key stages in determining a molecule's structure using single-crystal X-ray crystallography.
A Case Study: The Crystal Structure of a Close Analog, 1-Benzofuran-2-carboxylic Acid
Crystallographic Data Summary
The data obtained from the X-ray diffraction experiment provides a wealth of information that defines the crystal and molecular structure. Below is a summary of the key crystallographic parameters for 1-benzofuran-2-carboxylic acid.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 18.847(5) | Unit cell dimension. |
| b (Å) | 12.0108(5) | Unit cell dimension. |
| c (Å) | 7.4979(15) | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 93.00(3) | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 749.79(15) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.0479 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Data sourced from Arunakumar D. B. et al., Der Pharma Chemica, 2016, 8(7):46-54.[1]
A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with other analytical techniques. Each method offers unique insights, and a comprehensive understanding of a molecule's identity and purity requires a multi-faceted approach.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing. | Unambiguous structural determination. | Requires a single, high-quality crystal; not suitable for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships. | Provides detailed information about the molecular skeleton in solution; non-destructive. | Does not provide absolute 3D structure; can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for identifying key functional groups (e.g., C=O, O-H). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive, provides accurate molecular weight and information about structural fragments. | Does not provide information on connectivity or stereochemistry. |
digraph "Analytical Techniques Comparison" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Complementary Nature of Analytical Techniques", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Molecule [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="X-ray Crystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Molecule -> XRD [label="Absolute 3D Structure"]; Molecule -> NMR [label="Connectivity & Environment"]; Molecule -> IR [label="Functional Groups"]; Molecule -> MS [label="Molecular Weight & Formula"];
XRD -> NMR [style=invis]; NMR -> IR [style=invis]; IR -> MS [style=invis]; }
Caption: A diagram showing the complementary information provided by different analytical techniques for structural elucidation.
Experimental Protocols
Protocol 1: Crystallization of Carboxylic Acids via Slow Evaporation
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For carboxylic acids like this compound, slow evaporation is a reliable method.
Rationale: The slow removal of solvent allows molecules to organize themselves into a thermodynamically stable, ordered crystal lattice. A rapid change in solvent concentration would likely lead to precipitation of an amorphous solid.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, ethanol/water) at room temperature to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and hinder the growth of a single crystal.
-
Evaporation Control: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately mount them on the goniometer of the diffractometer.
Protocol 2: Single-Crystal X-ray Data Collection and Refinement
Rationale: This protocol outlines the general steps for collecting and processing diffraction data to solve and refine the crystal structure. The goal is to obtain a high-quality dataset that will yield an accurate electron density map.
Step-by-Step Methodology:
-
Crystal Mounting and Centering: Mount the harvested crystal on the goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffraction spot is recorded.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that minimizes the R-factor.
-
Validation: The final structure is validated using software such as checkCIF to ensure that the geometric parameters are reasonable and that there are no significant errors in the model. The final structural data is typically deposited in the Cambridge Structural Database (CSD).
Conclusion
The unambiguous structural validation of this compound, as with any molecule destined for high-level applications, is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail, offering a definitive three-dimensional representation of the molecule. While other spectroscopic methods such as NMR, IR, and mass spectrometry are indispensable for confirming connectivity, identifying functional groups, and determining molecular weight, they remain complementary to the absolute structural proof provided by X-ray crystallography. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently establish the structure of their target compounds, laying a solid foundation for further development and application.
References
- Arunakumar D. B. et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54.
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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A Comparative Guide to the Fluorescent Properties of Dibenzofuran Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the dibenzofuran scaffold has emerged as a promising structural motif. Its rigid, planar structure and extended π-conjugation system provide a robust framework for the design of fluorophores with tunable photophysical properties. This guide offers an in-depth comparison of the fluorescent properties of various dibenzofuran-based probes, providing supporting experimental data and methodologies to aid researchers in selecting and utilizing these valuable tools.
The Dibenzofuran Core: A Foundation for Diverse Fluorophores
Dibenzofuran, a heterocyclic compound consisting of a furan ring fused to two benzene rings, offers a unique combination of chemical stability and desirable electronic properties.[1] This core can be functionalized at various positions, allowing for the fine-tuning of its absorption and emission characteristics. Modifications can influence key parameters such as quantum yield, Stokes shift, and environmental sensitivity, leading to the development of probes tailored for specific applications, from cellular imaging to materials science.[1][2]
Comparative Analysis of Dibenzofuran Probe Properties
The performance of a fluorescent probe is dictated by a set of key photophysical parameters. Below is a comparative analysis of representative dibenzofuran derivatives, benchmarked against common fluorophores. It is important to note that the data presented is collated from various sources and may have been measured under different experimental conditions.
Table 1: Photophysical Properties of Representative Dibenzofuran-Based Probes
| Probe/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| Dibenzofuran | ~298 | ~350-380 | ~15,000 | ~0.1-0.3 | ~52-82 | Various | [3] |
| 2-Acetyldibenzofuran | ~330 | ~420 | N/A | N/A | ~90 | N/A | [2] |
| Dibenzofuran-fused BODIPY 1 | 586 | 600 | 103,000 | 0.98 | 14 | Dichloromethane | [4] |
| Dibenzofuran-fused BODIPY 2 | 608 | 622 | 128,000 | 0.85 | 14 | Dichloromethane | [4] |
| Benzofuro[2,3-c]carbazoloquinol (YK-1) | ~435 | ~520 | ~6000-8000 | 0.28 | ~85 | 1,4-dioxane | [5] |
Table 2: Comparison with Common Fluorophore Classes
| Fluorophore Class | Typical λ_ex (nm) | Typical λ_em (nm) | Typical ε (M⁻¹cm⁻¹) | Typical Φ_F | Key Features |
| Dibenzofurans | 290-450 | 350-550 | 10,000-130,000 | 0.1-0.98 | High thermal and chemical stability; tunable properties. |
| Coumarins | 350-450 | 400-500 | 15,000-30,000 | 0.5-0.9 | Environmentally sensitive; prone to photobleaching.[6][7][8] |
| Fluoresceins | 490 | 520 | 70,000-90,000 | 0.8-0.95 | High quantum yield; pH sensitive; moderate photostability. |
Causality Behind Experimental Choices in Probe Characterization
The selection of experimental protocols for characterizing fluorescent probes is critical for obtaining accurate and comparable data. The choice of solvent, for instance, can significantly impact the photophysical properties of a fluorophore.[9] Polar solvents can stabilize the excited state of polar fluorophores, leading to a red-shift in the emission spectrum (solvatochromism).[9] Therefore, characterizing probes in a range of solvents, from nonpolar to polar, provides a comprehensive understanding of their behavior.
The concentration of the probe is another crucial factor. At high concentrations, phenomena such as inner filter effects and aggregation-caused quenching can lead to inaccurate measurements of quantum yield and emission spectra.[10] Therefore, measurements are typically performed at low absorbances (e.g., < 0.1) to minimize these effects.
Experimental Protocols
The following are detailed, self-validating protocols for the characterization of fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Sample solution of the dibenzofuran probe
-
Solvent
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample. Ensure the spectrometer is properly calibrated.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Diagram of Quantum Yield Determination Workflow:
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol 2: Assessment of Photostability
This protocol outlines a method to evaluate the photostability of a fluorescent probe by measuring its photobleaching rate.
Materials:
-
Fluorescence microscope with a stable, high-intensity light source (e.g., laser or mercury lamp)
-
Time-lapse imaging software
-
Sample of the dibenzofuran probe immobilized on a microscope slide or in a polymer matrix
-
Control sample of a known photostable fluorophore (e.g., a rhodamine derivative)
Procedure:
-
Prepare the sample by immobilizing the fluorophore to prevent diffusion.
-
Mount the sample on the microscope stage.
-
Select an area of interest and focus on the sample.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a prolonged period (e.g., 10-30 minutes).
-
Measure the mean fluorescence intensity of the illuminated region in each image using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Diagram of Photostability Assessment Workflow:
Caption: Workflow for assessing the photostability of a fluorescent probe.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. In the quantum yield measurement, the linearity of the plot of integrated fluorescence intensity versus absorbance confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and inner-filter effects are negligible. For photostability assessment, the inclusion of a well-characterized photostable control allows for the normalization of photobleaching rates, accounting for variations in illumination intensity and other experimental parameters.
Conclusion
Dibenzofuran-based fluorescent probes represent a versatile and promising class of fluorophores. Their robust and tunable nature makes them suitable for a wide range of applications in research and drug development. By understanding their key fluorescent properties and employing rigorous characterization protocols, researchers can effectively harness the potential of these powerful molecular tools. This guide provides a foundational understanding and practical methodologies to facilitate the informed selection and application of dibenzofuran probes.
References
- Wu, Q., et al. (2014). Synthesis, structure and photophysical properties of dibenzofuran-fused boron dipyrromethenes. Journal of Porphyrins and Phthalocyanines, 18(08n09), 728-734.
- Wu, Q., et al. (2014). Synthesis, structure and photophysical properties of dibenzofuran-fused boron dipyrromethenes. Semantic Scholar.
-
PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Giepmans, B. N. G., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224.
- Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 12(5), 515-521.
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
- Jiao, L., et al. (2016). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives.
- de Melo, J. S., et al. (2007). The effect of substitution on the photophysics of coumarin derivatives. The Journal of Physical Chemistry A, 111(28), 6315–6323.
-
MDPI. (2022). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]
-
RSC Publishing. (2022). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]
-
J-Stage. (2017). Synthesis, Optical and Electrochemical Properties of Benzofuro[2,3-c]carbazoloquinol Fluorescent Dyes. Retrieved from [Link]
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A Comparative Analysis of 2-Dibenzofurancarboxylic Acid and 3-Dibenzofurancarboxylic Acid for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical, Spectroscopic, and Biological Properties of Two Key Dibenzofuran Isomers
The isomeric pair, 2-dibenzofurancarboxylic acid and 3-dibenzofurancarboxylic acid, represent critical building blocks in the development of novel therapeutic agents and functional materials. While sharing the same core dibenzofuran scaffold, the positional difference of the carboxylic acid group profoundly influences their physicochemical properties, spectral characteristics, and biological activities. This guide provides a comprehensive, data-driven comparison of these two isomers to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Physicochemical Differences
The seemingly minor shift in the carboxylic acid's position from the 2- to the 3-position on the dibenzofuran ring system results in notable differences in their fundamental properties. A summary of their key physicochemical data is presented below.
| Property | This compound | 3-Dibenzofurancarboxylic Acid | Rationale for a Senior Application Scientist |
| Molecular Formula | C₁₃H₈O₃ | C₁₃H₈O₃ | The identical molecular formula underscores that these are isomers, with the arrangement of atoms being the key differentiator. |
| Molecular Weight | 212.20 g/mol | 212.20 g/mol | Identical molecular weights are expected for isomers. |
| CAS Number | 22439-48-1 | 29021-91-8 | Unique CAS numbers are crucial for unambiguous identification and literature searching. |
| Predicted XlogP | 3.28 | 3.6 | The higher XlogP of the 3-isomer suggests a greater lipophilicity, which can impact solubility in organic solvents and biological membranes. This difference arises from the altered electronic distribution due to the carboxylic acid's position. |
| Melting Point | Data not readily available in a comparative context | Data not readily available in a comparative context | The melting point is influenced by crystal packing and intermolecular forces. Differences are expected due to the distinct molecular geometries of the isomers. |
| pKa | Data not readily available in a comparative context | Data not readily available in a comparative context | The acidity of the carboxylic acid group will be influenced by the electronic effects of the dibenzofuran ring system at the 2- versus the 3-position. |
Structural and Electronic Considerations: A Tale of Two Isomers
The dibenzofuran nucleus is a rigid, planar aromatic system. The position of the electron-withdrawing carboxylic acid group at either the 2- or 3-position alters the molecule's overall electron density distribution, dipole moment, and potential for intermolecular interactions. This, in turn, dictates differences in their crystal packing, solubility, and interactions with biological targets.
Figure 1. Chemical structures of this compound and 3-dibenzofurancarboxylic acid.
Spectroscopic Fingerprints: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer, allowing for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of the two isomers will exhibit distinct patterns in the aromatic region. The chemical shifts and coupling constants of the protons on the dibenzofuran ring are highly sensitive to the position of the carboxylic acid group. For this compound, the protons on the same ring as the carboxyl group will experience different shielding effects compared to those on the unsubstituted ring. Similarly, the proton environment in the 3-substituted isomer will be unique.
¹³C NMR: The carbon NMR spectra will also show clear differences. The chemical shift of the carboxylic acid carbon will be similar in both isomers. However, the chemical shifts of the aromatic carbons, particularly those in the substituted ring, will vary significantly due to the different electronic environments.
Infrared (IR) Spectroscopy
Both isomers will display characteristic IR absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹). However, subtle shifts in the positions and shapes of these bands, as well as differences in the fingerprint region (below 1500 cm⁻¹), can be used to distinguish between the two. These differences in the fingerprint region arise from the distinct vibrational modes of the entire molecule.
Mass Spectrometry (MS)
The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 212. The fragmentation patterns, however, may differ. The primary fragmentation pathway for carboxylic acids is often the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45). The relative intensities of these and other fragment ions can be influenced by the stability of the resulting radical cations, which will differ between the 2- and 3-isomers.
Biological Activity: A Realm of Possibilities
While specific comparative biological data for 2- and 3-dibenzofurancarboxylic acid is limited in the public domain, the broader class of benzofuran and dibenzofuran derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific substitution pattern on the dibenzofuran ring is a key determinant of a compound's biological activity. The different electronic and steric properties of the 2- and 3-isomers suggest they will likely exhibit distinct biological profiles. For instance, their varying lipophilicity will affect their ability to cross cell membranes, and their different shapes will lead to distinct interactions with enzyme active sites and protein binding pockets.
Experimental Protocols: A Guide to Synthesis
The synthesis of dibenzofurancarboxylic acids can be approached through several synthetic routes. A common strategy involves the construction of the dibenzofuran core followed by the introduction or modification of the carboxylic acid functionality.
General Synthetic Workflow
Figure 2. General workflow for the synthesis of dibenzofurancarboxylic acids.
Step-by-Step Synthesis of a Dibenzofuran Precursor (Illustrative)
Palladium-Catalyzed Intramolecular C-H Arylation:
-
Reactant Preparation: A suitably substituted diphenyl ether is used as the starting material. To synthesize the 2- or 3-carboxylic acid derivative, the starting diphenyl ether would need to be appropriately functionalized.
-
Reaction Setup: The diphenyl ether is dissolved in a suitable solvent (e.g., DMA, toluene) in a reaction vessel.
-
Catalyst and Additives: A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand) are added, along with a base (e.g., K₂CO₃) and potentially an oxidant.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the dibenzofuran core.
Note: The specific reagents and conditions will vary depending on the desired substitution pattern of the final product.
Conclusion and Future Directions
The choice between this compound and 3-dibenzofurancarboxylic acid is a critical decision in the design of new molecules with specific functions. Their distinct physicochemical and spectroscopic properties, stemming from the positional isomerism of the carboxylic acid group, will undoubtedly translate into different biological activities. While this guide provides a foundational comparison based on available data and established chemical principles, further experimental investigation is warranted to fully elucidate the comparative biological profiles of these two important isomers. Researchers are encouraged to perform head-to-head comparisons in their specific assays of interest to unlock the full potential of these versatile building blocks.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 568, Dibenzofuran. https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzofuran.
- Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., Lee, K., Kwak, J. H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545–2549. https://doi.org/10.1016/j.bmcl.2015.04.050
- Khan, I., Zaib, S., Batool, S., Niaz, S., Ayub, K., & Abbas, N. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27802–27829. https://doi.org/10.1039/c9ra04879k
- Biosynth. 3-Dibenzofurancarboxylic acid. https://www.biosynth.com/p/EBA02191/3-dibenzofurancarboxylic-acid
- BOC Sciences. This compound. https://www.bocsci.com/product/2-dibenzofurancarboxylic-acid-cas-22439-48-1-b017621.html
- ChemicalBook. Dibenzofuran-3-carboxylic acid. https://www.chemicalbook.com/ProductChemicalPropertiesCB9290076_EN.htm
- Moustafa, G. O. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 359. https://doi.org/10.33263/BRIAC144.359
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Mass_Spectrometry_(McDowell)
- NIST. Benzofuran-2-carboxylic acid. https://webbook.nist.gov/cgi/cbook.cgi?ID=C496413&Type=MASS&Index=0
- YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. https://www.youtube.
Sources
A Comparative Guide to Spectroscopic Purity Analysis of 2-Dibenzofurancarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-dibenzofurancarboxylic acid is non-negotiable. This heterocyclic carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules, and its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of common spectroscopic techniques for the definitive confirmation of its structure and the rigorous assessment of its purity. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Beyond Simple Confirmation
Confirming the identity of this compound is only the first step. A true purity assessment requires a multi-faceted approach to detect and identify potential process-related impurities. Common contaminants may include residual starting materials such as dibenzofuran, intermediates from the synthetic route (e.g., 2-acetyldibenzofuran if proceeding via an oxidation pathway), or regioisomers (e.g., 3- or 4-dibenzofurancarboxylic acid) which can have similar physical properties, making them difficult to separate by chromatography alone. Each spectroscopic technique offers a unique lens through which to view the sample, providing complementary data points for a comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR), allowing for the identification of the target molecule and the detection of structurally similar impurities.
Expertise & Experience: Why NMR is Indispensable
For a molecule like this compound, ¹H NMR is not just for confirmation; it's for quantification. The distinct signals for the aromatic protons on the dibenzofuran core and the acidic proton of the carboxyl group provide a unique fingerprint. The presence of unexpected signals, even at low integration values, can indicate impurities. For instance, residual dibenzofuran would present a simpler, more symmetric pattern of signals that would be clearly distinguishable from the substituted product. ¹³C NMR, while less sensitive, is invaluable for confirming the carbon skeleton, including the quaternary carbons and the characteristic downfield shift of the carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (25-50 mg for ¹³C NMR). Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic acid proton.[1]
-
Instrument Setup : Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
Visualizing the NMR Workflow
Caption: Standard workflow for NMR-based purity analysis.
Data Interpretation
Table 1: Expected NMR Spectral Data for this compound (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.2 | Broad Singlet | Carboxylic Acid (-COOH) |
| ¹H | ~8.0 - 8.8 | Multiplet | Aromatic Protons |
| ¹H | ~7.4 - 7.8 | Multiplet | Aromatic Protons |
| ¹³C | ~167 | Singlet | Carbonyl (C=O) |
| ¹³C | ~110 - 158 | Multiple Singlets | Aromatic Carbons |
-
Purity Confirmation : A clean spectrum matching the expected shifts and multiplicities, with correct integration values for the proton signals, confirms the structure. The absence of other signals is a strong indicator of high purity.
-
Impurity Detection :
-
Dibenzofuran : Look for a characteristic set of signals corresponding to the unsubstituted aromatic ring system.[2]
-
Solvents : Residual synthesis or purification solvents (e.g., Toluene, Ethyl Acetate) will show their characteristic sharp signals.
-
Regioisomers : The presence of other isomers would lead to a more complex set of aromatic signals that deviate from the expected pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Detective
FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. It is an essential tool for confirming the presence of the key carboxylic acid and dibenzofuran moieties.
Expertise & Experience: Causality in Vibrational Modes
While NMR maps the skeleton, FT-IR confirms the "building blocks." For this compound, the two most diagnostic peaks are the carbonyl (C=O) stretch of the carboxylic acid and the broad O-H stretch. The position of the C=O stretch (typically ~1680-1710 cm⁻¹) is sensitive to conjugation with the aromatic ring.[3] The extremely broad O-H absorption, spanning from ~2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state and is a tell-tale sign of this functional group.[4] The absence of these peaks would immediately invalidate the sample's identity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor.
-
Sample Analysis : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the FT-IR Workflow
Caption: Efficient workflow for solid-state analysis using ATR FT-IR.
Data Interpretation
Table 2: Key FT-IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Confirms the carboxylic acid; breadth due to H-bonding.[4] |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the aromatic rings.[3] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong absorption, characteristic of an aryl carboxylic acid.[3] |
| Aromatic C=C Bending | 1600 - 1475 | Multiple bands confirming the aromatic structure.[3] |
| C-O-C Stretch (Ether) | 1300 - 1000 | Characteristic of the furan ring ether linkage.[3] |
-
Purity Confirmation : The presence of all characteristic peaks, most notably the very broad O-H and the strong conjugated C=O stretch, confirms the identity.
-
Impurity Detection :
-
Starting Aldehyde/Ketone : If the synthesis involved oxidation, a residual aldehyde or ketone (like 2-acetyldibenzofuran) would show a sharp C=O stretch but lack the broad O-H band.[5]
-
Water : A broad peak around 3500-3200 cm⁻¹ can indicate the presence of moisture, which might obscure other signals.[1]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can provide a molecular formula, while fragmentation patterns can offer further structural confirmation.
Expertise & Experience: Validating the Molecular Formula
For this compound (C₁₃H₈O₃), the expected monoisotopic mass is 212.0473 Da. Observing this mass with high accuracy (typically < 5 ppm error) using HRMS provides extremely high confidence in the elemental composition. The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique well-suited for this molecule, as it typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, making the molecular ion peak easy to identify.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup : Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, looking for the [M-H]⁻ ion at m/z 211.0395.
-
Fragmentation (MS/MS) : To gain further structural information, select the molecular ion (m/z 211 or 213) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Visualizing the MS Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Dibenzofuran Carboxylic Acids and Their Analogs Against Known Therapeutics
Introduction: The Therapeutic Potential of the Dibenzofuran Scaffold
The dibenzofuran scaffold is a privileged heterocyclic structure found in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. This guide focuses on the therapeutic potential of 2-dibenzofurancarboxylic acid and its close structural and functional analog, usnic acid. Due to the limited publicly available data on the specific biological activities of this compound, this guide will utilize the extensively studied dibenzofuran derivative, usnic acid, as a representative compound for comparative analysis.
This document will provide an in-depth comparison of the anti-inflammatory, anticancer, and antimicrobial properties of usnic acid against well-established drugs in each category: celecoxib, doxorubicin, and vancomycin, respectively. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of dibenzofuran-based compounds, supported by experimental data and detailed methodologies.
Anti-Inflammatory Activity: Targeting Cyclooxygenase
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy.
Mechanism of Action: A Comparative Overview
Usnic Acid: This dibenzofuran derivative has been shown to exhibit significant anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of key inflammatory mediators, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, usnic acid has been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[3]
Celecoxib: A well-established NSAID, celecoxib acts as a selective inhibitor of cyclooxygenase-2 (COX-2). By selectively targeting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Signaling Pathway: COX-2 Mediated Inflammation
The following diagram illustrates the signaling pathway leading to inflammation and the points of intervention for usnic acid and celecoxib.
Caption: Apoptosis pathways targeted by anticancer agents.
Comparative In Vitro Efficacy
The following table presents a comparison of the cytotoxic activity of usnic acid and doxorubicin against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| (+)-Usnic Acid | HCT116 (Colon) | ~10 µg/mL (72h) | [4] |
| (-)-Usnic Acid | HCT116 (Colon) | ~10 µg/mL (72h) | [4] |
| Doxorubicin | MCF-7 (Breast) | 1.136 µM | [5] |
Antimicrobial Activity: Disrupting Bacterial Integrity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Dibenzofurans have shown potential in this area.
Mechanism of Action: A Comparative Overview
Usnic Acid: This natural product exhibits potent activity primarily against Gram-positive bacteria. [6][7]Its mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential metabolic processes. [8]Usnic acid can also inhibit bacterial biofilm formation, a key factor in persistent infections. [7] Vancomycin: A glycopeptide antibiotic, vancomycin is a mainstay for treating serious Gram-positive bacterial infections. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Bacterial Target: Cell Wall and Membrane
The following diagram illustrates the bacterial targets of usnic acid and vancomycin.
Caption: Bacterial targets of usnic acid and vancomycin.
Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values for usnic acid and vancomycin against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Usnic Acid | Staphylococcus epidermidis (some isolates) | 62.5 | [9] |
| Usnic Acid | Staphylococcus lentus | 31.2 | [9] |
| Vancomycin | Staphylococcus epidermidis | Susceptible (MICs generally low) | [9] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
This protocol outlines a common method for assessing the inhibitory effect of a compound on COX-1 and COX-2 activity.
Workflow Diagram:
Caption: Workflow for COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: The test compound (e.g., usnic acid) and a reference inhibitor (e.g., celecoxib) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Reaction Mixture: In a 96-well plate, the enzyme, buffer, and either the test compound or vehicle control are combined.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes at 37°C), the reaction is stopped by adding a quenching solution.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., usnic acid) or a positive control (e.g., doxorubicin). A vehicle control (containing only the solvent used to dissolve the compounds) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Assay: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow Diagram:
Caption: Workflow for broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: A two-fold serial dilution of the test compound (e.g., usnic acid) and a reference antibiotic (e.g., vancomycin) is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (containing only medium and bacteria) and a negative control well (containing only medium) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Conclusion
The dibenzofuran scaffold, represented here by usnic acid, demonstrates significant potential as a source of new therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. While direct comparisons with established drugs like celecoxib, doxorubicin, and vancomycin highlight the need for further optimization to match or exceed their potency, the unique mechanisms of action and favorable preliminary activity profiles of dibenzofuran derivatives warrant continued investigation. The experimental protocols provided in this guide offer a framework for the standardized evaluation of these and other novel compounds, facilitating the advancement of drug discovery and development in these critical therapeutic areas.
References
-
Summary on in vivo anti-inflammatory activity of usnic acid and its derivatives. (URL: [Link])
-
Natural Product Usnic Acid as an Antibacterial Therapeutic Agent: Current Achievements and Further Prospects. (URL: [Link])
-
Anti-inflammatory activity of (+)-usnic acid. (URL: [Link])
-
Usnic acid: a non-genotoxic compound with anti-cancer properties. (URL: [Link])
-
Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces. (URL: [Link])
-
Design, synthesis and antimicrobial activity of usnic acid derivatives. (URL: [Link])
-
Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review. (URL: [Link])
-
Role of Usnic acid and its derivatives in the management of cancer. (URL: [Link])
-
Evaluation of antibacterial and antibiofilm mechanisms by usnic acid against methicillin-resistant Staphylococcus aureus. (URL: [Link])
-
An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity. (URL: [Link])
-
(PDF) Anti-cancer Efficacy and Mechanisms of Usnic Acid. (URL: [Link])
-
How Usnic Acid Works as a Natural Antimicrobial in Personal Care Products? (URL: [Link])
-
Usnic acid: A promising bioactive agent for wound healing. (URL: [Link])
-
Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks. (URL: [Link])
-
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF. (URL: [Link])
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (URL: [Link])
-
Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors with hypoglycemic activity. (URL: [Link])
-
Anticancer therapeutic potential of benzofuran scaffolds. (URL: [Link])
-
2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. (URL: [Link])
-
Effects of the Dibenzofuran, Usnic Acid, on Inhibition of Ocular Biofilm Formation Due to Coagulase-Negative Staphylococci. (URL: [Link])
-
(PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])
-
(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (URL: [Link])
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (URL: [Link])
-
Antimicrobial Efficacy and MIC of Compounds 2− 14 and Ciprofloxacin a... (URL: [Link])
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (URL: [Link])
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (URL: [Link])
-
Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. (URL: [Link])
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (URL: [Link])
-
Anticancer therapeutic potential of benzofuran scaffolds. (URL: [Link])
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In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. (URL: [Link])
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assessing the stability of 2-dibenzofurancarboxylic acid under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. A thorough understanding of how a molecule behaves under various environmental stresses is not merely a regulatory requirement but a fundamental aspect of ensuring safety, efficacy, and a viable shelf life. This guide provides an in-depth technical assessment of the stability of 2-dibenzofurancarboxylic acid, a heterocyclic compound of interest in medicinal chemistry due to its structural motifs present in various biologically active molecules.
To provide a comprehensive and comparative context, this guide will assess the stability of this compound alongside a structurally related analogue, benzofuran-2-carboxylic acid . While both molecules share a furan ring fused to a benzene ring, the dibenzofuran structure possesses an additional fused benzene ring, leading to a more extended aromatic system. This structural difference is anticipated to influence their respective stabilities.
This document is structured to provide not only the "what" but, more importantly, the "why" behind the experimental design for stability assessment. The protocols described herein are grounded in the principles of scientific integrity and are designed to be self-validating systems for researchers to adapt and implement. It is important to note that while direct, quantitative stability data for these specific compounds is not extensively available in public literature, this guide synthesizes information from established chemical principles, regulatory guidelines, and data on related structures to provide a robust framework for their evaluation.
Comparative Molecular Structures
| Compound | Structure | Key Features |
| This compound | Extended, rigid, planar aromatic system. | |
| Benzofuran-2-carboxylic Acid | Simpler bicyclic aromatic system. |
Experimental Design for Stability Assessment: A Forced Degradation Approach
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, we can predict its degradation pathways and develop stability-indicating analytical methods. The following sections detail the experimental protocols for assessing the stability of this compound and benzofuran-2-carboxylic acid under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][3][4][5]
Core Analytical Methodology: Stability-Indicating HPLC-UV
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of this stability assessment. This method must be capable of separating the parent compound from all its potential degradation products.
Method Parameters (starting point for development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength that provides a good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for monitoring multiple wavelengths).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of both the parent drug and its degradation products.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Testing
Thermal Stability
-
Objective: To assess the stability of the compounds at elevated temperatures.
-
Protocol:
-
Prepare solutions of this compound and benzofuran-2-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Place the solutions in a temperature-controlled oven at a high temperature (e.g., 60-80°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by the stability-indicating HPLC method.
-
-
Expected Outcome & Rationale: Aromatic carboxylic acids are generally thermally stable.[6] However, decarboxylation can occur at very high temperatures. The more rigid and extended aromatic system of this compound may impart slightly greater thermal stability compared to benzofuran-2-carboxylic acid.
Photostability
-
Objective: To evaluate the impact of light exposure on the stability of the compounds. The parent dibenzofuran is known to be sensitive to light.[7]
-
Protocol (as per ICH Q1B guidelines): [8]
-
Expose solutions of the compounds to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Expected Outcome & Rationale: The extended π-electron system in both molecules makes them susceptible to photodegradation. This compound, with its larger chromophore, may be more prone to degradation upon light exposure compared to benzofuran-2-carboxylic acid. Potential degradation pathways could involve photo-oxidation or ring cleavage.
Stability under Acidic and Basic Conditions (Hydrolysis)
-
Objective: To assess the susceptibility of the compounds to hydrolysis under acidic and basic conditions.
-
Protocol:
-
Acidic Hydrolysis: Prepare solutions of the compounds in an acidic medium (e.g., 0.1 M HCl). Heat the solutions (e.g., at 60°C) to accelerate degradation.
-
Basic Hydrolysis: Prepare solutions of the compounds in a basic medium (e.g., 0.1 M NaOH). Heat the solutions (e.g., at 60°C).
-
Withdraw aliquots at specified time intervals and neutralize them before HPLC analysis.
-
-
Expected Outcome & Rationale: The ether linkage in the furan ring of both molecules could be susceptible to cleavage under harsh acidic or basic conditions, although this is generally less facile for aromatic ethers. The carboxylic acid group itself is stable to hydrolysis. The primary difference in stability may arise from the electronic effects of the additional benzene ring in the dibenzofuran structure.
Oxidative Stability
-
Objective: To determine the susceptibility of the compounds to oxidation.
-
Protocol:
-
Prepare solutions of the compounds in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solutions at room temperature or slightly elevated temperature.
-
Withdraw aliquots at specified time intervals and analyze by HPLC.
-
-
Expected Outcome & Rationale: Aromatic rings can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated byproducts or ring-opened products. The electron-rich nature of the furan ring may be a primary site for oxidative attack in both molecules.
Comparative Stability Profile: A Summary
The following table provides a hypothetical comparison of the expected stability of this compound and benzofuran-2-carboxylic acid based on their chemical structures and the principles outlined above.
| Stress Condition | This compound (Expected Stability) | Benzofuran-2-carboxylic Acid (Expected Stability) | Rationale for Comparison |
| Thermal | High | High | Both are aromatic carboxylic acids, which are generally thermally robust. The larger, more rigid structure of the dibenzofuran may confer slightly higher stability. |
| Photolytic | Moderate | High | The extended conjugation in this compound increases its light absorption capacity, making it potentially more susceptible to photodegradation. |
| Acidic Hydrolysis | High | High | The aromatic ether linkage is relatively stable. Minor differences may exist due to electronic effects, but significant degradation is not expected under mild acidic conditions. |
| Basic Hydrolysis | High | High | Similar to acidic conditions, the core structures are expected to be largely stable under mild basic conditions. |
| Oxidative | Moderate | Moderate | Both molecules contain an electron-rich furan ring that can be a target for oxidation. The extent of degradation is expected to be comparable. |
Potential Degradation Pathways
Caption: Potential degradation pathways for furan-containing aromatic carboxylic acids.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the stability of this compound in comparison to benzofuran-2-carboxylic acid. The detailed protocols for forced degradation studies, grounded in ICH guidelines, offer a robust starting point for researchers in the field.
Based on fundamental chemical principles, it is hypothesized that while both compounds exhibit good thermal and hydrolytic stability, this compound may be more susceptible to photodegradation due to its extended aromatic system. The execution of these experimental protocols will be crucial in generating the empirical data needed to confirm these hypotheses and to fully characterize the stability profiles of these molecules.
For drug development professionals, the insights gained from such stability studies are invaluable. They inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. Furthermore, the identification of degradation products is essential for toxicological assessment and ensuring patient safety. The methodologies and comparative analysis presented herein provide a solid foundation for the continued investigation and development of drug candidates based on the dibenzofuran and benzofuran scaffolds.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
PubChem. Dibenzofuran. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]
-
Q1 Scientific. Photostability testing theory and practice. [Link]
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- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Dibenzofurancarboxylic Acid Derivatives: A Comparative Guide to Target Engagement and Pathway Analysis
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. The class of 2-dibenzofurancarboxylic acid derivatives has emerged with potential therapeutic applications, including anticancer and immunomodulatory activities.[1][2][3][4] A critical step in advancing these compounds is the definitive validation of their mechanism of action. This guide provides an in-depth, comparative analysis of three powerful, complementary techniques to elucidate the molecular targets and cellular impact of novel this compound derivatives: the Cellular Thermal Shift Assay (CETSA), Kinobead-based Affinity Purification coupled with Mass Spectrometry, and Quantitative Phosphoproteomics.
This document moves beyond a simple recitation of protocols. It delves into the strategic application of these methods, highlighting their unique strengths and how, when used in concert, they provide a multi-faceted and robust validation of a compound's mechanism of action. We will operate under the working hypothesis that our novel this compound derivative functions as a kinase inhibitor, a common mechanism for compounds with anticancer properties.
The Central Challenge: From Phenotype to Molecular Target
A common starting point in drug discovery is the observation of a desired cellular phenotype, such as apoptosis in cancer cells, upon treatment with a novel compound. While essential, this observation is merely the prologue. The critical narrative lies in answering the "how": which specific protein or proteins does the compound interact with to elicit this effect? Answering this question is paramount for lead optimization, predicting potential off-target effects, and developing biomarkers for clinical trials.
A Triad of Technologies for Mechanistic Validation
To build a compelling case for a specific mechanism of action, a multi-pronged approach is indispensable. Here, we compare three gold-standard techniques that provide orthogonal yet complementary evidence of target engagement and pathway modulation.
| Technique | Primary Question Answered | Principle | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Does my compound bind to the intended target in a cellular environment? | Ligand binding stabilizes a protein, increasing its melting temperature.[5] | Measures direct target engagement in intact cells and tissues; no need for compound or protein modification.[6][7][8] | Requires a specific antibody for the target protein (for Western Blot readout); higher throughput methods can be complex to establish. |
| Kinobeads Affinity Purification-MS | What is the full spectrum of kinases that my compound interacts with? | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[9][10][11] | Unbiased, kinome-wide screening for on- and off-targets; identifies novel targets. | In vitro (lysate-based) assay may not perfectly reflect the cellular environment; primarily for ATP-competitive inhibitors.[12] |
| Quantitative Phosphoproteomics | How does my compound functionally impact cellular signaling pathways downstream of the target? | Mass spectrometry-based quantification of changes in protein phosphorylation across the proteome after compound treatment.[13][14][15] | Provides a global, functional readout of the compound's activity; identifies affected pathways and potential biomarkers.[16] | Does not directly measure target binding; can be complex to interpret the vast datasets. |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is an invaluable first step to confirm that the this compound derivative physically interacts with its putative target inside the cell.[6][7][8] The principle is elegantly simple: a protein's thermal stability increases when a ligand is bound to it.[5]
The experimental workflow for a traditional Western blot-based CETSA is a direct and reliable method to assess the thermal stabilization of a target protein.
Caption: CETSA Workflow for Target Engagement Validation.
-
Cell Culture and Treatment: Plate the chosen cancer cell line and allow cells to adhere. Treat the cells with either vehicle (e.g., DMSO) or a concentration range of the this compound derivative for a predetermined time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a membrane and probe with a specific primary antibody against the putative target protein, followed by a secondary antibody.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Kinobeads Affinity Purification-MS: Unveiling the Target Landscape
While CETSA confirms engagement with a known target, what if the primary target is unknown or if the compound has significant off-targets? This is where kinobeads come into play.[9][10][11] This chemical proteomics approach uses beads coupled with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[17]
The kinobeads workflow is designed to identify which kinases are "competed off" the beads by the free drug in the lysate, thus revealing the drug's targets.
Caption: Kinobeads Workflow for Target Identification.
-
Lysate Preparation: Grow and harvest cells as previously described. Prepare a native cell lysate under conditions that preserve kinase activity and protein complexes.
-
Competitive Binding: Aliquot the lysate and incubate with either vehicle or increasing concentrations of the this compound derivative. This allows the test compound to bind to its targets.
-
Kinase Enrichment: Add the kinobeads slurry to each lysate and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are identified as targets. The concentration at which 50% of the protein is competed off the beads (IC50) can be calculated to determine binding affinity.
Quantitative Phosphoproteomics: Mapping the Functional Impact
Directly binding to a kinase is one piece of the puzzle; demonstrating that this binding event leads to a functional alteration of downstream signaling is the crucial next step. Quantitative phosphoproteomics provides a global snapshot of the signaling pathways affected by the compound.[13][14][15]
This workflow utilizes stable isotope labeling by amino acids in cell culture (SILAC) for precise relative quantification of phosphorylation changes, although other labeling and label-free methods are also applicable.
Caption: Phosphoproteomics Workflow for Pathway Analysis.
-
Cell Culture and Treatment: Culture cells in media containing "light," "medium," or "heavy" isotopic forms of essential amino acids (e.g., arginine and lysine) for several passages to achieve complete labeling. Treat the cell populations (e.g., vehicle, growth factor stimulation, growth factor plus this compound derivative).
-
Lysis and Protein Digestion: Lyse the cells, combine the lysates from the different conditions in a 1:1:1 ratio, and digest the proteins into peptides.
-
Phosphopeptide Enrichment: As phosphopeptides are of low abundance, they must be enriched from the complex peptide mixture. Common methods include titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[15]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: The mass spectrometer can distinguish between the light, medium, and heavy peptides. Specialized software is used to identify the phosphopeptides and quantify their relative abundance across the different conditions.
-
Bioinformatics: The list of phosphosites with altered abundance is then subjected to bioinformatics analysis to identify enriched signaling pathways (e.g., MAPK, PI3K/Akt signaling) and to generate hypotheses about the compound's functional effects.
Synthesizing the Evidence for a Coherent Mechanism of Action
The true power of this approach lies in the integration of data from all three experiments.
-
CETSA provides the foundational evidence of direct binding to a specific target in a native cellular environment.
-
Kinobeads broadens the view, confirming the primary target and revealing potential off-targets that could contribute to the observed phenotype or predict toxicity.
-
Phosphoproteomics delivers the functional validation, demonstrating that the binding event translates into the expected modulation of downstream signaling pathways.
For instance, if our this compound derivative is hypothesized to inhibit MEK1, we would expect to see:
-
A thermal stabilization of MEK1 in the CETSA experiment.
-
A strong, dose-dependent competition of MEK1 from the kinobeads.
-
A significant decrease in the phosphorylation of ERK1/2 (a direct downstream substrate of MEK1) in the phosphoproteomics data.
This confluence of evidence from biophysical, biochemical, and functional cellular assays provides a robust and compelling validation of the compound's mechanism of action, paving the way for its further development as a therapeutic agent.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantit
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv.
- Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München.
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed.
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors.
- Phosphoproteomics of cells treated with kinase inhibitors supports a...
- The target landscape of clinical kinase drugs - PMC - NIH.
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- Kinobeads use immobilized kinase inhibitors as affinity reagents....
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A Comparative Analysis of the Binding Affinity of Dibenzofuran Ligands for Protein Kinases
For researchers, scientists, and drug development professionals, the dibenzofuran scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A critical parameter in the development of potent and selective therapeutics is the binding affinity of these ligands to their biological targets. This guide provides an in-depth comparative analysis of the binding affinity of dibenzofuran derivatives, with a primary focus on their interactions with protein kinases, supported by experimental data and methodologies.
The Significance of Binding Affinity in Drug Discovery
Binding affinity, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target protein. A high binding affinity (low Kd, Ki, or IC50 value) is often a prerequisite for a potent drug, as it indicates that a lower concentration of the compound is required to elicit a biological response. Furthermore, understanding the structure-activity relationship (SAR), which links the chemical structure of a ligand to its binding affinity, is paramount for optimizing lead compounds into clinical candidates with improved potency and selectivity.
Methodologies for Determining Binding Affinity
Several biophysical techniques are routinely employed to quantify the binding affinity of small molecules to their protein targets. The choice of method depends on various factors, including the properties of the ligand and target, the required throughput, and the specific information desired (e.g., thermodynamics or kinetics).
Key Experimental Techniques:
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical method that monitors the binding of a ligand (analyte) to a target protein immobilized on a sensor surface in real-time. It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Radioligand Binding Assays: These assays involve the use of a radioactively labeled ligand to quantify its binding to a receptor. The affinity of an unlabeled test compound is typically determined through competitive binding experiments, where the test compound displaces the radioligand. The data is often expressed as an IC50 value, which can be converted to a Ki value.
-
Kinase Inhibition Assays: For enzyme targets like kinases, biochemical assays are used to measure the ability of a compound to inhibit enzymatic activity. The potency of the inhibitor is expressed as an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. A common format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Comparative Analysis of Dibenzofuran Ligands as Kinase Inhibitors
Recent studies have highlighted the potential of dibenzofuran derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases.
Pim Kinases and CDC2-like Kinase 1 (CLK1)
A study by Dao et al. (2021) explored a series of dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide as inhibitors of Pim kinases and CLK1.[1] The following table summarizes the IC50 values for a selection of these compounds, illustrating the structure-activity relationships.
| Compound | R1 | R2 | R3 | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | CLK1 IC50 (µM) |
| 15 | H | H | NO2 | > 10 | > 10 | 2.5 |
| 16 | H | H | NH2 | 1.1 | 0.8 | 0.14 |
| 17 | H | H | H | 2.5 | 1.9 | 0.28 |
| 44 | F | H | H | 0.2 | 0.1 | 0.05 |
| 45 | Cl | H | H | 0.3 | 0.2 | 0.08 |
Data sourced from Dao et al., 2021.[1]
Analysis of Structure-Activity Relationship (SAR): The data reveals that the substitution pattern on the dibenzofuran core significantly influences the inhibitory activity. The presence of an amino group at the R3 position (compound 16 ) leads to a substantial increase in potency against all three kinases compared to the nitro precursor (15 ) or the unsubstituted analog (17 ). Furthermore, the introduction of a halogen at the R1 position, particularly fluorine (compound 44 ) or chlorine (compound 45 ), results in highly potent dual inhibitors of Pim kinases and CLK1.[1]
Casein Kinase 2 (CK2)
Another study by Jäniche et al. (2024) investigated dihydrodibenzofuran derivatives as inhibitors of Casein Kinase 2 (CK2), a promising target for cancer therapy.[2] The table below presents the IC50 values for some of the most potent compounds synthesized.
| Compound | X | R | CK2 IC50 (nM) |
| 12b | Cl | Phenyl | 5.8 |
| 12c | Br | Phenyl | 5.8 |
| 13b | Cl | Phenylmethyl | 16 |
| 13c | Br | Phenylmethyl | 18 |
Data sourced from Jäniche et al., 2024.[2]
Analysis of Structure-Activity Relationship (SAR): This study highlights the importance of halogenation at specific positions (C7 and C9) of the dihydrodibenzofuran scaffold, with both dichloro (12b ) and dibromo (12c ) substitution leading to exceptionally low nanomolar IC50 values.[2] The nature of the substituent at the enamine structure also plays a crucial role, with a phenyl group generally conferring higher potency than a phenylmethyl group.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are essential.
General Workflow for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 value of a test compound against a protein kinase.[3]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (dibenzofuran derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Caption: Simplified AhR signaling pathway activated by a dibenzofuran ligand.
Conclusion
The dibenzofuran scaffold is a versatile platform for the design of potent and selective ligands for a variety of biological targets. The comparative analysis of dibenzofuran derivatives as kinase inhibitors clearly demonstrates that subtle structural modifications can lead to significant changes in binding affinity and selectivity. A thorough understanding of these structure-activity relationships, guided by robust quantitative data from well-defined experimental protocols, is crucial for the successful development of novel dibenzofuran-based therapeutics. Continued exploration of this chemical space is likely to yield new and improved modulators of protein function.
References
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- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Dibenzofuran-Based Host Materials in High-Performance OLEDs
In the pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of their constituent materials. Among the critical components of a high-efficiency OLED is the host material within the emissive layer, which plays a pivotal role in charge transport, exciton formation, and energy transfer to the guest emitter. This guide provides an in-depth evaluation of dibenzofuran-based host materials, a class of compounds recognized for their exceptional thermal stability and high triplet energy.
While 2-dibenzofurancarboxylic acid serves as a valuable precursor in the synthesis of advanced organic electronic materials, this guide will focus on the performance of functionalized dibenzofuran derivatives as host materials in OLEDs. We will objectively compare their performance against established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential in OLED applications.
The Critical Role of Host Materials in OLED Efficiency
An OLED is a multilayered semiconductor device where the injection of electrons and holes leads to the formation of excitons (electron-hole pairs) in an emissive layer (EML). These excitons subsequently decay radiatively to produce light.[1] The EML is typically a host-guest system, where a small amount of an emissive dopant is dispersed within a host material matrix. The host material is crucial for:
-
Balanced Charge Transport: Efficiently transporting both electrons and holes to the emissive zone.
-
High Triplet Energy: Preventing reverse energy transfer from the phosphorescent guest to the host, which is critical for achieving high efficiency in phosphorescent OLEDs (PhOLEDs).
-
Thermal and Morphological Stability: Ensuring the longevity and reliability of the device.
Dibenzofuran derivatives have emerged as promising host materials due to their rigid, planar structure which contributes to high thermal stability and a wide bandgap, making them suitable for hosting high-energy (blue) emitters.[2][3]
Performance Evaluation of Dibenzofuran-Based Host Materials
The performance of a host material is ultimately determined by the electroluminescent characteristics of the OLED device in which it is incorporated. Key performance metrics include:
-
Current Efficiency (cd/A): A measure of the light output (in candelas) per unit of current (in amperes).
-
Power Efficiency (lm/W): The ratio of the luminous flux (in lumens) to the input electrical power (in watts).
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Turn-on Voltage (V): The minimum voltage required for the device to emit a detectable amount of light.
-
Color Coordinates (CIE): The perceived color of the emitted light, represented by (x, y) coordinates on the CIE 1931 color space.
Comparative Performance Data
The following tables summarize the performance of various dibenzofuran-based host materials in phosphorescent OLEDs (PhOLEDs) and compare them with commonly used alternative host materials like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and fluorene-based hosts.
Table 1: Performance of Dibenzofuran-Based Host Materials in Yellow PhOLEDs
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| CF-2-BzF | PO-01 | 77.2 | - | 25.3 | - | (0.50, 0.49) | [2][3] |
| MS-OC (co-host) | PO-01 | 80.0 | 113.0 | 27.1 | 2.1 | - | [4] |
Table 2: Performance of Dibenzofuran-Based Host Materials in Blue OLEDs
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| DBFtPA | 3Me-1Bu-TPPDA | 8.83 | - | 7.26 | - | (0.13, 0.12) | [5] |
| TDBA-Si | ν-DABNA | 38.1 | - | 36.2 | - | - | [6] |
Table 3: Performance of Alternative Host Materials
| Host Material | Emitter/Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | Application | Reference |
| CBP-CN | Iridium Phosphor | 80.61 | - | 23.13 | - | Green PhOLED | [7][8] |
| p-CbzBiz | Ir(ppy)2(acac) | - | - | 21.8 | - | Green PhOLED | [9] |
| SFX-PF | Ir(ppy)₃ | - | - | 13.2 | - | Green PhOLED | [10] |
| FLU-TPA/PYR | Yellow Phosphor | 21.70 | 13.64 | 7.75 | 5 | Yellow PhOLED | [1] |
| TAPC | FIrpic | 21.1 | - | 10.6 | 4.8 | Blue PhOLED | [11] |
From the data, it is evident that dibenzofuran-based host materials, particularly when appropriately functionalized, can lead to highly efficient OLEDs, with performance metrics rivaling or even exceeding those of established host materials like CBP and TAPC. For instance, the CF-2-BzF host demonstrates a high external quantum efficiency of 25.3% in yellow PhOLEDs.[2][3]
Experimental Protocols
To ensure the reproducibility and validity of these performance metrics, standardized experimental protocols for device fabrication and characterization are essential.
OLED Device Fabrication Workflow
The following diagram illustrates a typical workflow for the fabrication of a multilayer OLED device via thermal evaporation.
Caption: Relationship between material properties and OLED performance.
Conclusion
Dibenzofuran-based materials have demonstrated significant potential as high-performance hosts in OLEDs. Their inherent properties, such as high thermal stability and high triplet energy, make them particularly suitable for demanding applications, including blue phosphorescent devices. The experimental data presented in this guide highlights that with appropriate molecular design, dibenzofuran derivatives can lead to OLEDs with excellent efficiency and color purity. As research in this area continues, it is anticipated that novel dibenzofuran-based materials will play an increasingly important role in the advancement of OLED technology.
References
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A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link].
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Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate. Available at: [Link].
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Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry. Available at: [Link].
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Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. Available at: [Link].
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Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. Optica Publishing Group. Available at: [Link].
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A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. ResearchGate. Available at: [Link].
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Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC. Available at: [Link].
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Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link].
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High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Kyung Hee University. Available at: [Link].
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Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. MDPI. Available at: [Link].
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Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. Available at: [Link].
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Performance improvement of organic light emitting diode using 4,4 -N,N -dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. Indian Academy of Sciences. Available at: [Link].
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Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs. ResearchGate. Available at: [Link].
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Regio-Isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. ResearchGate. Available at: [Link].
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Comparison of OLED performance characteristics for devices.... ResearchGate. Available at: [Link].
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High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. ResearchGate. Available at: [Link].
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Single-crystalline hole-transporting layers for efficient and stable organic light-emitting devices. NIH. Available at: [Link].
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Mastering OLEDs: The Role of CBP as a Superior Host Material. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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Optimizing OLED Performance with Carbazole-Based Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. MDPI. Available at: [Link].
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Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. RSC Publishing. Available at: [Link].
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Synthesis and Green Phosphorescent OLED Device Performance of Cyanofluorene-Linked Phenylcarbazoles as Host Material. ResearchGate. Available at: [Link].
-
High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms. NIH. Available at: [Link].
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Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed. Available at: [Link].
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cross-reactivity studies of 2-dibenzofurancarboxylic acid-based sensors
An In-Depth Technical Guide to Cross-Reactivity Studies of 2-Dibenzofurancarboxylic Acid-Based Sensors
Introduction: The Pursuit of Specificity in Chemical Sensing
In the landscape of modern analytical chemistry, the development of highly selective chemical sensors is paramount for applications ranging from environmental monitoring and clinical diagnostics to drug discovery. Among the vast array of molecular scaffolds utilized for sensor design, dibenzofuran derivatives, including this compound, represent a promising class of compounds.[] Their rigid, planar structure and rich electronic properties make them excellent candidates for constructing fluorescent and electrochemical sensors.[2][3][4][5][6]
However, the ultimate utility of any sensor hinges on its selectivity —the ability to detect a specific target analyte in a complex mixture without being misled by other components.[7][8] The phenomenon of a sensor responding to non-target molecules is known as cross-reactivity or cross-sensitivity, and it remains a critical challenge in sensor development.[9][10][11] A high degree of cross-reactivity can lead to false-positive signals or inaccurate quantification, rendering a sensor unreliable for real-world applications.[9][11]
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of cross-reactivity in the context of sensors based on the this compound framework. We will delve into the fundamental principles of selectivity, present a comparative analysis of related sensor platforms, and offer a detailed experimental protocol for the rigorous assessment of cross-reactivity.
Part 1: The Fundamentals of Sensor Selectivity and Cross-Reactivity
At its core, a chemical sensor's job is to provide a measurable signal in the presence of a specific target analyte. Cross-reactivity occurs when structurally similar or electronically analogous compounds, known as interferents, also elicit a response.[10][12] The primary goal of a cross-reactivity study is to quantify this interference and establish the sensor's operational specificity.
The Selectivity Coefficient: A Quantitative Metric
For electrochemical and ion-selective sensors, selectivity is quantified by the selectivity coefficient (kij) . This value provides a numerical measure of the sensor's preference for the primary analyte ion (i) over an interfering ion (j).[13][14]
The relationship is defined by the Nicolsky-Eisenman equation, which extends the Nernst equation to account for interfering ions.[14]
A smaller selectivity coefficient indicates greater selectivity. For instance, a kij value of 0.01 signifies that the sensor is 100 times more responsive to the primary analyte than to the interfering species, demonstrating excellent selectivity.[13] Conversely, a value greater than 1.0 indicates the sensor is more responsive to the interferent than the target analyte.[13]
Part 2: Performance and Comparative Analysis of Dibenzofuran-Based Sensors
While specific cross-reactivity studies focused exclusively on this compound are not prevalent in the literature, we can infer potential performance by examining sensors derived from the closely related benzofuran and dibenzofuran scaffolds. These are frequently employed as fluorescent chemosensors, where the binding of a target analyte modulates their photophysical properties.[3][5]
Mechanism of Action: A Hypothetical Model
Many sensors based on these frameworks operate via a "turn-on" or "turn-off" fluorescence mechanism. In a "turn-off" sensor, the fluorophore (the dibenzofuran derivative) is highly emissive on its own. Upon binding the analyte (e.g., a metal ion), a process such as photoinduced electron transfer (PET) is initiated, which quenches the fluorescence.
Caption: Hypothetical "turn-off" fluorescence sensing mechanism.
Comparative Data on Benzofuran-Based Chemosensors
The following table summarizes the performance of several fluorescent chemosensors derived from benzofuran, highlighting their target analytes, limits of detection (LOD), and selectivity against various interfering ions. This comparative data underscores that while high selectivity can be achieved, it is highly dependent on the specific derivative and target analyte.
| Sensor Derivative | Target Analyte | Limit of Detection (LOD) | Tested Interfering Ions | Reference |
| Benzofuran-2-boronic acid (6) | Pd2+ | 9.8 nM | Other competitive metal ions | [3] |
| Naphthofuran naphthalimide (25) | Hg2+ | 0.47 µM | Other metal ions | [3] |
| Benzofuran glycinamide (BGA, 21) | Fe3+ | Not specified | Other metal ions | [3] |
| Benzofuran-β-alaninamide (BAA) | Fe3+ | Not specified | Not specified | [15] |
| bis(7-methoxybenzofuran-2-il)ketoxime (BFK) | Fe3+ | Not specified | Fe2+ and other cations | [5] |
Alternative Sensing Platforms and Selectivity Enhancement
To provide context, it is valuable to consider alternative approaches to sensor design that prioritize high selectivity:
-
Nanomaterial-Based Sensors: Platforms using materials like manganese dioxide (MnO₂) nanofibers have been developed for the direct electrochemical detection of dibenzofuran itself.[2][4]
-
Metal-Organic Frameworks (MOFs): MOFs offer highly porous structures with tunable cavities and specific functional sites that can achieve exceptional selectivity through host-guest interactions and size exclusion.[16]
-
Boronic Acids: Molecules containing boronic acid functional groups are renowned for their highly selective and reversible binding to diols, forming the basis of many glucose sensors.[17][18]
-
Surface Modification: Improving selectivity can also be achieved by functionalizing sensor surfaces with catalytic nanoparticles, polymers, or specific dopants that enhance the affinity for the target analyte while minimizing response to interferents.[19][20]
Part 3: A Self-Validating Protocol for Cross-Reactivity Assessment
The trustworthiness of a sensor is established through rigorous validation.[21] The following protocol provides a step-by-step workflow for assessing the cross-reactivity of a novel this compound-based sensor using the widely accepted Fixed Interference Method (FIM).
Experimental Workflow Diagram
Caption: Standard workflow for sensor cross-reactivity testing.
Step-by-Step Methodology
Objective: To quantitatively determine the selectivity of a this compound-based sensor towards its primary analyte in the presence of multiple potential interfering species.
Materials & Equipment:
-
Fluorescence Spectrometer or Potentiostat/Galvanostat.
-
Sensor element (e.g., membrane, modified electrode, or solution).
-
Stock solution of the primary analyte (e.g., 100 mM).
-
Stock solutions of all potential interferents (e.g., 100 mM).
-
High-purity buffer solution appropriate for the sensor's optimal pH range.
-
Calibrated micropipettes and standard laboratory glassware.
Protocol:
-
Preparation and Conditioning:
-
Causality: This step ensures the sensor is in a stable, predictable state before any measurements are taken.
-
Prepare fresh stock solutions of the primary analyte and all interferents in the chosen buffer.
-
Immerse the sensor element in the buffer solution for a predetermined time (e.g., 30 minutes) to allow it to fully equilibrate.
-
-
Analyte Calibration Curve:
-
Causality: This establishes the sensor's baseline performance and response characteristics (e.g., limit of detection, linear range, and slope) to the target analyte alone.
-
Place the conditioned sensor in a cuvette or electrochemical cell containing a known volume of buffer.
-
Record the baseline signal (fluorescence intensity or potential).
-
Sequentially add small aliquots of the primary analyte stock solution to achieve a range of concentrations spanning the expected working range.
-
Allow the signal to stabilize after each addition before recording the measurement.
-
Plot the sensor response versus the logarithm of the analyte concentration. This is your reference calibration curve.
-
-
Interference Measurement (Fixed Interference Method):
-
Causality: This core step directly measures the sensor's response to the primary analyte when a constant, known amount of an interferent is present.
-
Prepare a new series of measurement solutions. Each solution should contain a fixed concentration of one interfering species (e.g., 1 mM).
-
To each of these solutions, add the primary analyte in increasing concentrations, just as in Step 2.
-
Measure and record the sensor's response at each concentration of the primary analyte.
-
Plot this new response curve on the same graph as the reference calibration curve from Step 2.
-
-
Data Analysis and Interpretation:
-
Causality: Comparing the two curves reveals the impact of the interferent. A significant deviation between the reference curve and the interference curve indicates cross-reactivity.
-
The point at which the two curves intersect or diverge is used to calculate the selectivity coefficient. For electrochemical sensors, this is typically done by extrapolating the linear portions of each curve and finding their intersection point.[22][23]
-
The selectivity coefficient (kij) can then be calculated using the activity of the primary analyte (ai) and the interferent (aj) at this intersection point.
-
-
Iteration and Validation:
-
Repeat Steps 3 and 4 for each potential interferent to build a complete selectivity profile for the sensor.
-
For a self-validating system, include a negative control (a structurally dissimilar and non-reactive compound) to ensure that changes in signal are not due to non-specific effects.
-
Conclusion and Future Outlook
The development of sensors based on this compound and related scaffolds holds significant promise due to their favorable chemical and photophysical properties. However, achieving high selectivity is a mandatory prerequisite for their deployment in complex analytical environments. The challenge of cross-reactivity is not insurmountable but requires diligent and systematic investigation.
By adhering to rigorous, self-validating protocols as outlined in this guide, researchers can accurately quantify the selectivity of their sensors. This data is crucial not only for validating a sensor's performance but also for guiding the rational design of next-generation materials. Future efforts in this field will likely focus on integrating these dibenzofuran moieties with highly selective platforms, such as nanomaterials and metal-organic frameworks, to create hybrid sensors that offer both high sensitivity and unparalleled specificity.
References
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Label-Free Electrochemical Detection of Dibenzofuran Using MnO₂ Nanofibres. (2020). IEEE Sensors Journal. [Link]
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Methods of selectivity improvements of semiconductor gas sensors. (2009). IEEE Xplore. [Link]
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Advancements in Improving Selectivity of Metal Oxide Semiconductor Gas Sensors Opening New Perspectives for Their Application in Food Industry. (n.d.). MDPI. [Link]
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Effects of interfering gases in electrochemical sensors NH3 and NO2. (2018). MATEC Web of Conferences. [Link]
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Safety Operating Guide
2-Dibenzofurancarboxylic acid proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 2-Dibenzofurancarboxylic Acid
Hazard Identification and Risk Assessment
-
Dibenzofuran Moiety: Dibenzofurans are a class of heterocyclic aromatic compounds. Some polychlorinated dibenzofurans are known to be highly toxic and persistent environmental pollutants.[1] Although this compound is not chlorinated, the core structure warrants caution regarding potential toxicity and environmental persistence.[2]
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. Therefore, it is expected to be a skin and eye irritant, and potentially corrosive in high concentrations or as a dust.[3][4] Inhalation of the dust may cause respiratory tract irritation.[4]
Given these characteristics, this compound waste must be treated as hazardous.[5] Improper disposal, such as discarding in regular trash or drain disposal without treatment, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[6]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, the following personal protective equipment (PPE) is mandatory. The selection of appropriate PPE is a critical control measure dictated by OSHA standards.[7]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[3][4] |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid or if there is a risk of generating dust in a poorly ventilated area. | Prevents inhalation of dust, which can irritate the respiratory system.[4] |
Waste Segregation and Collection at the Point of Generation
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8] It prevents dangerous reactions and ensures that waste is managed in the most appropriate and cost-effective manner.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical and any solvents used.[6] Reusing the original chemical container is often a good practice.[9]
-
Segregate from Other Waste Streams:
-
Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to contain any potential leaks or spills.[12]
Chemical Waste Labeling
Accurate and complete labeling of hazardous waste is a strict regulatory requirement under the EPA and OSHA.[13][14]
Essential Information for the Waste Label:
-
The words "Hazardous Waste" must be prominently displayed.[14]
-
Chemical Name and Components: List the full chemical name, "this compound." If it is in a solution, list all components, including solvents and water, with their approximate percentages. The total must equal 100%.[15][16]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Corrosive," "Irritant").[15]
-
Generator Information: Your name, department, and contact information.[16]
On-Site Neutralization (For Small Aqueous Waste Streams Only)
For very small quantities of aqueous waste containing this compound, neutralization may be a permissible pre-treatment step before collection by a waste disposal service. Note: This does not typically make the waste suitable for drain disposal without explicit permission from your institution's Environmental Health and Safety (EHS) office and compliance with local wastewater regulations.[11][17]
Neutralization Protocol:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Dilute the Waste: If the waste is concentrated, slowly add it to a larger volume of cold water in a suitable container (e.g., a large beaker). Never add water to acid. [11]
-
Prepare a Basic Solution: Use a weak base such as sodium bicarbonate or a dilute solution of a strong base like sodium hydroxide.
-
Slow Addition and Monitoring: Slowly add the basic solution to the acidic waste while stirring. Monitor the pH of the solution using a pH meter or pH strips.[18][19]
-
Target pH Range: Continue adding the base until the pH is within a neutral range, typically between 5.5 and 9.0.[11][17]
-
Containerize and Label: Once neutralized, the solution should still be collected as hazardous waste. Label the container as "Neutralized this compound waste" and list all components.
Disposal Procedures: Incineration and Landfill
The ultimate disposal of this compound waste will be handled by a licensed hazardous waste management facility. The two primary methods are incineration and landfilling.
Incineration
High-temperature incineration is the preferred and most common disposal method for organic chemical waste.[9]
-
Process: The waste is burned at extremely high temperatures (e.g., 982 to 1204°C) which breaks down the organic molecules into simpler, less harmful substances like carbon dioxide and water.[20]
-
Efficacy: This method offers a high destruction and removal efficiency (DRE), often exceeding 99.99%.[20]
-
Considerations: Although not a halogenated compound, the principle of complete combustion is critical. In cases where halogenated organics are present, incineration temperatures must be at least 1100°C to prevent the formation of highly toxic dioxins and furans.[1][21]
Landfill
Disposal in a hazardous waste landfill is a less common option for untreated organic acids and is strictly regulated by the EPA's Land Disposal Restrictions (LDR) program.[22]
-
Pre-treatment is Required: The waste must be treated to meet specific standards set by the EPA before it can be landfilled.[22][23] This is to reduce the toxicity and mobility of hazardous constituents.
-
Engineered Landfills: Hazardous waste landfills are specially designed with features like double liners and leachate collection systems to prevent environmental contamination.[24][25]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- How to Treat Acid Waste: A Comprehensive Guide. Greenflow.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Dibenzofurancarboxylic Acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Dibenzofurancarboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by equipping you with the knowledge to maintain a safe and efficient research environment. This document is designed for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
This compound is a solid, powdered organic compound. While comprehensive toxicological data for this specific isomer is limited, the primary hazards can be inferred from its chemical class (carboxylic acid) and data on closely related isomers, such as 1-Dibenzofurancarboxylic acid.
The primary risks associated with handling this compound in its powdered form are:
-
Eye Irritation: Direct contact with dust can cause serious eye irritation.[1][2]
-
Skin Irritation: Prolonged or repeated contact can lead to skin irritation, characterized by redness, itching, or inflammation.[1][2]
-
Respiratory Tract Irritation: Inhalation of airborne dust may cause irritation to the respiratory system.[2]
Like many fine organic powders, it may also form combustible dust concentrations in the air, posing a dust explosion hazard under specific conditions.[3] Therefore, our procedural recommendations are built around a core principle: minimize dust generation and prevent contact.
The Hierarchy of Controls: A Proactive Safety Framework
Before selecting Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. PPE is the final, but essential, line of defense when other controls cannot eliminate the hazard.
Caption: A procedural workflow for safely handling this compound.
Operational Plan
-
Preparation: Designate a work area inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible. Confirm that a spill kit containing a neutralizer and absorbent material is nearby. 2. Donning PPE: Put on your lab coat and chemical splash goggles. Finally, don the appropriate gloves, ensuring cuffs are pulled over your lab coat sleeves.
-
Handling: When weighing or transferring the powder, use a spatula and weigh paper or a weighing boat. Avoid pouring the powder from a height to minimize dust. If making a solution, add the solid to the solvent slowly.
-
Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating yourself. Gloves should be removed first.
-
Hand Washing: Wash hands and face thoroughly with soap and water after completing the work and removing all PPE. [1]
Disposal Plan
-
Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste. [2][4]Collect it in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.
-
Regulatory Compliance: Ultimate disposal must conform to all federal, state, and local regulations. [5]Never dispose of this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [1][4]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. * Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. [1]If the person feels unwell, seek medical advice. [2]* Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a neutralizing agent or an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal. [4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
